4H-Octafluoro-1-iodobutane
Description
The exact mass of the compound 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-Octafluoro-1-iodobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Octafluoro-1-iodobutane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF8I/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCZVAMFHOCNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF8I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379724 | |
| Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-73-4 | |
| Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Octafluoro-1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4H-Octafluoro-1-iodobutane physical properties
Starting Property Research
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4H-Octafluoro-1-iodobutane chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 4H-Octafluoro-1-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4H-Octafluoro-1-iodobutane, with the chemical formula C₄HF₈I and CAS Number 754-73-4, is a partially fluorinated linear alkyl iodide.[1][2] This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS) and serves as a critical building block in synthetic organic chemistry.[3] Its unique structural and electronic properties, arising from the strategic placement of highly electronegative fluorine atoms and a polarizable iodine atom, make it a valuable reagent for introducing fluorinated moieties into organic molecules. Such modifications are of paramount importance in the pharmaceutical and agrochemical industries, where the incorporation of fluorine can dramatically enhance metabolic stability, binding affinity, and lipophilicity of drug candidates and active ingredients.[4][5] This guide provides a detailed examination of the molecular structure, chemical bonding, and resultant reactivity of 4H-Octafluoro-1-iodobutane, offering insights for its effective application in research and development.
Molecular Structure and Geometry
The structure of 4H-Octafluoro-1-iodobutane consists of a four-carbon backbone. One terminus of the chain is functionalized with an iodine atom, while the other end is capped by a single hydrogen atom attached to the fourth carbon (C4). The remaining positions on the carbon skeleton are saturated with fluorine atoms.
The geometry around each of the four carbon atoms is approximately tetrahedral, consistent with sp³ hybridization. The molecule can be systematically named as 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane.
Physicochemical Properties
A summary of the key physicochemical properties of 4H-Octafluoro-1-iodobutane is presented below.
| Property | Value |
| CAS Number | 754-73-4[1] |
| Molecular Formula | C₄HF₈I[2] |
| Molecular Weight | 327.94 g/mol [1] |
| Boiling Point | 83-85°C[1][6] |
| Density | ~2.08 g/cm³[1][6] |
| Refractive Index | ~1.359[6] |
A Detailed Analysis of Chemical Bonding
The distinct reactivity and utility of 4H-Octafluoro-1-iodobutane are direct consequences of the unique nature of its chemical bonds, particularly the C-F and C-I bonds.
The Carbon-Fluorine (C-F) Bonds
The C-F bond is the strongest single bond in organic chemistry, a result of the large electronegativity difference between carbon and fluorine.[7] This imparts significant partial ionic character to the bond. In 4H-Octafluoro-1-iodobutane, the presence of eight C-F bonds has profound effects:
-
Inductive Effect: The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) along the carbon chain. This effect polarizes the entire molecule and significantly influences the properties of the other bonds.
-
Chemical and Thermal Stability: The strength of the C-F bonds confers considerable stability to the fluoroalkane portion of the molecule.[7]
-
Conformational Influence: The presence of multiple vicinal fluorine atoms introduces a complex interplay of stereoelectronic effects, including gauche effects, which can influence the molecule's preferred conformation in solution.[8][9] Computational studies on similar small fluorinated alkanes show that these interactions can lead to unexpected deviations in dihedral angles and relative conformational energies.[8]
The Carbon-Iodine (C-I) Bond: The Reactive Center
The C-I bond is the molecule's primary reactive site. Its key characteristics are:
-
Weakness and Polarity: The C-I bond is significantly weaker and longer than the C-F and C-H bonds, making it susceptible to cleavage.
-
The σ-hole and Halogen Bonding: The strong electron-withdrawing nature of the octafluorobutyl group pulls electron density away from the iodine atom. This creates a region of positive electrostatic potential on the outermost portion of the iodine atom, known as a "σ-hole." This electrophilic character allows the iodine to act as a potent halogen bond donor, forming non-covalent interactions with Lewis bases (halogen bond acceptors).[10] This interaction is crucial for activating the C-I bond towards homolytic cleavage to form radicals under mild conditions, often without the need for expensive transition metal catalysts.[10][11]
The Terminal Carbon-Hydrogen (C-H) Bond
The single C-H bond at the C4 position is a notable feature. While typically less reactive than the C-I bond, its acidity and reactivity are modulated by the inductive effects of the neighboring difluoromethylene groups.
Caption: Chemical structure and key bond characteristics of 4H-Octafluoro-1-iodobutane.
Reactivity and Applications in Drug Development
The unique bonding within 4H-Octafluoro-1-iodobutane dictates its reactivity, making it a versatile tool for synthetic chemists. Organic synthesis remains a cornerstone of drug discovery, and reagents that enable novel transformations are highly sought after.[12]
Generation of Fluoroalkyl Radicals
The most common application of perfluoroalkyl iodides is in radical reactions.[3] The weak C-I bond can be cleaved homolytically using various initiation methods, including UV radiation, radical initiators (e.g., triethylborane), or activation via halogen bonding with simple bases like KOH.[3][11] The resulting 4H-octafluorobutyl radical is a valuable intermediate that can be used in a variety of transformations:
-
Addition to Alkenes and Alkynes: The radical readily adds across double and triple bonds, providing a straightforward method for introducing the fluorinated chain into other molecules.[3]
-
Aromatic Perfluoroalkylation: These radicals can be used to functionalize electron-rich aromatic and heteroaromatic systems.[3]
Organometallic Chemistry
4H-Octafluoro-1-iodobutane can be converted into organometallic reagents, such as Grignard or organolithium compounds. These nucleophilic species can then participate in standard carbon-carbon bond-forming reactions, including additions to aldehydes and ketones.[3] It can also undergo oxidative addition to transition metal complexes, a key step in many cross-coupling reactions.[13]
Workflow for a Radical Addition Reaction
The following diagram illustrates a generalized workflow for the radical addition of 4H-Octafluoro-1-iodobutane to an alkene, a foundational protocol in organofluorine chemistry.[5] The causality behind this workflow is rooted in leveraging the weak C-I bond for selective radical generation while controlling the subsequent propagation and termination steps to maximize yield.
Caption: Generalized workflow for a radical addition reaction using 4H-Octafluoro-1-iodobutane.
Conclusion
4H-Octafluoro-1-iodobutane is a strategically designed synthetic building block whose utility is fundamentally derived from its unique bonding arrangement. The combination of a stable, electron-withdrawing octafluorobutyl segment and a weak, highly polarizable, and electrophilic carbon-iodine bond creates a powerful tool for the selective introduction of fluorinated groups. For researchers in drug discovery and materials science, a thorough understanding of this interplay between structure and bonding is essential for harnessing the full synthetic potential of this and related fluorinated reagents.
References
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Wikipedia. Perfluoroalkyl iodide. [Link]
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PubMed. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. [Link]
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ACS Publications. Reactions of Perfluoroalkyl Iodides with M(C5H5)(CO)(PMe3) [M = Rh, Ir]. [Link]
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RSC Publishing. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and perfluoroalkylation reactions. [Link]
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ACS Publications. Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer. [Link]
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Synthesis and preparation of 4H-Octafluoro-1-iodobutane
An In-Depth Technical Guide to the Synthesis and Preparation of 4H-Octafluoro-1-iodobutane
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and preparation of 4H-Octafluoro-1-iodobutane (CAS No. 754-73-4). The document delves into the core synthetic methodologies, mechanistic underpinnings, detailed experimental protocols, and critical safety considerations.
Introduction: The Significance of 4H-Octafluoro-1-iodobutane
4H-Octafluoro-1-iodobutane, with the linear formula H(CF₂)₄I, is a partially fluorinated alkyl iodide that serves as a crucial building block in modern organic and medicinal chemistry. Unlike their perfluorinated counterparts, the presence of a terminal hydrogen atom imparts distinct physical and chemical properties, making it a valuable intermediate for synthesizing a wide range of fluorinated molecules.[1][2] These molecules are integral to the development of pharmaceuticals, advanced materials, and agrochemicals.[3] The C-I bond provides a reactive site for various transformations, including radical additions and cross-coupling reactions, while the fluorinated chain confers properties such as thermal stability, lipophilicity, and unique metabolic profiles to the target molecules.[4][5]
Physicochemical Properties
A summary of the key physical and chemical properties of 4H-Octafluoro-1-iodobutane is presented below.
| Property | Value |
| CAS Number | 754-73-4[6][7][8][9][10] |
| Molecular Formula | C₄HF₈I[6][7][9] |
| Molecular Weight | 327.94 g/mol [9] |
| Boiling Point | 85°C[6] |
| Density | 2.082 g/mL[6] |
| Refractive Index | 1.359[6] |
| Purity | Typically ≥97%[8][9] |
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of fluorinated alkyl iodides is primarily achieved through telomerization and free-radical addition reactions. These methods offer robust and scalable routes to the desired products.
Telomerization of Tetrafluoroethylene (TFE)
Telomerization is a cornerstone of industrial fluorochemistry, allowing for the controlled polymerization of an unsaturated monomer (the "taxogen," in this case, TFE) in the presence of a chain transfer agent (the "telogen").[11][12] For the synthesis of perfluoroalkyl iodides, a common telogen is pentafluoroethyl iodide (C₂F₅I).[13][14][15]
The process is a free-radical chain reaction.[16] The telogen serves as the source of the initial radical and the terminating iodine atom. The number of TFE units incorporated into the chain can be controlled by adjusting the molar ratio of the telogen to the taxogen, as well as reaction parameters like temperature and pressure.[17]
To synthesize 4H-Octafluoro-1-iodobutane, a telogen capable of introducing the terminal hydrogen is required. While direct telomerization with a suitable H-containing telogen is feasible, a more common industrial route involves a multi-step process where a perfluoroalkyl iodide is first synthesized and then modified.[12] However, a direct synthesis via telomerization of TFE with a telogen like diiodomethane or through a process involving methanol has been explored.[11]
Caption: Free-radical telomerization for H(CF₂)₄I synthesis.
Free-Radical Addition to Alkenes
The addition of perfluoroalkyl iodides to alkenes is a well-established synthetic transformation, often initiated by thermal, photochemical, or chemical means (e.g., using triethylborane or peroxides).[4][18][19] This methodology can be adapted to build the C₄ chain. For instance, a shorter 1H-perfluoroalkyl iodide could be added across the double bond of an ethene derivative. The reaction proceeds via a radical mechanism where the perfluoroalkyl radical adds to the unsaturated system.[20]
The selectivity of the radical addition is a key consideration. The attack of the trifluoromethyl radical, for example, shows a clear order of reactivity with different alkenes, which can be leveraged to control the outcome of the reaction.[18]
Recommended Laboratory Synthesis: Iodination of 4H-Octafluorobutan-1-ol
For laboratory-scale synthesis, where control and purity are paramount, the conversion of a precursor alcohol, 4H-Octafluorobutan-1-ol (H(CF₂)₄OH), to the corresponding iodide is a highly effective and reliable method. This approach avoids the complexities of handling gaseous TFE and managing telomer distribution. A classic and robust method for this transformation utilizes red phosphorus and iodine, which generate phosphorus triiodide (in situ).[21]
Workflow for Alcohol to Iodide Conversion
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Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 4H-Octafluoro-1-iodobutane (CAS 754-73-4)
4H-Octafluoro-1-iodobutane, with the CAS registry number 754-73-4, is a partially fluorinated alkyl iodide that has emerged as a significant reagent in organic synthesis and drug development. Its unique structure, featuring a terminal iodine atom and a substantial polyfluorinated chain, imparts a distinct reactivity profile that is highly sought after for the strategic introduction of fluorinated motifs into complex molecules. This guide provides a comprehensive technical overview of its properties, reactivity, and applications, tailored for researchers, scientists, and professionals in the field of drug discovery and materials science. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and explore its role in the synthesis of novel chemical entities.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. 4H-Octafluoro-1-iodobutane is a liquid at room temperature with characteristics shaped by its high fluorine content and terminal iodine.
Physical Data Summary
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 754-73-4 | [1][2] |
| Molecular Formula | C₄HF₈I | [3][4] |
| Molecular Weight | 327.94 g/mol | [2][5] |
| Boiling Point | 85 - 88.2 °C at 760 mmHg | [3][6] |
| Density | 2.082 g/cm³ | [3][6] |
| Refractive Index | 1.359 | [3][6] |
| Flash Point | 27.4 °C | [3][6] |
| Vapor Pressure | 69.5 mmHg at 25 °C | [3][6] |
| Purity | Typically ≥97% | [1][2] |
| MDL Number | MFCD00155895 | [1][5] |
Structural and Spectroscopic Identity
The identity and purity of 4H-Octafluoro-1-iodobutane are typically confirmed using standard analytical techniques. While specific spectral data is vendor-dependent, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are the primary methods for structural elucidation. The ¹H NMR spectrum is expected to show a characteristic signal for the terminal proton, while the ¹⁹F NMR will display complex splitting patterns corresponding to the different fluorine environments along the alkyl chain.
Caption: Chemical structure of 4H-Octafluoro-1-iodobutane.
Reactivity Profile and Mechanistic Considerations
The synthetic utility of 4H-Octafluoro-1-iodobutane stems from the reactivity of the carbon-iodine (C-I) bond, which is significantly influenced by the adjacent perfluoroalkyl chain.
The Carbon-Iodine Bond: The Locus of Reactivity
The C-I bond is the weakest of the carbon-halogen bonds (C-I bond energy: ~228 kJ/mol)[7]. This inherent weakness makes iodine an excellent leaving group in nucleophilic substitution reactions, which is the primary mode of reactivity for this compound.
Inductive Effect of the Fluoroalkyl Chain
The eight fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) along the carbon backbone. This effect polarizes the C-I bond, creating a significant partial positive charge (δ+) on the α-carbon. This electrophilic center becomes a prime target for attack by a wide range of nucleophiles.
Caption: Mechanistic overview of nucleophilic substitution.
This enhanced electrophilicity facilitates reactions that might be sluggish with non-fluorinated iodoalkanes. The reaction typically proceeds via an Sₙ2 mechanism, especially with primary alkyl halides like this one[7][8].
Applications in Organic Synthesis
The primary application of 4H-Octafluoro-1-iodobutane is as an alkylating agent to introduce the -(CF₂)₃CHF₂ moiety. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the inclusion of fluorine can dramatically improve metabolic stability, lipophilicity, and binding affinity.
General Workflow for Fluoroalkylation
The process involves the reaction of a suitable nucleophile with 4H-Octafluoro-1-iodobutane, typically in the presence of a base and an appropriate solvent.
Caption: General workflow for synthesis using the reagent.
Experimental Protocol: Synthesis of an Octafluorobutyl Thioether
This protocol provides a representative example of a nucleophilic substitution reaction using a thiol as the nucleophile.
Objective: To synthesize an S-octafluorobutyl thioether from a starting thiol.
Materials:
-
Aryl or Alkyl Thiol (1.0 eq)
-
4H-Octafluoro-1-iodobutane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add the thiol (1.0 eq) and anhydrous DMF. Stir until the thiol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture may become a slurry.
-
Alkylation: Add 4H-Octafluoro-1-iodobutane (1.1 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.
Safety, Handling, and Storage
Proper handling of 4H-Octafluoro-1-iodobutane is essential for laboratory safety. The following information is derived from its Safety Data Sheet (SDS)[9].
Hazard Identification
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood[9].
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[9].
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat[9].
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge[9].
-
General Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse[9].
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up in a cool, dry place away from incompatible materials[9].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[9].
Conclusion
4H-Octafluoro-1-iodobutane is a powerful and versatile reagent for the introduction of the 1H,1H,2H,2H,3H,3H,4H-octafluorobutyl group into organic molecules. Its well-defined reactivity, driven by the weak, polarizable C-I bond and the strong inductive effect of the fluoroalkyl chain, makes it a reliable choice for Sₙ2 reactions. For professionals in drug development and materials science, this compound offers a straightforward pathway to novel fluorinated entities with potentially enhanced biological and physical properties. Adherence to strict safety protocols is mandatory for its handling and use.
References
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1,1,2,2,3,3,4,4-OCTAFLUORO-1-IODOBUTANE - AA BLOCKS. (n.d.). Retrieved from [Link]
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4H-OCTAFLUORO-1-IODOBUTANE, CasNo.754-73-4 - Weifang Yangxu Group Co., Ltd. (n.d.). Retrieved from [Link]
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Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon - PFAS Central. (n.d.). Retrieved from [Link]
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Safety Data Sheet. (2021, July 1). Retrieved from [Link]
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754-73-4 | 4H-Octafluoro-1-iodobutane - Fluoropharm. (n.d.). Retrieved from [Link]
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754-73-4 | 5H-Oktafluoro-1-iodobutana - ChemIndex. (n.d.). Retrieved from [Link]
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Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - ACS Publications. (n.d.). Retrieved from [Link]
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Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials - UND Scholarly Commons. (n.d.). Retrieved from [Link]
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Determination of the Thermal Stability of Perfluoroalkylethers - Cedarville Digital Commons. (1990, February 1). Retrieved from [Link]
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Safety Data Sheet: Methylene blue - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
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Determination of the Thermal Stability of Perfluoroalkylethers by Tensimetry : Instrumentation and Procedure. (n.d.). Retrieved from [Link]
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What is nucleophilic substitution? - Chemguide. (n.d.). Retrieved from [Link]
-
Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - NIH. (2025, July 3). Retrieved from [Link]
-
Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR - Pendidikan Kimia. (n.d.). Retrieved from [Link]
-
(PDF) Iodine in Organic Synthesis - ResearchGate. (2025, November 3). Retrieved from [Link]
-
3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol - SpectraBase. (n.d.). Retrieved from [Link]
-
Organic Chemistry IV - Paul Knochel. (n.d.). Retrieved from [Link]
-
New Strategic Reactions for Organic Synthesis: Catalytic Asymmetric C—H Activation α to Oxygen as a Surrogate to the Aldol Reaction | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Spectroscopic Data for 4H-Octafluoro-1-iodobutane: An In-depth Technical Guide
Introduction
4H-Octafluoro-1-iodobutane (CF₃CF₂CF₂CH₂I) is a partially fluorinated alkyl iodide that serves as a valuable building block in synthetic organic chemistry, particularly in the introduction of fluorinated moieties. Its unique structure, featuring a terminal iodine atom and a perfluorinated carbon chain with a terminal hydrogen, imparts specific reactivity and physical properties. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the expected spectroscopic data for 4H-Octafluoro-1-iodobutane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Implications
The structure of 4H-Octafluoro-1-iodobutane dictates the signals we expect to observe in its various spectra. The high electronegativity of the fluorine atoms and the iodine atom creates distinct electronic environments for each nucleus.
Caption: Molecular structure of 4H-Octafluoro-1-iodobutane with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. We will consider ¹H, ¹⁹F, and ¹³C NMR.
¹H NMR Analysis (Predicted)
The proton NMR spectrum is expected to show a single, complex multiplet.
-
Chemical Shift (δ): The methylene protons (-CH₂I) are adjacent to both an iodine atom and a highly fluorinated alkyl chain. The electronegative iodine will cause a significant downfield shift. The adjacent -CF₂- group will also contribute to this deshielding. Therefore, the chemical shift is predicted to be in the range of δ 3.5 - 4.0 ppm .
-
Multiplicity: These two protons will be coupled to the two fluorine atoms on the adjacent C3 carbon. According to the n+1 rule, this would result in a triplet. Therefore, the signal for the -CH₂- protons is expected to be a triplet .
¹⁹F NMR Analysis (Predicted)
The ¹⁹F NMR spectrum will be the most informative for confirming the fluorine environments. We expect three distinct signals corresponding to the three different -CF₂- groups and the -CF₃ group.
-
-CF₃ (C1): This group is furthest from the iodine and the -CH₂- group. It will appear as a triplet due to coupling with the adjacent -CF₂- group (C2). Its chemical shift is predicted to be around -81 ppm .
-
-CF₂- (C2): This internal fluoromethylene group is coupled to both the -CF₃ group and the -CF₂- group at C3. This will result in a complex multiplet, likely a triplet of triplets. Its chemical shift is predicted to be around -124 ppm .
-
-CF₂- (C3): This fluoromethylene group is adjacent to the -CH₂- group. It will be coupled to the protons on C4 and the fluorines on C2, resulting in a complex multiplet. Its chemical shift is predicted to be around -115 ppm .
¹³C NMR Analysis (Predicted)
The ¹³C NMR spectrum is expected to show four distinct signals, each corresponding to one of the carbon atoms in the chain. The signals will be split by the attached fluorine atoms (C-F coupling).
-
C1 (-CF₃): This carbon will appear as a quartet due to coupling with the three attached fluorine atoms. Predicted chemical shift is around 118 ppm (relative to TMS).
-
C2 (-CF₂-): This carbon will appear as a triplet due to coupling with the two attached fluorine atoms. Predicted chemical shift is around 110 ppm .
-
C3 (-CF₂-): This carbon will also be a triplet. Predicted chemical shift is around 108 ppm .
-
C4 (-CH₂I): This carbon is attached to iodine, which will shift it significantly upfield. It will appear as a triplet due to coupling with the two adjacent fluorine atoms on C3. Predicted chemical shift is around -5 to 0 ppm .
Summary of Predicted NMR Data
| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| ¹H | -CH ₂I | 3.5 - 4.0 | Triplet (t) | ³JHF ≈ 15 |
| ¹⁹F | -F ₃ | ~ -81 | Triplet (t) | ³JFF ≈ 10 |
| -CF ₂- (C2) | ~ -124 | Triplet of Triplets (tt) | ³JFF ≈ 10, ²JFF ≈ 5 | |
| -CF ₂- (C3) | ~ -115 | Multiplet (m) | ||
| ¹³C | C F₃ | ~ 118 | Quartet (q) | ¹JCF ≈ 280 |
| -C F₂- (C2) | ~ 110 | Triplet (t) | ¹JCF ≈ 250 | |
| -C F₂- (C3) | ~ 108 | Triplet (t) | ¹JCF ≈ 250 | |
| -C H₂I | -5 - 0 | Triplet (t) | ²JCF ≈ 25 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of 4H-Octafluoro-1-iodobutane in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
For ¹³C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Filter the solution through a pipette with a small plug of glass wool into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument for the specific solvent and sample.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹⁹F and ¹³C NMR, use appropriate pulse sequences and acquisition times, which may be longer than for ¹H NMR. Proton decoupling is typically used for ¹³C NMR to simplify the spectrum and improve sensitivity.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
IR Analysis (Predicted)
-
C-H Stretching: The C-H stretching vibrations of the -CH₂- group are expected in the region of 2950-2850 cm⁻¹ .
-
C-F Stretching: The C-F bonds will exhibit very strong and characteristic absorptions in the fingerprint region. Multiple strong bands are expected between 1300 and 1100 cm⁻¹ .
-
C-I Stretching: The C-I stretching vibration is expected to be a weak to medium band at a lower frequency, typically in the range of 600-500 cm⁻¹ .
Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium | C-H stretch |
| 1300-1100 | Strong, Multiple Bands | C-F stretch |
| 600-500 | Medium-Weak | C-I stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
As 4H-Octafluoro-1-iodobutane is a liquid, the simplest method is to acquire the spectrum as a thin film.
-
Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the clean salt plates first.
-
Acquire the sample spectrum and ratio it against the background.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
MS Analysis (Predicted)
-
Molecular Ion (M⁺): The molecular weight of C₄HF₈I is 327.94 g/mol . A molecular ion peak at m/z ≈ 328 is expected, although it may be of low intensity due to the lability of the C-I bond.
-
Major Fragments:
-
Loss of iodine: A very prominent peak is expected at m/z = 201 , corresponding to the [C₄HF₈]⁺ fragment.
-
Cleavage of the C-C bonds in the fluorinated chain will lead to a series of perfluoroalkyl fragments. For example, a peak at m/z = 119 ([C₂F₅]⁺) and m/z = 69 ([CF₃]⁺) would be expected.
-
A peak at m/z = 127 corresponding to I⁺ is also likely.
-
Summary of Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity | Assignment |
| 328 | Low | [C₄HF₈I]⁺ (Molecular Ion) |
| 201 | High | [C₄HF₈]⁺ |
| 127 | Medium | [I]⁺ |
| 119 | Medium | [C₂F₅]⁺ |
| 69 | High | [CF₃]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
-
Ionization:
-
Electron Ionization (EI) is a standard method that will induce fragmentation and provide structural information.
-
-
Analysis:
-
Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions by their mass-to-charge ratio.
-
Integrated Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4H-Octafluoro-1-iodobutane.
Caption: Workflow for spectroscopic structure confirmation.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of 4H-Octafluoro-1-iodobutane. By combining the insights from ¹H, ¹⁹F, and ¹³C NMR, IR, and MS, researchers can confidently confirm the structure and purity of this important fluorinated building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]
The Dichotomous Reactivity of the Carbon-Iodine Bond in 4H-Octafluoro-1-iodobutane: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond in 4H-Octafluoro-1-iodobutane (CF₃CF₂CF₂CH₂I). This partially fluorinated alkyl iodide stands as a versatile building block in modern organic synthesis, primarily due to the unique electronic characteristics imparted by the octafluorobutyl group. The C-I bond in this molecule is notably weak and highly polarized, rendering it susceptible to a fascinating dichotomy of reaction pathways: homolytic cleavage to generate perfluoroalkyl radicals and heterolytic processes enabling ionic and organometallic transformations. This document elucidates the fundamental principles governing these pathways, provides field-proven experimental protocols for key reactions, and offers a comparative analysis to guide synthetic strategy.
The Nature of the C-I Bond in a Perfluorinated Environment
The reactivity of 4H-Octafluoro-1-iodobutane is fundamentally dictated by the properties of its terminal C-I bond. Two primary factors are at play:
-
Inductive Effect: The presence of eight fluorine atoms creates a powerful electron-withdrawing effect that propagates along the carbon chain. This effect significantly polarizes the C-I bond, creating a substantial partial positive charge (δ+) on the α-carbon and rendering it highly electrophilic.
This combination of a weak, readily cleaved bond and a highly electrophilic carbon center underpins the dualistic reactivity profile of the molecule, allowing it to serve as a precursor to both radical and carbanionic synthons.
Pathway I: Radical Reactivity via Homolytic Cleavage
The relatively low bond dissociation energy of the C-I bond makes 4H-Octafluoro-1-iodobutane an excellent source of the 4H-octafluorobutyl radical (CF₃CF₂CF₂CH₂•) under thermal or photochemical induction.
Initiation: Generating the Fluorinated Radical
Homolytic cleavage of the C-I bond is most commonly initiated photochemically. Irradiation with UV light, or in some cases even visible light, provides the necessary energy to sever the bond.[1][2] The efficiency of this process can be significantly enhanced through the formation of an electron donor-acceptor (EDA) or halogen-bond complex.[2] Lewis bases, such as amines or even solvents like THF, can interact with the electron-deficient region on the iodine atom (the σ-hole), weakening the C-I bond and facilitating its cleavage upon photoexcitation.
Caption: Mechanism of radical addition to an alkene.
Application & Protocol: Photochemical Iodoperfluoroalkylation of 1-Octene
This protocol describes a representative radical addition reaction.
Objective: To synthesize 1-iodo-2-(4H-octafluorobutyl)decane.
Materials:
-
4H-Octafluoro-1-iodobutane
-
1-Octene
-
Acetonitrile (degassed)
-
Photoreactor equipped with a 300 nm UV lamp
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
In a quartz reaction vessel, dissolve 1-octene (1.0 eq) in degassed acetonitrile.
-
Add 4H-Octafluoro-1-iodobutane (1.2 eq) to the solution.
-
Seal the vessel and purge with nitrogen for 15 minutes.
-
Place the vessel in the photoreactor and irradiate with a 300 nm UV lamp at room temperature with stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Self-Validation: The progress of the reaction can be reliably tracked by the consumption of the starting materials, as observed by GC-MS. The identity of the product can be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Pathway II: Ionic and Organometallic Reactivity
The strong electron-withdrawing nature of the perfluoroalkyl group makes the α-carbon highly electrophilic and also stabilizes a potential carbanion on the same carbon upon metal insertion. This enables a range of ionic reactions.
Formation of Grignard Reagents
Despite the presence of the electron-withdrawing fluorines, 4H-Octafluoro-1-iodobutane can be converted into its corresponding Grignard reagent, CF₃CF₂CF₂CH₂MgI. The formation of perfluoroalkyl Grignard reagents can be challenging, but the CH₂ spacer in the target molecule facilitates the reaction. [3]The reaction involves the insertion of magnesium metal into the C-I bond.
Caption: Synthesis of the 4H-octafluorobutyl Grignard reagent.
Application & Protocol: Synthesis of a Fluorinated Alcohol
This protocol details the formation of the Grignard reagent and its subsequent reaction with an aldehyde.
Objective: To synthesize 1-(4H-octafluorobutyl)propan-1-ol.
Materials:
-
4H-Octafluoro-1-iodobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Iodine (a small crystal for initiation)
Step-by-Step Methodology:
-
Grignard Formation: a. Flame-dry all glassware and allow to cool under a nitrogen atmosphere. b. Place magnesium turnings (1.5 eq) in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. c. Add a small crystal of iodine. d. Add a solution of 4H-Octafluoro-1-iodobutane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction may require gentle heating to initiate. e. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Aldehyde: a. Cool the Grignard solution to 0 °C in an ice bath. b. Add a solution of propanal (1.1 eq) in anhydrous diethyl ether dropwise. c. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the resulting crude alcohol by column chromatography.
Self-Validation: The formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings and the formation of a cloudy grey solution. The final product can be characterized by NMR and IR spectroscopy (observing the appearance of a broad -OH stretch).
Nucleophilic Substitution (Sₙ2) Reactions
The primary nature of the C-I bond and the strong δ+ charge on the α-carbon suggest that 4H-Octafluoro-1-iodobutane should be a viable substrate for Sₙ2 reactions. [4][5]The iodide ion is an excellent leaving group.
However, the reaction conditions must be carefully chosen to favor substitution over elimination (E2). [6]* Nucleophile Choice: Strong, non-bulky nucleophiles are preferred for Sₙ2 reactions. [7]* Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.
-
Temperature: Lower temperatures generally favor substitution over elimination. [6] While primary alkyl halides typically favor substitution, the steric bulk of the fluorinated chain and the nature of the nucleophile/base are critical considerations. [6]Bulky, strongly basic nucleophiles may promote the competing E2 elimination pathway.
Summary of Reactivity and Data
The versatile reactivity of the C-I bond in 4H-Octafluoro-1-iodobutane is summarized below.
| Reaction Type | Initiation/Reagents | Key Intermediate | Typical Products | Ref. |
| Radical Addition | UV/Visible Light | CF₃(CF₂)₂CH₂• | Iodoperfluoroalkylated Alkanes/Alkenes | [6] |
| Telomerization | Thermal/Radical Initiator | CF₃(CF₂)₂CH₂• | Fluorotelomers | [5][8] |
| Grignard Reaction | Mg⁰, Dry Ether | CF₃(CF₂)₂CH₂-MgI | Alcohols, Carboxylic Acids, etc. | [3] |
| Nucleophilic Substitution (Sₙ2) | Strong, non-bulky nucleophile | Sₙ2 Transition State | Ethers, Amines, Nitriles, etc. | [4][5] |
Table 1: Key Transformations of 4H-Octafluoro-1-iodobutane.
| Bond | Typical Bond Dissociation Energy (kJ/mol) | Notes | Ref. |
| C-F | ~485 | Very Strong, Generally Unreactive | |
| C-Cl | ~340 | Reactive | |
| C-Br | ~285 | More Reactive | |
| C-I | ~210-230 | Weakest C-Halogen Bond, Most Reactive |
Table 2: Representative Carbon-Halogen Bond Dissociation Energies. Note: These are general values for alkanes; the presence of fluorine atoms tends to weaken the C-I bond further.
Conclusion
The carbon-iodine bond in 4H-Octafluoro-1-iodobutane is a highly versatile functional handle, offering researchers access to two distinct and powerful reactivity manifolds. Its low bond dissociation energy makes it an excellent precursor for generating 4H-octafluorobutyl radicals under mild photochemical conditions, enabling efficient iodoperfluoroalkylation and telomerization reactions. Concurrently, the strong inductive effect of the fluoroalkyl chain activates the α-carbon for ionic transformations, including the formation of Grignard reagents and participation in nucleophilic substitution reactions. A thorough understanding of the factors governing the choice between these radical and ionic pathways is paramount for leveraging this valuable building block in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications.
References
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An Efficient Photoinduced Iodoperfluoroalkylation of Carbon−Carbon Unsaturated Compounds with Perfluoroalkyl Iodides. The Journal of Organic Chemistry. Available at: [Link]
-
Why C–F Bonds Aren't Reactive. YouTube. Available at: [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
-
Telomerization – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes. Sci-Hub. Available at: [Link]
-
C. Transformations of Fluorinated Compounds. University of Akron. Available at: [Link]
-
Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. RSC Publishing. Available at: [Link]
-
Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines. MDPI. Available at: [Link]
-
Per$uoroalkyl Grignard and Grignard-type Reagents. Part IV. 1273 PerJluoroalEyl Grignard and Grignard-type Reagents. Part I V.* Tri~uoromethylmagnesium Iodide.7. RSC Publishing. Available at: [Link]
-
Lithium primary batteries employing multi-electron carbon-fluorine bond cleavage in perfluoroalkylated reactants. MIT. Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University. Available at: [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PubMed Central. Available at: [Link]
-
examples of SN2 nucleophiles. YouTube. Available at: [Link]
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Thermochemical properties of 4H-Octafluoro-1-iodobutane
An In-Depth Technical Guide to the Thermochemical Properties of 4H-Octafluoro-1-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
4H-Octafluoro-1-iodobutane (C₄HF₈I) is a fluorinated organic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. A thorough understanding of its thermochemical properties is paramount for reaction engineering, process safety, and computational modeling. This guide provides a comprehensive overview of the known physicochemical characteristics of 4H-Octafluoro-1-iodobutane and presents detailed methodologies for the experimental determination and computational prediction of its key thermochemical parameters, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). In light of the current scarcity of published experimental data for this specific molecule, this document serves as a procedural and theoretical framework for researchers to obtain these critical values.
Introduction: The Significance of Thermochemical Data
The unique properties of fluorinated organic compounds, such as enhanced thermal stability, lipophilicity, and metabolic resistance, make them valuable in medicinal chemistry and materials science. 4H-Octafluoro-1-iodobutane, with its reactive carbon-iodine bond and heavily fluorinated chain, is a promising intermediate. The thermochemical properties of this compound govern its behavior in chemical reactions:
-
Standard Enthalpy of Formation (ΔfH°) : This is the cornerstone of chemical thermodynamics, defining the energy content of the molecule. It is essential for calculating the heat of reaction for any process involving the compound, which is critical for ensuring thermal safety and designing efficient chemical processes.
-
Standard Molar Entropy (S°) and Heat Capacity (Cp) : These properties are fundamental for determining the temperature dependence of thermodynamic equilibria and for calculating Gibbs free energy, which ultimately dictates the spontaneity of a reaction.
Physicochemical Properties of 4H-Octafluoro-1-iodobutane
A summary of the currently available physical and chemical data for 4H-Octafluoro-1-iodobutane is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₄HF₈I | [1][2] |
| Molecular Weight | 327.94 g/mol | N/A |
| CAS Number | 754-73-4 | [1][2][3][4][5] |
| Appearance | Powder or liquid | N/A |
| Boiling Point | 85 °C | [1] |
| Density | 2.082 g/cm³ | [1] |
| Refractive Index | 1.359 | [1] |
| Flash Point | 27.4 °C | [1] |
| Purity (Typical) | >97% | [4] |
Synthesis and Purification
Accurate thermochemical measurements necessitate a pure sample. While specific synthesis routes for 4H-Octafluoro-1-iodobutane are not extensively published, a plausible and common method for preparing alkyl iodides is the Finkelstein reaction.[6] This involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone.[6]
Conceptual Synthesis Protocol (Finkelstein Reaction):
-
Reactant Preparation : Start with a precursor such as 4H-Octafluoro-1-bromobutane.
-
Reaction Setup : Dissolve the 4H-Octafluoro-1-bromobutane in dry acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Nucleophilic Substitution : Add a molar excess of sodium iodide (NaI). The reaction mixture is then heated to reflux. The equilibrium is driven towards the product as sodium bromide (NaBr) is insoluble in acetone and precipitates out.
-
Work-up : After the reaction is complete (monitored by GC-MS), the mixture is cooled, and the precipitated NaBr is removed by filtration.
-
Extraction : The filtrate is treated with sodium thiosulfate solution to remove any residual iodine, followed by extraction with a low-boiling organic solvent.
-
Purification : The crude product is purified by fractional distillation under reduced pressure to yield pure 4H-Octafluoro-1-iodobutane. Purity should be confirmed by NMR and GC-MS.
Experimental Determination of Thermochemical Properties
For definitive thermochemical data, experimental measurement is the gold standard. The following sections detail the established methodologies for determining the key thermochemical properties of liquid organohalogen compounds.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.[7][8] The process involves the complete combustion of the substance in a high-pressure oxygen environment.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation : A precise mass of high-purity 4H-Octafluoro-1-iodobutane is placed in a sample crucible. Given its iodine content, a combustion aid (like mineral oil) with a known enthalpy of combustion may be used to ensure complete combustion.
-
Calorimeter Setup : The crucible is placed in the bomb, which is then sealed and pressurized with a large excess of pure oxygen. The bomb is submerged in a known mass of water in the calorimeter.
-
Combustion : The sample is ignited electrically. The combustion reaction for C₄HF₈I is: C₄HF₈I(l) + 3O₂(g) → 4CO₂(g) + HF(aq) + ½I₂(s) + 3H₂O(l)
-
Temperature Measurement : The temperature of the water surrounding the bomb is measured with high precision before and after combustion, allowing for the determination of the temperature change (ΔT).
-
Calculation of Heat of Combustion : The heat released by the reaction is calculated from ΔT and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).[7]
-
Hess's Law Application : The standard enthalpy of formation of 4H-Octafluoro-1-iodobutane is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).[9]
Caption: Workflow for determining ΔfH° using bomb calorimetry.
Heat Capacity (Cp)
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[10][11] The method is based on measuring the difference in heat flow required to increase the temperature of a sample and a reference.
Experimental Protocol: Differential Scanning Calorimetry (ASTM E1269) [11]
-
Calibration : Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Baseline Measurement : Perform a run with two empty, hermetically sealed sample pans to obtain the baseline heat flow difference.
-
Standard Measurement : Place a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) in one of the pans and run the same temperature program.
-
Sample Measurement : Replace the standard with a precisely weighed sample of 4H-Octafluoro-1-iodobutane in a hermetically sealed pan and repeat the temperature program.
-
Calculation : The heat capacity of the sample is calculated at a given temperature using the following relationship: Cp(sample) = Cp(standard) * (m(standard) / m(sample)) * (DSC(sample) - DSC(baseline)) / (DSC(standard) - DSC(baseline)) where Cp is the heat capacity, m is the mass, and DSC is the heat flow signal.
Caption: Workflow for determining Cp using DSC.
Computational Prediction of Thermochemical Properties
When experimental data is unavailable, high-level quantum chemical calculations can provide reliable predictions. Composite methods, such as the Gaussian-n (Gn) theories, are particularly effective as they approximate a very high-level calculation by combining results from several lower-level calculations.[12] The G3MP2 method is a cost-effective yet accurate variant.[13][14]
The G3MP2 Computational Protocol
G3MP2 (Gaussian-3 theory using second-order Møller-Plesset perturbation theory) involves a series of calculations to systematically approximate the energy of a molecule at a very high level of theory and with a large basis set.[14][15]
Computational Workflow: G3MP2 Method
-
Geometry Optimization : The molecular geometry is first optimized at the HF/6-31G(d) level, followed by a more accurate optimization at the MP2(Full)/6-31G(d) level.
-
Frequency Calculation : Vibrational frequencies are calculated at the HF/6-31G(d) level to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations : A series of single-point (non-optimization) energy calculations are performed on the final MP2 geometry using progressively higher levels of theory and larger basis sets (e.g., QCISD(T)/6-31G(d), MP2/G3MP2large).
-
Energy Combination : The individual energies are combined in a specific formula that includes corrections for basis set extension, electron correlation, and a higher-level correction (HLC) term, which is an empirical parameter to account for remaining deficiencies.[14]
-
Final Energy (E₀[G3MP2]) : The result is a highly accurate electronic energy at 0 K.
Caption: Logical flow of a G3MP2 computational protocol.
Deriving Thermochemical Properties from G3MP2 Results
-
Enthalpy of Formation (ΔfH°) : The G3MP2 energy is used to calculate the atomization energy of the molecule. The enthalpy of formation is then derived using the known experimental enthalpies of formation of the constituent atoms (C, H, F, I) in their standard states.
-
Entropy (S°) and Heat Capacity (Cp) : These properties are calculated using statistical mechanics from the molecular geometry, vibrational frequencies (obtained in step 2), and molecular mass. The vibrational frequencies are particularly important for determining the vibrational contribution to entropy and heat capacity.[16]
Data Summary and Future Outlook
This guide outlines a clear path forward for establishing the thermochemical properties of 4H-Octafluoro-1-iodobutane. The table below summarizes the properties and the methodologies to determine them.
| Thermochemical Property | Experimental Method | Computational Method |
| ΔfH° (298.15 K) | Bomb Calorimetry | G3MP2 (from atomization energy) |
| S° (298.15 K) | Derived from low-T Cp | G3MP2 (Statistical Mechanics) |
| Cp (T) | Differential Scanning Calorimetry | G3MP2 (Statistical Mechanics) |
It is strongly recommended that computational predictions are eventually validated by experimental measurements. The protocols described herein provide the framework for such a validation. Accurate and publicly available thermochemical data for 4H-Octafluoro-1-iodobutane will be invaluable for accelerating its adoption in research and development, particularly in the fields of medicinal chemistry and materials science, by enabling more precise reaction modeling and ensuring safer process scale-up.
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Schran, A. (2008). G3(MP2) Theory. ([Link])
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Rossi, M. J. (2004). Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. ResearchGate. ([Link])
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Application of 4H-Octafluoro-1-iodobutane
Abstract
This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and core applications of 4H-Octafluoro-1-iodobutane (CAS No. 754-73-4), a versatile fluorinated building block essential for researchers, scientists, and professionals in drug development and materials science. Recognizing the unique reactivity imparted by its perfluoroalkyl chain and terminal iodine atom, this document synthesizes critical information from safety data sheets, academic literature, and established laboratory practices. The guide is structured to deliver not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and informed decision-making in the laboratory. Key sections address hazard identification, exposure controls, emergency response, and the strategic use of this reagent in synthetic chemistry, particularly within the pharmaceutical landscape.
Introduction: The Strategic Value of 4H-Octafluoro-1-iodobutane in Modern Chemistry
4H-Octafluoro-1-iodobutane, systematically named 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane, is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] Its structure is characterized by a four-carbon chain where all hydrogen atoms, except for the one at the fourth position, have been substituted with fluorine, and a terminal iodine atom. This unique arrangement confers a set of desirable properties, making it a valuable reagent in organic synthesis.
The incorporation of fluorinated moieties into organic molecules is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[2] Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate lipophilicity to enhance membrane permeability.[3] 4H-Octafluoro-1-iodobutane serves as a key building block for introducing a C4F8H fragment, leveraging the reactivity of the carbon-iodine (C-I) bond.[3] This bond is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for generating perfluoroalkyl radicals for various chemical transformations, including additions to unsaturated bonds.[4]
This guide aims to provide a detailed framework for the safe and effective use of this reagent, enabling researchers to harness its synthetic potential while maintaining the highest standards of laboratory safety.
Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. 4H-Octafluoro-1-iodobutane is classified as an irritant and presents specific risks upon exposure.
GHS Classification:
-
Skin Irritation, Category 2: Causes skin irritation.[5]
-
Eye Irritation, Category 2: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[5]
Signal Word: Warning[5]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
Understanding the physical properties of 4H-Octafluoro-1-iodobutane is crucial for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| CAS Number | 754-73-4 | [8] |
| Molecular Formula | C₄HF₈I | [8] |
| Molecular Weight | 327.94 g/mol | [9] |
| Appearance | Not specified, likely a liquid | |
| Density | 2.082 g/cm³ | [5] |
Note: Other physical properties such as boiling point, vapor pressure, and flash point have limited and sometimes conflicting data across supplier-provided safety data sheets and should be treated with caution.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling 4H-Octafluoro-1-iodobutane. The primary goal is to prevent all routes of exposure: inhalation, skin contact, and eye contact.
Engineering Controls
The causality behind the requirement for robust engineering controls lies in the compound's potential to cause respiratory irritation and the unknown long-term effects of inhalation.
-
Fume Hood: All handling of 4H-Octafluoro-1-iodobutane, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity appropriate for handling hazardous chemicals. This is the primary defense against the inhalation of vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical for immediate decontamination in the event of accidental large-area skin or eye contact.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards: skin and serious eye irritation.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should also be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough time data for 4H-Octafluoro-1-iodobutane, it is prudent to select gloves rated for protection against halogenated organic compounds. Double gloving can provide an additional layer of protection. Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A flame-retardant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, impervious clothing or a chemical-resistant apron should be worn.[5]
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with appropriate cartridges for organic vapors should be used.[5]
// Connections start -> fume_hood -> ppe_check -> lab_coat; lab_coat -> gloves1 -> respirator -> goggles -> face_shield -> gloves2; gloves2 -> handle_reagent; handle_reagent -> remove_gloves2 -> remove_face_shield -> remove_lab_coat -> remove_goggles -> remove_respirator -> remove_gloves1 -> wash_hands -> end; } Caption: PPE Donning and Doffing Workflow for Handling 4H-Octafluoro-1-iodobutane.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to minimize the risk of exposure and maintain the integrity of the chemical.
Handling
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[5] Avoid contact with skin and eyes.
-
Well-Ventilated Area: Always handle the chemical in a well-ventilated area, preferably a chemical fume hood.[5]
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Security: The storage area should be locked up or otherwise secured to restrict access to authorized personnel.[5]
-
Incompatible Materials: While specific incompatibility data is limited, it is prudent to store 4H-Octafluoro-1-iodobutane away from strong oxidizing agents, strong bases, and reactive metals. The C-I bond can be cleaved by reducing agents, and the compound may react with strong bases.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical help.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Accidental Release Measures
-
Minor Spills (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials in a sealed container for disposal.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry into the affected area.
-
Contact the institution's emergency response team.
-
If safe to do so, increase ventilation to the area.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazards from Combustion: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen fluoride and hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal and Decontamination
Proper disposal of 4H-Octafluoro-1-iodobutane and associated waste is crucial to prevent environmental contamination.
-
Waste Classification: As a halogenated organic compound, waste containing 4H-Octafluoro-1-iodobutane must be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.
-
Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration.[10]
-
Decontamination: For decontaminating glassware and equipment, rinse with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood, collecting the rinsate as halogenated waste. Follow with a thorough wash with soap and water. For spills, recent research has shown that a combination of UV light, iodide, and sulfite can effectively degrade some PFAS compounds, suggesting potential future avenues for chemical decontamination, although specific protocols for this compound are not yet established.[11][12]
Applications in Research and Drug Development
The primary utility of 4H-Octafluoro-1-iodobutane in a research context, particularly in drug development, stems from its role as a perfluoroalkylation agent. The C-I bond can be readily cleaved under radical conditions (e.g., using initiators like AIBN or photochemically) to generate the H(CF₂)₄ radical.[13] This reactive intermediate can then be used to install the fluorinated chain onto various molecular scaffolds.
While specific, publicly documented examples of 4H-Octafluoro-1-iodobutane in the synthesis of clinical drug candidates are scarce, its utility can be inferred from the broad application of similar perfluoroalkyl iodides in medicinal chemistry. These reagents are employed to:
-
Synthesize Fluorinated Analogues: Create novel analogues of existing drugs or lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.
-
Structure-Activity Relationship (SAR) Studies: Systematically probe the effect of fluorination on a molecule's biological activity.
-
Develop Novel Therapeutics: The unique properties of fluorinated compounds make them attractive for developing new drugs across various therapeutic areas.[14][15]
Experimental Protocol: General Procedure for Radical Addition to an Alkene
This is a generalized protocol and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be performed before commencing any new reaction.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate and a suitable degassed solvent (e.g., acetonitrile or dioxane).
-
Reagent Addition: Add 4H-Octafluoro-1-iodobutane (typically 1.1-1.5 equivalents) via syringe.
-
Initiation: Add a radical initiator (e.g., AIBN, 0.1 equivalents).
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-90 °C for AIBN) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction if necessary and perform a standard aqueous work-up.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, to isolate the desired perfluoroalkylated product.
Conclusion
4H-Octafluoro-1-iodobutane is a valuable synthetic tool for the introduction of fluorinated moieties in drug discovery and materials science. Its utility is, however, paired with significant safety considerations, primarily its irritant nature. A comprehensive safety culture, built upon a foundation of understanding the compound's properties, diligent use of engineering controls and PPE, and strict adherence to handling and emergency protocols, is paramount. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely leverage the capabilities of this versatile reagent to advance their scientific objectives.
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U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorine Acute Exposure Guideline Levels. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 4H-Octafluoro-1-iodobutane as a Perfluoroalkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4H-Octafluoro-1-iodobutyl Group in Modern Chemistry
The introduction of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can profoundly impact the biological activity and material properties of a compound.[3][4] Among the diverse array of fluorinated building blocks, 4H-octafluoro-1-iodobutane [H(CF₂)₄I] emerges as a particularly valuable reagent for introducing the 1,1,2,2,3,3,4,4-octafluorobutyl group. This partially fluorinated chain offers a nuanced alternative to its perfluorinated counterpart, with the terminal hydrogen atom providing a site for potential metabolic oxidation, a feature that can be strategically employed in drug design.
This comprehensive guide provides an in-depth exploration of 4H-octafluoro-1-iodobutane as a perfluoroalkylating agent. We will delve into its fundamental properties, explore the mechanistic underpinnings of its reactivity, and present detailed, field-proven protocols for its application in organic synthesis. The causality behind experimental choices will be elucidated to empower researchers to adapt and optimize these methods for their specific needs.
Physicochemical Properties of 4H-Octafluoro-1-iodobutane
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. The key properties of 4H-octafluoro-1-iodobutane are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 754-73-4 | [5] |
| Molecular Formula | C₄HF₈I | [5] |
| Molecular Weight | 327.94 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 85 °C | N/A |
| Density | 2.082 g/cm³ | N/A |
| Purity | Typically >97% | N/A |
Reaction Mechanisms: Harnessing the Power of the 4H-Octafluorobutyl Radical
The primary mode of reactivity for 4H-octafluoro-1-iodobutane in perfluoroalkylation reactions involves the homolytic cleavage of the carbon-iodine bond to generate the 4H-octafluorobutyl radical [H(CF₂)₄•]. This radical species is a key intermediate that can then engage in a variety of transformations, most notably addition to unsaturated systems and substitution reactions.
The generation of the 4H-octafluorobutyl radical can be initiated through several methods, including thermal induction, photoredox catalysis, or the use of radical initiators.
Radical Chain Mechanism
A common pathway for the perfluoroalkylation of alkenes and alkynes is a radical chain reaction. This process can be conceptually broken down into three key stages: initiation, propagation, and termination.
Figure 1: Generalized radical chain mechanism for the addition of 4H-octafluoro-1-iodobutane to an alkene.
Causality in the Mechanism: The propagation cycle is driven by the formation of a more stable radical intermediate after the initial addition of the electrophilic 4H-octafluorobutyl radical to the alkene. The subsequent atom transfer step regenerates the 4H-octafluorobutyl radical, allowing the chain reaction to continue.
Visible-Light Photoredox Catalysis
In recent years, visible-light photoredox catalysis has emerged as a powerful and mild method for generating radical species.[6] In this approach, a photocatalyst absorbs visible light and enters an excited state. The excited photocatalyst can then engage in a single-electron transfer (SET) with 4H-octafluoro-1-iodobutane to generate the 4H-octafluorobutyl radical.
Figure 2: Simplified workflow of a visible-light photoredox-catalyzed perfluoroalkylation.
Causality in the Workflow: The choice of photocatalyst is critical and is determined by its redox potential, which must be sufficient to reduce the C-I bond of 4H-octafluoro-1-iodobutane upon excitation. The mild conditions of photoredox catalysis often lead to higher functional group tolerance compared to traditional radical initiation methods.
Experimental Protocols
The following protocols are provided as a starting point for researchers. It is crucial to note that optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Radical Addition to an Alkene
This protocol describes a general procedure for the radical addition of 4H-octafluoro-1-iodobutane to a simple alkene using a chemical initiator.
Materials:
-
4H-Octafluoro-1-iodobutane (1.0 equiv)
-
Alkene (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or tert-butanol)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the alkene (1.2 equiv) and 4H-octafluoro-1-iodobutane (1.0 equiv).
-
Add the anhydrous solvent to achieve a desired concentration (typically 0.1-0.5 M).
-
Degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under a positive pressure of inert gas, add AIBN (0.1 equiv) to the reaction mixture.
-
Seal the flask or tube and heat the reaction mixture to 80-100 °C (the optimal temperature will depend on the solvent and the decomposition rate of AIBN).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4H-octafluorobutyl-functionalized product.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Visible-Light Photoredox-Catalyzed Perfluoroalkylation of an Electron-Rich Arene
This protocol outlines a general procedure for the perfluoroalkylation of an electron-rich aromatic compound using a commercially available photocatalyst.
Materials:
-
4H-Octafluoro-1-iodobutane (1.5 equiv)
-
Arene (e.g., anisole, N,N-dimethylaniline) (1.0 equiv)
-
fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile, dimethylformamide)
-
Schlenk flask or vial with a septum
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add the arene (1.0 equiv), 4H-octafluoro-1-iodobutane (1.5 equiv), and the photocatalyst (1-2 mol%) to a Schlenk flask or vial.
-
Add the anhydrous and degassed solvent to achieve a concentration of 0.05-0.1 M.
-
Seal the vessel and place it at a fixed distance from the visible light source.
-
Stir the reaction mixture at room temperature while irradiating with visible light.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the light source and quench the reaction by opening the vessel to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the perfluoroalkylated arene.
Self-Validation: The reaction should be performed in the absence of light as a control experiment to confirm that the transformation is indeed light-initiated. The product should be fully characterized to confirm its structure and purity.
Applications in Drug Development
The incorporation of the 4H-octafluorobutyl group can significantly enhance the pharmacological profile of a drug candidate. The increased lipophilicity can improve membrane permeability and bioavailability, while the electron-withdrawing nature of the fluoroalkyl chain can modulate the pKa of nearby functional groups, affecting target binding and metabolic stability.
While specific examples of marketed drugs containing the H(CF₂)₄- moiety are not as prevalent as those with trifluoromethyl groups, the strategic use of longer, partially fluorinated chains is a growing area of interest in drug discovery.[7] The principles of its application can be extrapolated from the broader field of fluoroalkylation in medicinal chemistry.
Safety and Handling
4H-Octafluoro-1-iodobutane should be handled with care in a well-ventilated laboratory fume hood. Users should wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4H-Octafluoro-1-iodobutane is a versatile and valuable reagent for the introduction of the 4H-octafluorobutyl group into organic molecules. Its reactivity, primarily driven by the formation of the corresponding radical, can be harnessed through various initiation methods, including thermal decomposition of initiators and modern visible-light photoredox catalysis. The protocols provided herein serve as a robust starting point for researchers to explore the diverse applications of this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. As the demand for sophisticated fluorinated compounds continues to grow, the strategic application of reagents like 4H-octafluoro-1-iodobutane will undoubtedly play a pivotal role in the development of next-generation pharmaceuticals and advanced materials.
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Douglas, J., et al. (2017). A Visible-Light-Mediated and Catalyst-Free Perfluoroalkylation of Heteroarenes. Angewandte Chemie International Edition, 56(45), 14235-14239. [Link]
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Inno Pharmachem. (n.d.). Fluorinated Building Blocks: Octafluoro-1,4-diiodobutane in Pharmaceutical Synthesis. [Link]
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D'Amato, E. M., et al. (2018). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. ACS omega, 3(11), 15637–15643. [Link]
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Inoue, M., et al. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert opinion on drug discovery, 15(1), 77–88. [Link]
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Application Notes and Protocols for the Use of 4H-Octafluoro-1-iodobutane in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 4H-octafluoro-1-iodobutane (CAS No. 754-73-4) in the synthesis of fluorinated polymers. It is designed for professionals in research and development who are looking to leverage the unique properties of this compound to create novel polymeric materials. This guide will delve into the mechanistic principles behind its use in controlled radical polymerization and telomerization, offering adaptable protocols and insights into the expected polymer characteristics.
Introduction: The Strategic Role of 4H-Octafluoro-1-iodobutane in Fluoropolymer Synthesis
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. These attributes make them indispensable in a wide array of applications, from high-performance coatings and seals to advanced biomedical devices and pharmaceuticals. The precise control over the molecular architecture of these polymers is paramount to tailoring their properties for specific applications.
4H-Octafluoro-1-iodobutane, a partially fluorinated alkyl iodide, serves as a critical building block and control agent in the synthesis of well-defined fluorinated polymers. Its utility stems from the presence of a labile carbon-iodine bond, which can be harnessed in two primary polymerization techniques: Iodine Transfer Polymerization (ITP) and telomerization. In these processes, 4H-octafluoro-1-iodobutane acts as a chain transfer agent or a telogen, respectively, enabling the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and defined end-groups. The presence of a terminal hydrogen atom in its structure also offers a site for further chemical modification, expanding the functional possibilities of the resulting polymers.
Physicochemical Properties of 4H-Octafluoro-1-iodobutane
A thorough understanding of the physical and chemical properties of 4H-octafluoro-1-iodobutane is essential for its safe and effective use in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 754-73-4 | [1][2] |
| Molecular Formula | C4HF8I | [1][2] |
| Molecular Weight | 327.94 g/mol | [1] |
| Boiling Point | 85 °C | [1] |
| Density | 2.082 g/mL | [1] |
| Refractive Index | 1.359 | [1] |
| Flash Point | 27.4 °C | [1] |
| Appearance | Detailed in specifications | [2] |
| Purity | Typically ≥ 98% | [2] |
Application in Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization is a powerful technique for controlled radical polymerization, offering a straightforward and metal-free approach to synthesizing well-defined polymers.[3] In ITP, an organoiodide, such as 4H-octafluoro-1-iodobutane, acts as a reversible chain transfer agent, mediating the polymerization process to achieve a "living" character.
Mechanism of Action
The fundamental principle of ITP involves the reversible transfer of the iodine atom between dormant polymer chains (terminated with an iodine atom) and propagating radical chains. This dynamic equilibrium ensures that all polymer chains have an equal probability of growth, leading to a narrow molecular weight distribution.
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Advantages of Using 4H-Octafluoro-1-iodobutane in ITP
-
Control over Polymer Architecture: Enables the synthesis of polymers with predictable molecular weights and low dispersity.
-
End-Group Functionalization: The resulting polymers are terminated with a C-I bond, which can be further functionalized, and a H(CF2)4- head group, which can also be a site for subsequent reactions.
-
Versatility: Applicable to a wide range of vinyl monomers.
-
Metal-Free: Avoids potential contamination of the polymer with metal catalysts.[3]
General Protocol for Iodine Transfer Polymerization
This protocol provides a general framework for the ITP of a vinyl monomer using 4H-octafluoro-1-iodobutane as the chain transfer agent (CTA) and a radical initiator such as azobisisobutyronitrile (AIBN). Note: This is a generalized protocol and requires optimization for specific monomers and desired polymer characteristics.
Materials:
-
Vinyl monomer (e.g., styrene, methyl methacrylate, vinylidene fluoride)
-
4H-Octafluoro-1-iodobutane (CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous solvent (e.g., toluene, dimethyl carbonate)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Purification of Reagents: The monomer should be passed through a column of basic alumina to remove inhibitors. The solvent should be dried and deoxygenated. AIBN should be recrystallized from methanol.
-
Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar and ensure it is dry and free of oxygen by purging with an inert gas.
-
Charging the Reactor: In a typical experiment, the desired molar ratio of monomer:CTA:initiator is calculated (e.g., 200:1:0.2). Under a positive pressure of inert gas, add the solvent, monomer, 4H-octafluoro-1-iodobutane, and AIBN to the Schlenk flask.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). The reaction time will vary depending on the monomer and desired conversion (typically 4-24 hours).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.
-
Termination and Purification: After the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.
Application in Telomerization
Telomerization is a polymerization process where a chain transfer agent, known as a telogen, reacts with a monomer to form low molecular weight polymers, or telomers.[4] 4H-Octafluoro-1-iodobutane can act as an effective telogen in the synthesis of fluorinated telomers.
Mechanism of Action
In a telomerization reaction, the telogen (4H-octafluoro-1-iodobutane) undergoes homolytic cleavage of the C-I bond to generate a H(CF2)4• radical. This radical then adds to one or more monomer units before the chain is terminated, typically by abstracting an iodine atom from another telogen molecule.
Caption: General Mechanism of Telomerization.
Utility of Fluorinated Telomers
Fluorinated telomers are valuable as intermediates for the synthesis of a variety of fluorinated materials, including surfactants, surface treatment agents, and functional polymers. The terminal iodine atom can be easily converted to other functional groups.
General Protocol for Telomerization
This protocol describes a general procedure for the telomerization of a fluorinated olefin (e.g., tetrafluoroethylene, TFE) with 4H-octafluoro-1-iodobutane. Warning: Reactions involving gaseous monomers like TFE should be conducted in a high-pressure reactor by trained personnel.
Materials:
-
Fluorinated olefin monomer (e.g., TFE)
-
4H-Octafluoro-1-iodobutane (Telogen)
-
Radical initiator (e.g., AIBN or a peroxide initiator)
-
Solvent (optional, e.g., a perfluorinated solvent)
-
High-pressure autoclave reactor equipped with a stirrer, pressure gauge, and temperature controller
Procedure:
-
Reactor Preparation: The autoclave must be thoroughly cleaned, dried, and leak-tested.
-
Charging the Reactor: The telogen (4H-octafluoro-1-iodobutane) and the initiator are charged into the reactor. If a solvent is used, it is also added at this stage.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove oxygen.
-
Monomer Addition: The fluorinated olefin is then introduced into the reactor to the desired pressure.
-
Reaction: The reactor is heated to the reaction temperature (e.g., 70-100 °C). The pressure will initially increase and then decrease as the monomer is consumed. The reaction is continued for a set period or until the pressure drop ceases.
-
Cooling and Venting: After the reaction is complete, the reactor is cooled to room temperature. Any unreacted monomer is carefully vented.
-
Product Isolation: The crude product is collected from the reactor. The telomers are then separated and purified, typically by distillation under reduced pressure.
Characterization of the Resulting Fluorinated Polymers
The synthesized polymers and telomers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, composition, and thermal properties.
| Analytical Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Polymer composition, microstructure, end-group analysis, and monomer conversion |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature |
Safety Precautions
-
4H-Octafluoro-1-iodobutane: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Monomers: Many vinyl monomers are flammable and toxic. Consult the Safety Data Sheet (SDS) for each monomer before use.
-
Initiators: Radical initiators can be thermally unstable and potentially explosive. Store them properly and handle with care.
-
High-Pressure Reactions: Telomerization with gaseous monomers must be conducted in a properly rated and maintained high-pressure reactor behind a blast shield.
References
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Taylor & Francis. (2020). Molecular iodine in monomer and polymer designing. Retrieved from [Link]
-
ResearchGate. (2008). Telomerization of perfluoropoly(oxamethylene iodides) with trifluoroethylene. Retrieved from [Link]
-
ResearchGate. (2006). Kinetics of the iodine transfer polymerization of vinylidene fluoride. Retrieved from [Link]
-
Weifang Yangxu Group Co., Ltd. (n.d.). 4H-OCTAFLUORO-1-IODOBUTANE, CasNo.754-73-4. Retrieved from [Link]
-
PubMed. (2025). Transport of Molecular Iodine From Antiseptic Iodophors across Hydrophilic-lipophilic Interfaces: Influence of Phospholipids. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Telomerization – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols. Retrieved from [Link]
-
Wiley Online Library. (2022). Emerging Concepts in Iodine Transfer Polymerization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y. Retrieved from [Link]
-
ARKAT USA, Inc. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Retrieved from [Link]
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IUPAC. (2022). iodine-transfer polymerization. Retrieved from [Link]
-
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Application of 4H-Octafluoro-1-iodobutane in Fluorous Synthesis: A Technical Guide for Researchers
Introduction: Embracing the Fluorous Phase for Streamlined Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient purification of target molecules from complex reaction mixtures remains a significant bottleneck. Traditional methods like column chromatography, while effective, are often time-consuming and labor-intensive. Fluorous synthesis emerges as a powerful strategy to address this challenge, offering a blend of homogeneous reaction kinetics and simplified phase-based purification.[1][2] This technique introduces a "fluorous phase" by temporarily attaching a highly fluorinated tag to a molecule of interest.[3] This guide focuses on the practical application of 4H-Octafluoro-1-iodobutane , a versatile and efficient "light" fluorous tagging reagent, designed to empower researchers in accelerating their synthetic workflows.
The core principle of fluorous synthesis lies in the unique physical properties of perfluorinated compounds. These molecules exhibit low miscibility with both aqueous and common organic solvents, effectively creating a third phase. By tagging a substrate with a fluorous "pony-tail," its affinity for a fluorous solid phase or a fluorous solvent is dramatically increased, enabling straightforward separation from non-tagged reagents and byproducts.[4]
This document provides a comprehensive overview of the application of 4H-octafluoro-1-iodobutane, detailing its use in tagging various functional groups and the subsequent purification of the tagged molecules using Fluorous Solid-Phase Extraction (F-SPE). We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to ensure successful implementation in your research endeavors.
Understanding 4H-Octafluoro-1-iodobutane: A "Light" Fluorous Tagging Reagent
4H-Octafluoro-1-iodobutane (C₄HF₈I) is classified as a "light" fluorous tagging reagent.[1] This distinction is based on its relatively low fluorine content compared to "heavy" fluorous tags, which possess a higher percentage of fluorine by molecular weight.[1] The "light" nature of the 4H-octafluorobutyl tag offers a crucial advantage: the tagged molecules often retain good solubility in common organic solvents, allowing for homogeneous reaction conditions that closely mimic traditional solution-phase synthesis.[5] This avoids the solubility issues and potential reactivity changes sometimes associated with larger, more fluorine-rich tags.[6]
Table 1: Physicochemical Properties of 4H-Octafluoro-1-iodobutane
| Property | Value |
| CAS Number | 754-73-4 |
| Molecular Formula | C₄HF₈I |
| Molecular Weight | 327.94 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 85 °C |
The presence of a terminal iodine atom provides a reactive handle for attaching the 4H-octafluorobutyl group to a variety of organic molecules through well-established synthetic transformations.
Core Applications: Fluorous Tagging Strategies
The introduction of the 4H-octafluorobutyl tag can be achieved through several reliable and high-yielding reactions targeting common functional groups. The choice of method depends on the nature of the substrate and the desired connectivity.
Tagging of Alcohols via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[7] In this context, the alcohol-containing substrate is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace the iodide from 4H-octafluoro-1-iodobutane.
Protocol 1: Fluorous Tagging of a Primary Alcohol
Reaction Scheme:
Materials:
-
Alcohol substrate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4H-Octafluoro-1-iodobutane (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF) (optional, as co-solvent for solubility)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the alcohol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
-
Ether Formation:
-
Add 4H-octafluoro-1-iodobutane (1.2 eq) to the reaction mixture via syringe.[8]
-
Heat the mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude fluorous-tagged product.
-
Causality and Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide with the irreversible loss of hydrogen gas, driving the equilibrium forward.[9]
-
Solvent: Anhydrous THF is a suitable solvent for many Williamson ether syntheses due to its ability to dissolve both the alkoxide and the alkyl halide.[10] For less soluble substrates, DMF can be used as a co-solvent.
-
Temperature: Refluxing the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.[8]
Tagging of Amines via Nucleophilic Substitution
Primary and secondary amines can be readily tagged with the 4H-octafluorobutyl group through a nucleophilic substitution reaction. The amine acts as the nucleophile, displacing the iodide from 4H-octafluoro-1-iodobutane. A non-nucleophilic base is typically added to scavenge the HI produced during the reaction.
Protocol 2: Fluorous Tagging of a Primary Amine
Reaction Scheme:
Materials:
-
Primary amine substrate (1.0 eq)
-
4H-Octafluoro-1-iodobutane (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and DIPEA (2.0 eq) in ACN or DMF.
-
Add 4H-octafluoro-1-iodobutane (1.1 eq) to the stirred solution at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC. The reaction is typically complete within 6-18 hours.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude fluorous-tagged secondary amine.
-
Causality and Experimental Choices:
-
Base: A hindered, non-nucleophilic base like DIPEA is used to neutralize the HI formed during the reaction without competing with the substrate amine in the nucleophilic substitution.[11]
-
Over-alkylation: A common side reaction is the further alkylation of the newly formed secondary amine to a tertiary amine.[12] Using a slight excess of the amine substrate or carefully controlling the stoichiometry of the iodo-reagent can help to minimize this.
Tagging of Thiols via S-Alkylation
Thiols are excellent nucleophiles and can be efficiently alkylated with 4H-octafluoro-1-iodobutane in the presence of a mild base to form thioethers.
Protocol 3: Fluorous Tagging of a Thiol
Reaction Scheme:
Materials:
-
Thiol substrate (1.0 eq)
-
4H-Octafluoro-1-iodobutane (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a stirred suspension of potassium carbonate (2.0 eq) in DMF or ACN, add the thiol (1.0 eq).
-
Add 4H-octafluoro-1-iodobutane (1.1 eq) to the mixture at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the rate. Monitor the reaction by TLC. The reaction is usually complete within 2-8 hours.
-
-
Work-up:
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude fluorous-tagged thioether.
-
Causality and Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the thiol to the more nucleophilic thiolate, while being mild enough to avoid side reactions with many functional groups.[6]
-
Solvent: Polar aprotic solvents like DMF or ACN are ideal as they readily dissolve the reactants and facilitate the Sₙ2 reaction.[6]
Tagging of Alkenes and Alkynes via Radical Addition
Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals, which can readily add across double and triple bonds. This reaction is typically initiated by heat or light, often in the presence of a radical initiator.
Protocol 4: Fluorous Tagging of an Alkene
Reaction Scheme:
Materials:
-
Alkene substrate (1.0 eq)
-
4H-Octafluoro-1-iodobutane (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous toluene or benzene
-
Hexane
Procedure:
-
Reaction Setup:
-
In a flask equipped with a reflux condenser, dissolve the alkene (1.0 eq), 4H-octafluoro-1-iodobutane (1.2 eq), and AIBN (0.1 eq) in anhydrous toluene.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified by passing it through a short plug of silica gel with hexane to remove the initiator byproducts, followed by concentration.
-
Causality and Experimental Choices:
-
Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then abstract the iodine atom from 4H-octafluoro-1-iodobutane to initiate the radical chain reaction.[13]
-
Solvent: Non-polar solvents like toluene are suitable for radical reactions.
-
Regioselectivity: The addition of the perfluoroalkyl radical typically occurs at the less substituted carbon of the double bond to form the more stable secondary radical intermediate.[2]
Purification: The Power of Fluorous Solid-Phase Extraction (F-SPE)
Once the 4H-octafluorobutyl tag is installed, the purification of the target molecule is greatly simplified using Fluorous Solid-Phase Extraction (F-SPE). This technique utilizes a silica gel stationary phase that has been functionalized with a fluorous phase (e.g., -SiMe₂(CH₂)₂C₈F₁₇).[14] Fluorous-tagged molecules are selectively retained on the cartridge while non-fluorous impurities are washed away.
Protocol 5: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)
Materials:
-
Fluorous silica gel cartridge
-
Crude reaction mixture containing the fluorous-tagged product
-
Fluorophobic wash solvent (e.g., 80:20 Methanol/Water or Acetonitrile/Water)
-
Fluorophilic elution solvent (e.g., Methanol, THF, or Acetone)
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Condition the fluorous silica gel cartridge by passing a fluorophobic wash solvent (e.g., 80:20 Methanol/Water) through it.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, THF, or the fluorophobic wash solvent if soluble).
-
Load the sample onto the conditioned cartridge.
-
-
Fluorophobic Wash:
-
Wash the cartridge with the fluorophobic solvent to elute the non-fluorous impurities. Collect this fraction.
-
-
Fluorophilic Elution:
-
Elute the retained fluorous-tagged product from the cartridge using a fluorophilic solvent (e.g., Methanol or THF). Collect this fraction separately.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC or LC-MS to confirm the separation.
-
Concentrate the fraction containing the pure fluorous-tagged product.
-
Troubleshooting F-SPE:
-
Low Recovery of Fluorous Compound: The elution solvent may not be sufficiently fluorophilic. Try a stronger solvent like THF or acetone. Ensure the cartridge is not overloaded.[14]
-
Non-Fluorous Impurities in the Fluorous Fraction: The wash step may be insufficient. Increase the volume of the fluorophobic wash solvent.
Tag Removal: Reclaiming the Target Molecule
For many applications, the fluorous tag is a temporary appendage that must be removed to yield the final, untagged product. The strategy for tag removal depends on the linkage used to attach it.
-
Ether Linkage: Cleavage of the 4H-octafluorobutyl ether can be achieved under strongly acidic conditions, for example, using HBr or HI.[3]
-
Amine and Thioether Linkages: Cleavage of these linkages is generally more challenging and may require specific functionalities to be incorporated into the linker to allow for traceless removal.
Protocol 6: Cleavage of a 4H-Octafluorobutyl Ether
Reaction Scheme:
Materials:
-
Fluorous-tagged ether (1.0 eq)
-
48% aqueous Hydrobromic acid (HBr)
-
Acetic acid
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve the fluorous-tagged ether (1.0 eq) in a mixture of 48% aqueous HBr and acetic acid.
-
-
Reaction:
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
The crude product can be further purified by standard column chromatography if necessary.
-
Causality and Experimental Choices:
-
Acid: Strong acids like HBr or HI are required to protonate the ether oxygen, making it a good leaving group for subsequent nucleophilic attack by the halide ion.[3]
-
Temperature: High temperatures are necessary to overcome the high activation energy for ether cleavage.[2]
Visualization of Workflows
Diagram 1: General Fluorous Tagging and Purification Workflow
Caption: General workflow for fluorous synthesis using 4H-octafluoro-1-iodobutane.
Diagram 2: Decision Tree for Fluorous Tagging Strategy
Caption: Decision tree for selecting the appropriate tagging protocol.
Conclusion: A Practical Tool for Modern Synthesis
4H-Octafluoro-1-iodobutane provides a practical and efficient entry point into the powerful world of fluorous synthesis. Its "light" fluorous nature ensures compatibility with standard solution-phase reaction conditions, while the subsequent F-SPE purification offers a significant simplification of the purification process. By understanding the principles behind the tagging reactions and purification protocols detailed in this guide, researchers can confidently implement this technology to accelerate the synthesis and purification of their target molecules, ultimately enhancing productivity in the laboratory.
References
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Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-797. [Link]
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Luo, Z., Zhang, Q., Oderaotoshi, Y., & Curran, D. P. (2001). Fluorous mixture synthesis: a fluorous-tagging strategy for the synthesis and separation of mixtures of organic compounds. Science, 291(5509), 1766-1769. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Lindsley, C. W., Zhao, Z., Leister, W. H., & Strauss, K. A. (2005). Light, Medium, and Heavy Fluorous Triarylphosphines Exhibit Comparable Reactivities to Triphenylphosphine in Typical Reactions of Triarylphosphines. The Journal of Organic Chemistry, 70(18), 7414-7418. [Link]
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Zhang, W., Curran, D. P., & Chen, C. H. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
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Chemguide. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. [Link]
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Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. JMES, 6(1), 1-10. [Link]
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Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). Acetoacetic acid, 1-thio-, S-tert-butyl ester. Organic Syntheses Procedure. [Link]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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Curran, D. P., & Luo, Z. (1999). Fluorous Synthesis with Fewer Fluorines (Light Fluorous Synthesis): Separation of Tagged from Untagged Products by Solid-Phase Extraction with Fluorous Reverse-Phase Silica Gel. Journal of the American Chemical Society, 121(39), 9069-9070. [Link]
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Miura, T., Goto, K., Mizuno, M., Murakami, Y., Imai, N., & Toshiyuki, I. (n.d.). Rapid Synthesis Using Fluorous Tag. Yakugaku Zasshi, 126(5), 363-373*. [Link]
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Palmacci, E. R., & Seeberger, P. H. (2021). Applications of fluorous tag methodology in carbohydrate synthesis. Chemical Society Reviews, 50(14), 8085-8117*. [Link]
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Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]
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Simons, C. (2016). Fluorous Tags in Organic Chemistry. University of Illinois Urbana-Champaign. [Link]
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Wikipedia. (2023). Ether cleavage. [Link]
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Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. [Link]
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Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. [Link]
-
Unacademy. (n.d.). Cleavage of C-O Bond in Ethers. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Physics & Maths Tutor. (n.d.). 4.7 Amines. [Link]
-
Chemistry LibreTexts. (2019). 9.6: Williamson Ether Synthesis. [Link]
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Application Notes and Protocols for the Synthesis of Fluorotelomers using 4H-Octafluoro-1-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of fluorotelomers, versatile molecules with significant applications in material science and pharmaceuticals. We focus on the utilization of 4H-octafluoro-1-iodobutane as a key telogen in a three-step synthetic pathway. This guide offers in-depth scientific insights, detailed experimental protocols, and critical safety considerations for the radical telomerization of 4H-octafluoro-1-iodobutane with tetrafluoroethylene (TFE), followed by the conversion of the resulting fluorotelomer iodides to fluorotelomer alcohols (FTOHs) and their subsequent esterification to fluorotelomer acrylates.
Introduction: The Significance of Fluorotelomers
Fluorotelomers are a class of specialty chemicals characterized by a perfluorinated carbon chain segment and a non-fluorinated functional group. This unique molecular architecture imparts desirable properties such as high thermal stability, chemical inertness, and low surface energy, making them valuable in a wide range of applications. They are integral to the production of high-performance polymers, surfactants, and surface coatings that provide water, oil, and stain repellency. In the pharmaceutical and agrochemical sectors, the incorporation of fluorinated motifs can significantly enhance the metabolic stability, lipophilicity, and bioavailability of active compounds.
4H-Octafluoro-1-iodobutane (C₄F₈HI) serves as an excellent starting material, or "telogen," in the synthesis of a specific class of fluorotelomers. Its reaction with a "taxogen," typically tetrafluoroethylene (TFE), through a process called telomerization, allows for the controlled growth of the perfluoroalkyl chain. This guide will elucidate the chemical principles and provide practical, step-by-step protocols for harnessing 4H-octafluoro-1-iodobutane in the synthesis of valuable fluorotelomer derivatives.
Chemical Properties of 4H-Octafluoro-1-iodobutane
A thorough understanding of the physical and chemical properties of 4H-octafluoro-1-iodobutane is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Chemical Formula | C₄HF₈I | [1] |
| Molecular Weight | 327.94 g/mol | [1] |
| Boiling Point | 85°C | [1] |
| Density | 2.082 g/mL | [1] |
| Refractive Index | 1.359 | [1] |
| Flash Point | 27.4°C | [1] |
Safety and Handling: 4H-Octafluoro-1-iodobutane is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2][3] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Store in a cool, dry, well-ventilated area, away from incompatible materials and light.[2]
Synthetic Pathway Overview
The synthesis of fluorotelomer acrylates from 4H-octafluoro-1-iodobutane is a multi-step process. The overall workflow is depicted below.
Caption: Simplified mechanism of radical telomerization.
Part 2: Conversion to Fluorotelomer Alcohols (FTOHs)
The resulting fluorotelomer iodides are valuable intermediates but are often converted to the more versatile fluorotelomer alcohols. A common method for this transformation is reaction with oleum followed by hydrolysis.
Experimental Protocol: Synthesis of Fluorotelomer Alcohols
Materials:
-
Fluorotelomer iodide mixture (from Part 1)
-
Oleum (fuming sulfuric acid)
-
Ice
-
Sodium sulfite
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a fume hood, place the fluorotelomer iodide mixture in a round-bottom flask equipped with a stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Oleum: Slowly add oleum to the stirred fluorotelomer iodide mixture via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice.
-
Work-up:
-
Add a small amount of sodium sulfite to reduce any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorotelomer alcohol mixture.
-
Part 3: Esterification to Fluorotelomer Acrylates
The final step in this synthetic sequence is the conversion of the fluorotelomer alcohols to fluorotelomer acrylates, which are important monomers for the synthesis of fluorinated polymers. This is typically achieved by esterification with acryloyl chloride or acrylic acid.
Experimental Protocol: Synthesis of Fluorotelomer Acrylates
Materials:
-
Fluorotelomer alcohol mixture (from Part 2)
-
Acryloyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a fume hood, dissolve the fluorotelomer alcohol mixture and triethylamine in anhydrous dichloromethane in a round-bottom flask equipped with a stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride in dichloromethane to the stirred mixture via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorotelomer acrylate mixture.
-
Purification and Characterization
The crude product from each step is a mixture of homologous compounds with varying perfluoroalkyl chain lengths.
Purification:
-
Fractional Distillation: The primary method for separating the components of the fluorotelomer mixture is fractional distillation under reduced pressure. [4][5][6][7]Due to the close boiling points of the homologs, a column with a high number of theoretical plates is recommended for efficient separation.
Analytical Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an essential tool for analyzing the composition of the fluorotelomer mixture. [8][9]It allows for the separation and identification of the individual homologs based on their retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized fluorotelomers. ¹⁹F NMR is particularly useful for characterizing the perfluorinated chain.
Conclusion
The synthesis of fluorotelomers using 4H-octafluoro-1-iodobutane as a starting material provides a versatile platform for accessing a range of valuable fluorinated compounds. The three-step process of telomerization, conversion to alcohols, and subsequent esterification to acrylates offers a robust pathway to these important materials. The protocols outlined in this guide, adapted from established industrial practices and general laboratory procedures, provide a framework for the successful synthesis and characterization of these fluorotelomers in a research setting. Adherence to strict safety protocols is paramount throughout all stages of the synthesis due to the hazardous nature of the reagents and the high-pressure conditions required for telomerization.
References
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- ECHEMI.
- Fisher Scientific. SAFETY DATA SHEET - 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2,2,3,3,4,4,4-Heptafluoro-1-iodobutane.
- Fluorine Notes. Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. June 2014.
- Bac-lac.gc.ca.
- Guidechem. 4H-octafluoro-1-iodobutane 754-73-4.
- Google Patents. Process for producing fluoroalkyl (meth)
- ResearchGate. Fluorotelomer alcohol (FTOH) and iodide (FTI) monomers for FTP3 (a) and... | Download Scientific Diagram.
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Atom transfer radical polymerization (ATRP) initiated by 4H-Octafluoro-1-iodobutane
Application Note & Protocol
Controlled Polymerization of Methacrylates via Atom Transfer Radical Polymerization (ATRP) Initiated by 4H-Octafluoro-1-iodobutane
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymeric materials.
Abstract: This document provides a comprehensive guide to the synthesis of well-defined polymers using Atom Transfer Radical Polymerization (ATRP) initiated by 4H-Octafluoro-1-iodobutane. The unique properties of fluorinated initiators are leveraged to create polymers with controlled molecular weight, low polydispersity, and tailored end-group functionality.[1][2] This guide delves into the mechanistic underpinnings of ATRP with an iodo-initiator, offers detailed step-by-step protocols for polymerization, and outlines methods for the characterization of the resulting fluorinated polymers. The applications for such polymers are vast, ranging from drug delivery systems to advanced coatings and materials for biomedical devices.[3][4][5]
Introduction: The Power of Controlled Radical Polymerization
Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile method for the synthesis of polymers with precisely controlled architectures.[6][7][8] Unlike conventional radical polymerization, ATRP allows for the creation of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[2][9] This level of control is achieved through a reversible deactivation process, where a dynamic equilibrium is established between active propagating radicals and dormant species.[6][10] This equilibrium minimizes termination reactions, allowing for the synthesis of complex polymer architectures such as block copolymers and star polymers.[1][11]
The choice of initiator is critical in ATRP as it determines the number of growing polymer chains and introduces functionality at one end of the polymer.[2] Alkyl halides are commonly used as initiators in conjunction with a transition metal catalyst, typically a copper(I) complex.[6][10][11] While alkyl bromides and chlorides are widely employed, alkyl iodides present unique advantages due to the weaker carbon-iodine bond, which can influence the polymerization kinetics.[12][13][14]
This application note focuses on the use of a specific fluorinated initiator, 4H-Octafluoro-1-iodobutane, for the ATRP of methacrylate monomers. The incorporation of a fluorinated segment at the polymer chain end can impart unique properties to the final material, such as hydrophobicity, low surface energy, and thermal stability.[1][3] These properties are highly desirable in a range of applications, including the development of novel drug delivery vehicles, biocompatible coatings, and advanced materials for electronic devices.[4][5]
Mechanistic Insights: ATRP with 4H-Octafluoro-1-iodobutane
The fundamental principle of ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst.[6][7] In this system, the process is initiated by 4H-Octafluoro-1-iodobutane.
The key steps in the polymerization are:
-
Initiation: The copper(I) catalyst complex (Cu(I)X/L, where X is a halogen and L is a ligand) abstracts the iodine atom from 4H-Octafluoro-1-iodobutane (R-I) to form a 4H-octafluorobutyl radical (R•) and the oxidized copper(II) complex (Cu(II)X-I/L).[10] This radical then adds to a monomer unit (M) to begin the polymer chain growth.
-
Propagation: The newly formed polymer chain radical (P•) adds to monomer units, causing the polymer chain to grow.
-
Deactivation: The copper(II) complex can transfer the iodine atom back to the propagating radical, reforming a dormant polymer chain (P-I) and the copper(I) catalyst.[11] This reversible deactivation is the key to controlling the polymerization.[10]
-
Equilibrium: A dynamic equilibrium is established between the dormant and active species. This equilibrium is heavily shifted towards the dormant side, keeping the concentration of active radicals low and thus minimizing termination reactions.[6][7]
Experimental Section: Materials and Methods
Materials
| Reagent | Supplier | Purity | Notes |
| Methyl methacrylate (MMA) | Sigma-Aldrich | 99% | Inhibitor should be removed before use. |
| 4H-Octafluoro-1-iodobutane | SynQuest Labs | 98% | Used as received. |
| Copper(I) bromide (CuBr) | Sigma-Aldrich | 99.99% | Store under nitrogen. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% | Store under nitrogen. |
| Anisole | Sigma-Aldrich | Anhydrous, 99.7% | Used as received. |
| Tetrahydrofuran (THF) | Sigma-Aldrich | HPLC grade | Used for polymer characterization. |
| Basic Alumina | Sigma-Aldrich | Activated | Used for inhibitor removal. |
Equipment
-
Schlenk line for inert atmosphere reactions
-
Glovebox (optional, for handling catalyst)
-
Magnetic stir plates with heating capabilities
-
Syringes and needles for liquid transfers
-
Glassware (Schlenk flasks, round-bottom flasks, graduated cylinders)
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis
Detailed Protocols
Preparation of Monomer and Solvent
The purity of the monomer and solvent is crucial for a successful ATRP reaction.[15] Any impurities can interfere with the catalyst and affect the control over the polymerization.
Protocol for Monomer Purification (MMA):
-
Prepare a short column packed with basic alumina.
-
Pass the methyl methacrylate through the alumina column to remove the inhibitor (hydroquinone monomethyl ether).
-
Collect the purified monomer in a clean, dry Schlenk flask.
-
Subject the purified monomer to three freeze-pump-thaw cycles to remove dissolved oxygen.[16]
-
Store the purified monomer under an inert atmosphere (nitrogen or argon).
ATRP of Methyl Methacrylate Initiated by 4H-Octafluoro-1-iodobutane
This protocol describes a typical ATRP of MMA. The ratio of monomer to initiator will determine the target molecular weight of the polymer.
Reaction Setup:
Step-by-Step Protocol:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by evacuating and backfilling with nitrogen three times.
-
Using a degassed syringe, add anisole (5 mL) and PMDETA (21 µL, 0.1 mmol) to the flask.
-
Stir the mixture until the copper salt dissolves and forms a homogeneous solution.
-
Subject the catalyst solution to one freeze-pump-thaw cycle.
-
Add the purified and degassed methyl methacrylate (5.0 g, 50 mmol) to the reaction flask via a degassed syringe.
-
Inject the 4H-Octafluoro-1-iodobutane initiator (32.8 µL, 0.2 mmol) into the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
Monitor the progress of the reaction by taking small aliquots at different time intervals for conversion and molecular weight analysis.
-
After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by opening the flask to air and diluting the mixture with THF.[17]
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.[18]
-
Precipitate the polymer by slowly adding the THF solution to a large volume of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization of the Synthesized Polymer
Determination of Monomer Conversion by ¹H NMR
Monomer conversion can be determined by comparing the integration of the monomer vinyl proton signals with the polymer backbone proton signals in the ¹H NMR spectrum.
Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer are determined by GPC.[19][20][21] A well-controlled ATRP should yield a polymer with a PDI below 1.3.
Structural Confirmation by ¹H and ¹⁹F NMR
¹H NMR spectroscopy is used to confirm the structure of the polymer. The presence of signals corresponding to the 4H-octafluorobutyl end group confirms successful initiation. ¹⁹F NMR will show characteristic signals for the fluorinated end group, providing further evidence of the polymer structure. The combination of GPC and NMR provides a comprehensive characterization of the polymer.[22]
Expected ¹H NMR signals for Poly(methyl methacrylate) with 4H-Octafluoro-1-iodobutane initiator:
-
Polymer backbone (CH₂): ~1.8-2.0 ppm
-
Polymer backbone (C-CH₃): ~0.8-1.2 ppm
-
Ester methyl group (O-CH₃): ~3.6 ppm
-
Initiator fragment (CHF₂-CF₂-CF₂-CH₂-): A triplet around 6.0 ppm (CHF₂) and multiplets for the other CH₂ group.
Applications and Future Directions
Polymers synthesized using 4H-Octafluoro-1-iodobutane as an initiator possess a unique combination of properties. The fluorinated end-group can be exploited in various applications:
-
Biomedical Materials: The hydrophobicity of the fluorinated segment can be utilized in the design of drug delivery systems, where the polymer self-assembles into micelles with a fluorinated core.[4]
-
Advanced Coatings: The low surface energy imparted by the fluorine atoms can be used to create water and oil-repellent surfaces.[1]
-
Functional Materials: The terminal iodine atom can be further functionalized through various chemical transformations, allowing for the synthesis of block copolymers and other complex architectures.[11]
The use of fluorinated initiators in ATRP opens up new avenues for the design of advanced materials with tailored properties. Further research can explore the use of different fluorinated initiators and their application in the synthesis of a wider range of functional polymers.
References
- Zhang, Z.-B., et al. (1999).
-
ATRP - Polymerization Methods. College of Saint Benedict and Saint John's University. Available at: [Link]
-
Atom transfer radical polymerization. Wikipedia. Available at: [Link]
-
Photoinitiated ATRP. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
-
Atom Transfer Radical Polymerization. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
- The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 1998, 31 (17), pp 5958–5960.
-
Syntheses and characterization of statistical and block fluorinated copolymers with linear and star-like architectures via ATRP. ResearchGate. Available at: [Link]
-
Cu(0)-RDRP of acrylates using an alkyl iodide initiator. RSC Publishing. Available at: [Link]
-
Block Copolymerization of Methyl Methacrylate from Fluorine-contained Polyimide Macroinitiator by Atom-transfer Radical Polymerization. Chemistry Letters, Oxford Academic. Available at: [Link]
-
Block copolymers with stable radical and fluorinated groups by ATRP. MRS Communications, Cambridge Core. Available at: [Link]
- Monomer/solvent purification. Google Patents.
- Highly active copper-based catalyst for atom transfer radical polymerization. Journal of the American Chemical Society, 2006, 128(50), 16277-85.
-
Direct fluorination as a one-step ATRP initiator immobilization for convenient surface grafting of phenyl ring-containing substrates. Polymer Chemistry, RSC Publishing. Available at: [Link]
- Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 2002, 35 (25), pp 9306–9314.
- Atom Transfer Radical Polymerization with Different Halides (F, Cl, Br, and I): Is the Process “Living” in the Presence of Fluorinated Initiators? Macromolecules, 2017, 50 (1), pp 77–86.
-
ATRP in Protic Media. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
-
Typical GPC traces of the polymers from conventional radical... ResearchGate. Available at: [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]
-
Effect of [Cu-II] on the rate of activation in ATRP. ResearchGate. Available at: [Link]
- Fluorinated Polymers: Volume 2: Applic
-
ARGET-ATRP of Methyl Methacrylate. Shodhganga. Available at: [Link]
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers (Basel), 2018, 10(2), 135.
-
GPC analysis of the polymers obtained in arm cleavage experiments... ResearchGate. Available at: [Link]
-
The fate of copper catalysts in atom transfer radical chemistry. Semantic Scholar. Available at: [Link]
- Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 2001, 26(3), 337-377.
- Conducting A Reversible-Deactivation Radical Polymerization (RDRP) Aim: To Prepare Block Copolymers of Methyl Methacrylate (MMA). University of California, Berkeley.
- Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers (Basel), 2022, 14(7), 1357.
-
Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. YouTube. Available at: [Link]
-
What Is Atom Transfer Radical Polymerization (ATRP)? Chemistry For Everyone. YouTube. Available at: [Link]
-
Catalyst Removal. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
-
Chapter 8: Atom Transfer Radical Polymerization (ATRP). Royal Society of Chemistry. Available at: [Link]
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- 10. Polymerization Methods: ATRP [faculty.csbsju.edu]
- 11. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 12. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01563C [pubs.rsc.org]
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- 15. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
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- 22. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling with 4H-Octafluoro-1-iodobutane Derivatives
Introduction: The Strategic Incorporation of Fluoroalkyl Moieties
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in pharmaceutical and materials science, where the synthesis of biaryl and heteroaryl structures is of paramount importance.[4][5] A key strategy in contemporary drug discovery involves the incorporation of fluorine into organic molecules.[6][7][8] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][8][9]
This guide focuses on the application of 4H-Octafluoro-1-iodobutane derivatives in the Suzuki-Miyaura coupling. This substrate serves as a valuable building block for introducing a partially fluorinated butyl chain, a motif that can confer desirable pharmacokinetic properties to bioactive compounds. While highly advantageous, the use of electron-deficient fluoroalkyl halides presents unique challenges to the standard Suzuki-Miyaura catalytic cycle. These application notes provide a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and optimization strategies to empower researchers, scientists, and drug development professionals in successfully employing these valuable building blocks.
Mechanistic Insights and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][10] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4H-Octafluoro-1-iodobutane derivative to form a Pd(II) intermediate.[4][10] The high electronegativity of the octafluorobutyl group can influence the rate of this step.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic boronate species.[11][12] This species then transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: This is the final, product-forming step where the two organic groups on the Pd(II) complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4][13]
A critical consideration for fluoroalkyl substrates is that the electron-withdrawing nature of the fluoroalkyl group can retard the reductive elimination step.[13][14] This can make it the turnover-limiting step of the reaction.[13] Consequently, the judicious selection of ligands, bases, and reaction conditions is crucial to facilitate this step and achieve high yields.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of a 4H-octafluoro-1-iodobutane derivative.
Experimental Workflow and Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 4H-Octafluoro-1-iodobutane derivatives with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Conventional Heating Method
This protocol provides a general method for the Suzuki-Miyaura coupling using standard laboratory heating techniques.
Materials:
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
4H-Octafluoro-1-iodobutane derivative (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1 ratio, 5 mL)
-
Round-bottom flask or sealable reaction vial with a magnetic stir bar
-
Condenser and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial, add the arylboronic acid, the 4H-Octafluoro-1-iodobutane derivative, the palladium catalyst, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.[15]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[4][15]
Protocol 2: Microwave-Assisted Synthesis
This protocol is suitable for rapid reaction optimization and synthesis using microwave irradiation, often leading to significantly reduced reaction times.[4][16]
Materials:
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
4H-Octafluoro-1-iodobutane derivative (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 mmol, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 4 mL)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the arylboronic acid, the 4H-Octafluoro-1-iodobutane derivative, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).[15]
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Follow the work-up and purification steps as described in Protocol 1 (steps 7-10).
Data Presentation: Reaction Optimization
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a generic 4H-Octafluoro-1-iodobutane derivative with various arylboronic acids, providing a comparative overview of expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 78 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 85 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 10 | 82 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 75 |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 68 |
Yields are for isolated products after purification and are representative. Actual results may vary depending on the specific derivative of 4H-Octafluoro-1-iodobutane and the purity of reagents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Ineffective base or solvent system; Low reaction temperature. | Use a fresh batch of catalyst or a pre-catalyst. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Ensure solvents are anhydrous and properly degassed. Increase reaction temperature. |
| Protodeborylation of Boronic Acid | Presence of excess water or oxygen; Prolonged reaction time at high temperature. | Use thoroughly degassed solvents. Ensure a robust inert atmosphere. Monitor the reaction closely and stop it upon completion. Use a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Rigorously exclude oxygen by using Schlenk techniques or a glovebox for reaction setup. |
| Recovery of Starting Iodide | Inefficient oxidative addition. | Switch to a more electron-rich ligand (e.g., a biarylphosphine like SPhos or XPhos) to promote oxidative addition. Increase catalyst loading. |
| Difficult Purification | Formation of closely-eluting byproducts; Residual palladium. | Optimize chromatography conditions (solvent gradient, different stationary phase). Treat the crude product with a palladium scavenger. |
References
-
Hartwig, J. F., & Stanley, L. M. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available at: [Link]
-
Ogoshi, S., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Available at: [Link]
-
Ogoshi, S., et al. (2014). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]
-
ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]
-
RSC Publishing. (2004). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications. Available at: [Link]
-
MDPI. (2022). Drug Discovery Based on Fluorine-Containing Glycomimetics. Available at: [Link]
-
Sanford, M. S., & Shaughnessy, K. H. (2018). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. PMC - NIH. Available at: [Link]
-
A-Z Chemistry. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Royal Society of Chemistry. (2022). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. In Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations. Available at: [Link]
-
ORCA - Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Available at: [Link]
-
ResearchGate. (2018). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
SciELO México. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]
-
PMC - NIH. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4H-Octafluoro-1-iodobutane
Welcome to the technical support guide for 4H-Octafluoro-1-iodobutane (H(CF₂)₄I). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile fluorinated building block. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanics to empower you to solve challenges and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is 4H-Octafluoro-1-iodobutane and what are its primary applications?
4H-Octafluoro-1-iodobutane, with the chemical formula H(CF₂)₄I and CAS number 754-73-4, is a fluorinated organic compound.[1][2] It serves as a key intermediate in organic synthesis, particularly for introducing the H(CF₂)₄- moiety into target molecules. This group is valuable in medicinal chemistry and materials science for its unique properties, including high lipophilicity and metabolic stability. Its primary use is in free-radical addition reactions to unsaturated systems like alkenes and alkynes.[3][4]
Q2: What are the recommended storage and handling procedures for 4H-Octafluoro-1-iodobutane?
Storage: 4H-Octafluoro-1-iodobutane should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1] It is typically stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The C-I bond can be sensitive to light, which may cause the gradual release of iodine, indicated by a pink or violet discoloration.
Handling: Use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a chemical fume hood to avoid inhalation of vapors.[5] It is classified as a skin and eye irritant and may cause respiratory irritation.[5]
Troubleshooting Guide: Low Reaction Yields
Low yield is one of the most common frustrations in synthesis. The following section addresses specific issues you might encounter when using 4H-Octafluoro-1-iodobutane in radical reactions.
Q3: My radical addition reaction with 4H-Octafluoro-1-iodobutane is giving a very low yield. What are the most critical parameters to check first?
When troubleshooting low yields, it's essential to start with the fundamentals. Often, the root cause lies in the reaction setup and the quality of the reagents rather than the core mechanism itself.
1. Reagent and Solvent Purity:
-
Inhibitors in Alkenes/Alkynes: Commercial alkenes and alkynes often contain stabilizers (e.g., BHT) to prevent polymerization. These inhibitors are radical traps and will quench your reaction. Ensure they are removed by passing the substrate through a plug of basic alumina or by distillation.
-
Solvent Quality: The presence of water or other protic impurities in your solvent can interfere with the reaction, especially if you are using sensitive initiators or organometallic reagents.[6] Use freshly dried, degassed solvents. Common solvents like THF can also participate in side reactions if not chosen carefully.[7]
-
4H-Octafluoro-1-iodobutane Quality: Check for discoloration. A pronounced pink or purple hue indicates the presence of free iodine (I₂), which can interfere with the desired reaction pathway. If necessary, purify the reagent by passing it through a short plug of silica gel or by washing with a sodium thiosulfate solution.
2. Oxygen Contamination:
-
Oxygen is a potent radical inhibitor (a diradical itself) and can terminate the radical chain reaction, drastically reducing the yield. It is crucial to thoroughly degas the reaction mixture. Common methods include:
-
Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the reagents.
-
-
Maintain a positive pressure of inert gas throughout the reaction.
The following decision tree can help guide your initial troubleshooting process.
Caption: A decision tree for initial troubleshooting of low-yield reactions.
Q4: I've confirmed my reagents are pure and the system is oxygen-free, but the yield is still poor. What are the next steps?
Once the basics are covered, focus on the reaction conditions and initiator choice. The generation of the perfluoroalkyl radical is the key initiation step.[8]
1. Initiator Choice and Concentration:
-
The method of radical initiation is critical. Perfluoroalkyl iodides can be activated by heat, light, or redox systems.[9][10][11]
-
Thermal Initiators (e.g., AIBN, dibenzoyl peroxide): Ensure the reaction temperature is appropriate for the initiator's half-life. If the temperature is too low, initiation will be too slow. If it's too high, the initiator will decompose too quickly, leading to a burst of radicals that terminate rather than propagate.
-
Photochemical Initiation: This method offers mild reaction conditions.[11] The wavelength and intensity of the light source are important. Some reactions can be promoted by visible light, even without an external photocatalyst.[11]
-
Redox Initiation: Systems like sodium dithionite or metal-based initiators (e.g., Cu powder) can be very effective at room temperature.[10]
2. Stoichiometry and Concentration:
-
Reactant Ratio: The relative concentration of the alkene, the iodoalkane, and the initiator is crucial. A common side reaction is telomerization, where the initial adduct radical adds to another molecule of alkene instead of abstracting an iodine atom. To favor the desired 1:1 adduct, the perfluoroalkyl iodide is often used in excess.[12][13]
-
Dilution: Radical reactions are often sensitive to concentration. Highly concentrated solutions may favor termination pathways (e.g., radical dimerization). Conversely, very dilute conditions can slow down the propagation step. An optimal concentration, typically between 0.1 M and 1.0 M, should be determined experimentally.
| Parameter | Potential Issue | Recommended Action |
| Initiator | Inefficient radical generation; rapid decomposition. | Match reaction temperature to initiator half-life. Consider photochemical or redox initiation for milder conditions.[10][11] |
| Stoichiometry | Telomerization or oligomerization side products. | Use a stoichiometric excess of 4H-Octafluoro-1-iodobutane relative to the alkene. |
| Concentration | Bimolecular termination at high concentration; slow propagation at low concentration. | Optimize reactant concentration, starting in the range of 0.1-0.5 M. |
| Temperature | Reaction rate too slow; side reactions or decomposition at high temperatures. | Adjust temperature based on initiator choice and stability of reactants/products. |
Caption: Table summarizing advanced troubleshooting parameters.
Troubleshooting Guide: Impurity and Side Product Formation
Q5: My reaction produces the desired product, but it's contaminated with significant side products. What are they and how can I minimize them?
Understanding the radical chain mechanism is key to diagnosing and suppressing side products.
Caption: Simplified radical chain mechanism highlighting key reaction pathways.
Common Side Products and Solutions:
-
H-Abstraction Product (H(CF₂)₄H):
-
Cause: The H(CF₂)₄• radical abstracts a hydrogen atom from the solvent, a reagent, or an impurity. This is common with solvents that have weak C-H bonds (e.g., THF).
-
Solution: Choose a solvent with strong C-H bonds (e.g., benzene, t-butanol, or fluorinated solvents). Ensure all reagents are free from easily abstractable protons.
-
-
Dimer (I(CF₂)₈I):
-
Cause: Two H(CF₂)₄• radicals combine. This termination step is favored at high radical concentrations.
-
Solution: Reduce the rate of initiation. This can be achieved by lowering the initiator concentration, reducing the reaction temperature (for thermal initiators), or decreasing the light intensity (for photochemical reactions).
-
-
Telomers/Oligomers:
-
Cause: The product radical (after addition to the alkene) adds to another molecule of the alkene instead of abstracting iodine from H(CF₂)₄I. This is more likely if the alkene concentration is high relative to the iodoalkane.
-
Solution: As mentioned previously, use a stoichiometric excess of 4H-Octafluoro-1-iodobutane. Adding the alkene slowly to the reaction mixture can also help maintain a low instantaneous concentration, disfavoring telomerization.[13][14]
-
Appendix: Example Experimental Protocol
General Protocol for a Photochemically-Initiated Radical Addition
This protocol is a general guideline and should be optimized for your specific substrate.
-
Reagent Preparation:
-
Pass the alkene (1.0 eq) through a short column of activated basic alumina to remove inhibitors.
-
If the 4H-Octafluoro-1-iodobutane (1.5 eq) is discolored, wash it with an equal volume of 5% aqueous sodium thiosulfate, separate the organic layer, dry with MgSO₄, and filter.
-
Use a high-purity, anhydrous, and degassed solvent (e.g., acetonitrile or t-butanol).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4H-Octafluoro-1-iodobutane and the solvent under an inert atmosphere (argon or nitrogen).
-
Degas the solution using three freeze-pump-thaw cycles.
-
Add the purified alkene via syringe.
-
If using a photocatalyst or chemical initiator, add it at this stage.
-
-
Reaction Execution:
-
Place the flask in front of a light source (e.g., a blue LED or a compact fluorescent lamp, depending on the specific reaction requirements) and begin vigorous stirring.[15]
-
Monitor the reaction progress by TLC, GC, or ¹⁹F NMR.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the product from unreacted starting material and nonpolar side products like the dimer.
-
References
Sources
- 1. 4H-OCTAFLUORO-1-IODOBUTANE, CasNo.754-73-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. 754-73-4 Cas No. | 4H-Octafluoro-1-iodobutane | Apollo [store.apolloscientific.co.uk]
- 6. reddit.com [reddit.com]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. innospk.com [innospk.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
Side reactions and byproduct formation with 4H-Octafluoro-1-iodobutane
Welcome to the technical support center for 4H-Octafluoro-1-iodobutane (H(CF₂)₄I). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use, with a focus on understanding and mitigating side reactions and byproduct formation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during reactions involving 4H-Octafluoro-1-iodobutane. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Perfluoroalkylated Product in Radical Addition Reactions
You are performing a radical addition of 4H-Octafluoro-1-iodobutane to an alkene or alkyne, but the yield of the desired adduct is significantly lower than expected.
Potential Causes and Solutions:
-
Suboptimal Radical Initiation: The formation of the H(CF₂)₄• radical is crucial for the reaction to proceed.[1] Insufficient initiation can lead to a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Initiator Choice and Concentration: Ensure you are using a suitable radical initiator (e.g., AIBN, benzoyl peroxide) at an appropriate concentration (typically 1-10 mol%). The choice of initiator should be compatible with your reaction temperature.
-
Thermal Conditions: If using a thermal initiator, verify that the reaction temperature is adequate for its homolytic cleavage. Consult the initiator's datasheet for its half-life at various temperatures.
-
Photochemical Conditions: If using photoinitiation, ensure the wavelength of your light source is appropriate for the initiator or the perfluoroalkyl iodide itself. The C-I bond in perfluoroalkyl iodides can undergo homolytic cleavage upon irradiation.[2]
-
-
-
Polymerization of the Alkene/Alkyne Substrate: Perfluoroalkyl radicals are highly electrophilic and can initiate the polymerization of electron-rich alkenes, consuming the starting material and reducing the yield of the desired 1:1 adduct.[3]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric excess of 4H-Octafluoro-1-iodobutane relative to the alkene/alkyne to favor the formation of the monoadduct.
-
Slow Addition: Add the alkene/alkyne slowly to the reaction mixture containing 4H-Octafluoro-1-iodobutane and the initiator. This keeps the instantaneous concentration of the alkene low, minimizing polymerization.
-
Lower Temperature: If possible, conduct the reaction at a lower temperature to disfavor the propagation step of polymerization.
-
-
-
Wurtz-Type Coupling: In the presence of reducing agents or certain metals, 4H-Octafluoro-1-iodobutane can undergo homocoupling to form H(CF₂)₈H, an undesired byproduct.[1][4][5]
-
Troubleshooting Steps:
-
Avoid Incompatible Reagents: Be mindful of the compatibility of all reagents in your reaction mixture. Avoid strong reducing agents if Wurtz-type coupling is not the desired outcome.
-
Metal Purity: If using metal catalysts, ensure they are free from impurities that could promote reductive coupling.
-
-
Issue 2: Formation of Hydrodeiodination Byproduct
You observe the formation of 1H,1H,2H,2H,3H,3H,4H,4H-octafluorobutane (H(CF₂)₄H) in your reaction mixture, indicating the replacement of the iodine atom with a hydrogen atom.
Potential Causes and Solutions:
-
Presence of a Hydrogen Atom Source: The H(CF₂)₄• radical can abstract a hydrogen atom from various sources in the reaction medium.
-
Troubleshooting Steps:
-
Solvent Choice: Use aprotic solvents that are poor hydrogen atom donors. Avoid solvents with weak C-H bonds, such as ethers (e.g., THF) or hydrocarbons with benzylic or allylic hydrogens.
-
Reagent Purity: Ensure all reagents are anhydrous and free from impurities that could act as hydrogen donors.
-
Radical Quenchers: In some cases, the hydrodeiodination product can arise from premature quenching of the radical. Ensure your reaction is performed under an inert atmosphere to prevent the involvement of atmospheric oxygen and moisture. A simple and efficient method for radical hydrodeiodination has been reported using an alcoholate as an organic chain reductant, highlighting the importance of avoiding alcohol contaminants if this side reaction is to be prevented.[6]
-
-
Issue 3: Inconsistent Reaction Outcomes and Presence of Higher Molecular Weight Impurities
You notice variability in your reaction results and detect impurities with higher molecular weights than your starting materials or expected products.
Potential Causes and Solutions:
-
Oligomeric Impurities in the Starting Material: 4H-Octafluoro-1-iodobutane is often synthesized via telomerization of tetrafluoroethylene, a process that can yield a mixture of perfluoroalkyl iodides with varying chain lengths (e.g., H(CF₂)₆I, H(CF₂)₈I).[7][8]
-
Troubleshooting Steps:
-
Check Purity of Starting Material: The purity of commercial 4H-Octafluoro-1-iodobutane is typically around 97-99%.[4][9] It is advisable to analyze the starting material by GC-MS to identify and quantify any oligomeric impurities.
-
Purification: If necessary, purify the 4H-Octafluoro-1-iodobutane by distillation to remove higher-boiling oligomers.
-
Supplier Information: Request a certificate of analysis from the supplier for detailed information on the purity and impurity profile of the specific batch you are using.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using 4H-Octafluoro-1-iodobutane in radical additions?
A1: The main side reactions in radical additions are:
-
Polymerization of the alkene/alkyne substrate: This is more prevalent with electron-rich monomers.
-
Wurtz-type coupling: Formation of the dimer H(CF₂)₈H.
-
Hydrodeiodination: Formation of H(CF₂)₄H.
-
Telomerization with the alkene/alkyne: Formation of products with multiple additions of the alkene/alkyne to the perfluoroalkyl chain.
Q2: My reaction mixture is turning dark. What could be the cause?
A2: A darkening of the reaction mixture can indicate several possibilities:
-
Iodine Formation: Decomposition of 4H-Octafluoro-1-iodobutane or subsequent reaction byproducts can release elemental iodine (I₂), which has a characteristic purple/brown color.
-
Decomposition of Reagents: Some radical initiators or other reagents may decompose to form colored byproducts at elevated temperatures.
-
Complex Formation: In reactions involving transition metals, the formation of colored coordination complexes is common.
Q3: How can I effectively remove unreacted 4H-Octafluoro-1-iodobutane and its byproducts after the reaction?
A3: Purification strategies depend on the properties of your desired product:
-
Distillation: If your product has a significantly different boiling point from 4H-Octafluoro-1-iodobutane (boiling point ~135-136 °C) and its common byproducts, distillation can be an effective purification method.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from nonpolar impurities like unreacted starting material and the Wurtz coupling product.
-
Washing: A wash with a solution of sodium thiosulfate (Na₂S₂O₃) can help remove any elemental iodine present in the reaction mixture.
Q4: Can 4H-Octafluoro-1-iodobutane undergo elimination reactions?
A4: Yes, under basic conditions, 4H-Octafluoro-1-iodobutane can potentially undergo elimination of HI to form a fluoroalkene. The presence of a terminal hydrogen makes this less likely than for a fully perfluorinated iodide, but it should be considered when using strong bases.
Data Presentation
Table 1: Common Byproducts and Their Formation Pathways
| Byproduct Name | Chemical Formula | Formation Pathway |
| 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorodecane | H(CF₂)₈H | Wurtz-type coupling of two molecules of 4H-Octafluoro-1-iodobutane. |
| 1H,1H,2H,2H,3H,3H,4H,4H-Octafluorobutane | H(CF₂)₄H | Hydrodeiodination of 4H-Octafluoro-1-iodobutane. |
| Oligomers | H(CF₂)nI (n > 4) | Present as impurities from the telomerization synthesis of 4H-Octafluoro-1-iodobutane. |
| Polymer | -(CH₂-CHR)n- | Polymerization of the alkene substrate initiated by the H(CF₂)₄• radical. |
Experimental Protocols
Protocol 1: General Procedure for Radical Addition to an Alkene
-
To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4H-Octafluoro-1-iodobutane (1.2 equivalents) and the desired solvent.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add the radical initiator (e.g., AIBN, 0.1 equivalents).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN).
-
Slowly add the alkene (1.0 equivalent) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
If necessary, quench any remaining radicals with a radical scavenger (e.g., hydroquinone).
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Common reaction pathways and side reactions of 4H-Octafluoro-1-iodobutane.
References
- Ogawa, A.; Hirao, T. Radical Addition of Perfluoroalkyl Iodides to Allenes. J. Am. Chem. Soc.2001, 123 (36), 8872–8873.
-
Wurtz Reaction. In Wikipedia; 2023. [Link]
- Ma, J.-A. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. Acc. Chem. Res.2011, 44 (10), 956–967.
- Minisci, F.; Vismara, E.; Fontana, F. New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. J. Org. Chem.1989, 54 (21), 5224–5229.
-
Wurtz Reaction. J&K Scientific LLC. [Link]
- Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chem. Sci., 2023, 14, 1826-1833.
- Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant Through Electron Catalysis. Angew. Chem. Int. Ed.2016, 55, 5852-5856.
- External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. J. Chin. Chem. Soc.2021, 68, 1035-1040.
- Buck, R. C.; Franklin, J.; Berger, U.; Conder, J. M.; Cousins, I. T.; De Voogt, P.; Jensen, A. A.; Kaboré, H. A.; van Leeuwen, S. P. J.; van der Veen, A. N. Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. Integr. Environ. Assess. Manag.2011, 7 (4), 513-527.
- Elsheimer, S. R. Synthesis of perfluoroalkyl iodides. U.S. Patent 5,268,516, issued December 7, 1993.
Sources
- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 2. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 754-73-4 Cas No. | 4H-Octafluoro-1-iodobutane | Apollo [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. researchgate.net [researchgate.net]
- 8. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 9. 4H-OCTAFLUORO-1-IODOBUTANE, CasNo.754-73-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
Technical Support Center: Optimizing Perfluoroalkylation with 4H-Octafluoro-1-iodobutane
Welcome to the technical support guide for optimizing perfluoroalkylation reactions using 4H-Octafluoro-1-iodobutane (F(CF₂)₃CH₂I). The introduction of the 4H-octafluorobutyl group is a critical strategy in medicinal and materials chemistry to enhance properties like metabolic stability, lipophilicity, and bioavailability.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, providing direct answers to common challenges and explaining the causality behind experimental choices.
Core Concepts: Understanding the Reaction
Perfluoroalkylation using 4H-Octafluoro-1-iodobutane typically proceeds via a radical mechanism. The carbon-iodine (C-I) bond is relatively weak and can be cleaved to generate the electrophilic 4H-octafluorobutyl radical (F(CF₂)₃CH₂•). This radical can then engage with a variety of substrates, including electron-rich arenes, heteroarenes, alkenes, and alkynes.[2][3]
Several methods can initiate this radical formation:
-
Thermal Initiation: Using radical initiators like azobisisobutyronitrile (AIBN) or peroxides (e.g., Di-tert-butyl peroxide), which decompose upon heating to generate radicals that abstract the iodine atom.[4][5]
-
Photocatalysis: Employing visible light and a photocatalyst to form an electron donor-acceptor (EDA) complex with the iodoalkane, facilitating C-I bond cleavage under mild conditions.[1][2]
-
Transition-Metal Catalysis: Copper-mediated methods are also prevalent, often involving the formation of a perfluoroalkyl-copper intermediate that then couples with the substrate.[6][7][8]
The choice of method depends on the substrate's functional group tolerance, desired reaction conditions (e.g., temperature), and scalability.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when setting up a perfluoroalkylation reaction with 4H-Octafluoro-1-iodobutane.
Q1: What is the best general-purpose initiator to start with for this reaction?
A1: For thermal radical initiation, 2,2'-Azobisisobutyronitrile (AIBN) is an excellent starting point. It has a well-defined decomposition rate at moderate temperatures (typically 65-85 °C) and is compatible with a wide range of common organic solvents.[5][9] Its lower decomposition temperature compared to other initiators like benzoyl peroxide minimizes the risk of thermal degradation of sensitive substrates.[5]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent selection is critical and depends on substrate solubility and the reaction mechanism.
-
For radical reactions, avoid solvents with weak C-H bonds that can be easily abstracted by the highly reactive perfluoroalkyl radical (e.g., THF).[3][10]
-
Good starting points include acetic acid, acetonitrile (MeCN), dimethyl sulfoxide (DMSO), or fluorinated solvents like benzotrifluoride (BTF).[10][11]
-
For photocatalytic methods, polar aprotic solvents are often preferred. However, the specific catalyst system may have unique solvent requirements.[12]
-
In some cases, using the aromatic substrate itself as the solvent (if liquid) can be effective, particularly for inactivated arenes where high concentration is beneficial.[13]
Q3: Is 4H-Octafluoro-1-iodobutane air and moisture sensitive?
A3: While more bench-stable than some organometallic reagents, it is good practice to handle 4H-Octafluoro-1-iodobutane under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical if your reaction involves air- or moisture-sensitive catalysts or substrates. The C-I bond can be susceptible to light-induced homolysis over time, so it should be stored in a cool, dark place.[11][14]
Q4: What are the typical stoichiometry and reaction concentrations?
A4: A good starting point is to use the substrate as the limiting reagent.
-
Substrate: 1.0 equivalent
-
4H-Octafluoro-1-iodobutane: 1.5 - 3.0 equivalents
-
Initiator (e.g., AIBN): 0.1 - 0.2 equivalents
-
Concentration: Typically 0.1 M to 0.5 M with respect to the limiting reagent.
An excess of the iodoalkane is used to favor the desired reaction over side reactions and ensure complete consumption of the more valuable substrate.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: No Reaction or Very Low Conversion
Q: I've set up my reaction, but after several hours, TLC/LC-MS analysis shows only starting material. What should I check first?
A: This is a common issue that can usually be traced back to the initiation step. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for no reaction.
-
Causality: Thermal initiators like AIBN decompose at a specific rate depending on the temperature.[15] If the temperature is too low, radical generation will be too slow to sustain the reaction. Oxygen is a radical scavenger and can inhibit the reaction, making proper degassing crucial.
Problem 2: Formation of Multiple Products and Low Yield of Desired Product
Q: My reaction works, but I get a complex mixture of products and the yield of my desired compound is low. What's going on?
A: This often points to side reactions involving the perfluoroalkyl radical or subsequent reactions of the product.
Possible Causes & Solutions:
| Observation | Likely Cause | Recommended Action & Explanation |
| Significant amount of dimerized starting material. | The reaction conditions are too harsh, or the substrate is self-reactive. | Action: Lower the reaction temperature and/or concentration. Explanation: This reduces the rate of bimolecular side reactions relative to the desired perfluoroalkylation. |
| Products corresponding to solvent addition. | The perfluoroalkyl radical is abstracting a hydrogen atom from the solvent.[10] | Action: Switch to a more robust solvent like acetonitrile, DMSO, or a fluorinated solvent. Explanation: Perfluoroalkyl radicals are highly electrophilic and will readily attack solvents with labile C-H bonds (e.g., THF, alcohols). |
| Iodinated side products. | Iodine radicals (I•), formed during the initiation step, are reacting with the substrate or product.[13] | Action: Add a radical scavenger that preferentially reacts with iodine, or switch to a non-iodide based perfluoroalkylation method if the problem persists. |
| Multiple regioisomers are formed (for arenes). | The substrate has multiple reactive sites with similar electronic properties. | Action: This is inherent to the substrate. Optimize for selectivity by lowering the temperature. Explanation: Lower temperatures can sometimes enhance selectivity between positions with small differences in activation energy.[2] |
Problem 3: Difficulty with Product Purification
Q: I've completed the reaction, but separating my perfluoroalkylated product from the unreacted iodoalkane and other byproducts is difficult. Any tips?
A: Purification of fluorinated compounds can be challenging due to their unique solubility properties.[13]
-
Liquid-Liquid Extraction: Use a fluorous solvent for extraction if your product has a high fluorine content. This can help separate it from non-fluorinated impurities.
-
Column Chromatography: Standard silica gel chromatography can be effective. However, due to the non-polar nature of many perfluoroalkylated compounds, you may need to use less polar eluent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane). Sometimes, a plug of activated carbon can be used to adsorb non-polar, colored impurities before the main chromatography step.[16][17]
-
Distillation: If your product is volatile and thermally stable, distillation under reduced pressure can be an effective method to remove non-volatile impurities.
Experimental Protocol: Radical Perfluoroalkylation of an Electron-Rich Arene
This section provides a general, step-by-step protocol for the perfluoroalkylation of 1,3,5-trimethoxybenzene as a model substrate.
Materials:
-
1,3,5-Trimethoxybenzene
-
4H-Octafluoro-1-iodobutane (F(CF₂)₃CH₂I)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
Caption: Step-by-step experimental workflow.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,3,5-trimethoxybenzene (1.0 eq) and AIBN (0.1 eq).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add anhydrous acetonitrile to dissolve the solids, followed by the addition of 4H-Octafluoro-1-iodobutane (2.0 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the perfluoroalkylated product.
References
- Radical perfluoroalkylation reactions mediated by halogen-bonding photoc
- Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradi
- Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonyl
- Removal of perfluoroalkyl substances from water by activated carbons: Adsorption of perfluorooctane sulfonate and perfluorooctanoic acid.
- An Efficient Photoinduced Iodoperfluoroalkylation of Carbon−Carbon Unsaturated Compounds with Perfluoroalkyl Iodides.
- Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. PMC - NIH.
- Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF. PubMed.
- Synthesis of α-(perfluoroalkylsulfonyl)
- PERFLUOROALKYL AND POLYFLUOROAKLY SUBSTANCES (PFAS). EPA.
- Copper-Catalyzed Perfluoroalkylation of Alkynyl Bromides and Terminal Alkynes. PubMed.
- 4H-OCTAFLUORO-1-IODOBUTANE SDS, 754-73-4 Safety D
- Aromatic radical perfluoroalkylation reactions. Canadian Science Publishing.
- Polymerization Initiators. Tokyo Chemical Industry Co., Ltd..
- New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical.
- Free Radical Initi
- aibn initiator. HPMC manufacturer - Cellulose ethers.
- AIBN – Knowledge and References. Taylor & Francis.
- Polymerization Initiators. Tokyo Chemical Industry Co., Ltd. (APAC).
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- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 6. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Perfluoroalkylation of Alkynyl Bromides and Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
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- 13. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
Overcoming low reactivity of 4H-Octafluoro-1-iodobutane in coupling reactions
Overcoming the Low Reactivity of 4H-Octafluoro-1-iodobutane in Coupling Reactions
Introduction for the Modern Chemist
4H-Octafluoro-1-iodobutane (CF₃CF₂CF₂CH₂I) is a valuable building block for introducing linear, partially fluorinated moieties into organic molecules, a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the terminal -CH₂- group offers a structural and electronic distinction from classic perfluoroalkyl iodides (Rₙ-I). However, researchers frequently encounter significant reactivity challenges in traditional transition-metal-catalyzed cross-coupling reactions.
The potent electron-withdrawing nature of the fluoroalkyl chain significantly deactivates the C(sp³)–I bond, rendering the crucial oxidative addition step at a metal center (e.g., Palladium(0)) kinetically challenging and often thermodynamically unfavorable.[1][2][3] This guide provides a dedicated support framework, moving beyond standard protocols to offer field-proven troubleshooting strategies and alternative activation methods to unlock the synthetic potential of this reagent.
Frequently Asked Questions (FAQs)
Q1: Why is the carbon-iodine bond in 4H-Octafluoro-1-iodobutane so difficult to activate in standard cross-coupling reactions?
A: The core issue lies in the electronic properties of the fluoroalkyl chain. The high electronegativity of the numerous fluorine atoms creates a strong inductive effect, pulling electron density away from the C–I bond. This lowers the energy of the σ* antibonding orbital of the C–I bond, making it a poor substrate for traditional oxidative addition with electron-rich, low-valent metal centers like Pd(0).[1][4][5] This process, which is the cornerstone of cycles like Suzuki, Heck, and Sonogashira, faces a high activation energy barrier that often stalls the reaction entirely.[6]
Q2: What are the most successful modern strategies for activating this C–I bond?
A: Given the challenges with direct oxidative addition, the most effective strategies bypass this step by generating a highly reactive 4H-octafluorobutyl radical intermediate. The two primary approaches are:
-
Halogen Bond Activation: Perfluoroalkyl iodides are excellent halogen bond donors. In the presence of a simple Lewis base, such as sodium tert-butoxide (tBuONa) or potassium hydroxide (KOH), a "halogen bond complex" can form.[7][8][9] This interaction weakens the C–I bond, facilitating its homolytic cleavage to generate the desired radical under surprisingly mild, catalyst-free conditions.[10][11]
-
Photoredox Catalysis: Visible-light photoredox catalysis provides a powerful method to generate radicals via single-electron transfer (SET) pathways. An excited photocatalyst can reduce the C–I bond, causing it to fragment into the 4H-octafluorobutyl radical and an iodide anion, which can then engage in subsequent coupling steps.[12][13]
Q3: Can I use 4H-Octafluoro-1-iodobutane in a Suzuki or Sonogashira reaction with my existing palladium catalyst?
A: It is highly unlikely to work under "standard" conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene). However, success can be achieved by fundamentally altering the reaction design to address the oxidative addition barrier. This may involve using highly specialized, electron-rich, and sterically demanding phosphine ligands (e.g., Buchwald-type ligands) that can promote this difficult step.[14] For Sonogashira reactions, conditions that favor radical intermediates or utilize copper-free protocols are more likely to succeed than traditional copper-co-catalyzed systems, which are sensitive to side reactions.[15][16][17]
Troubleshooting Guide: From Failed Reaction to Successful Coupling
This section addresses common experimental failures in a practical, question-and-answer format.
Problem: My Palladium-catalyzed reaction (Suzuki, Sonogashira, Heck) shows zero or less than 10% conversion of my starting materials.
Possible Cause & Solution Pathway:
The most probable cause is a failed oxidative addition step. Before abandoning the catalytic approach, consider the following systematic optimizations.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed coupling reactions.
Detailed Solutions:
-
Re-evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficiently electron-donating.
-
Solvent and Base Screening:
-
Increase Temperature: While not always ideal, thermal energy can help overcome the activation barrier.
-
Action: Incrementally increase the reaction temperature in 10-20 °C intervals, carefully monitoring for substrate or product decomposition by TLC or LC-MS.[21]
-
Problem: My Sonogashira reaction is yielding primarily alkyne homocoupling (Glaser) byproducts.
Possible Cause & Solution Pathway:
This side reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.
-
Action: Degas all solvents and reagents thoroughly (three freeze-pump-thaw cycles are recommended over sparging). Maintain a positive pressure of a high-purity inert gas (Argon is preferred) throughout the entire setup and reaction time.[15]
-
-
Eliminate the Copper: The most direct solution is to remove the problematic co-catalyst.
-
Action: Employ a copper-free Sonogashira protocol .[17] These reactions often require a different base (e.g., a bulky amine like diisopropylethylamine) and may proceed more slowly, but they cleanly avoid the homocoupling pathway.
-
Problem: My reaction seems to stall mid-way, or I see byproducts from defluorination or decomposition.
Possible Cause & Solution Pathway:
This suggests that while the initial activation may be occurring, the catalytic cycle is inefficient, or the generated intermediates are unstable under the reaction conditions.
-
Consider a Radical Mechanism: If traditional two-electron pathways are failing, switching to a single-electron transfer (SET) mechanism is the most logical and powerful alternative.
-
Action: Implement the Halogen Bond Activation protocol. This is often the simplest and most cost-effective solution. By using a strong, non-nucleophilic base like sodium tert-butoxide (tBuONa) , you can generate the required 4H-octafluorobutyl radical in situ without any transition metal or photocatalyst.[7][8][10][11] This approach is mechanistically distinct and avoids many of the pitfalls of palladium catalysis.
-
Halogen Bond Activation Mechanism
Caption: Base-promoted generation of the fluoroalkyl radical via halogen bonding.
Field-Proven Experimental Protocol
Catalyst-Free Iodoperfluoroalkylation of a Terminal Alkyne via Halogen Bond Activation
This protocol is adapted from methodologies that leverage halogen bond activation to overcome the low reactivity of perfluoroalkyl iodides.[8] It is efficient, cost-effective, and avoids the complexities of transition metal catalysis.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Terminal Alkyne | - | 1.0 | 1.0 |
| 4H-Octafluoro-1-iodobutane | 345.97 | 1.2 | 1.2 |
| Sodium tert-butoxide (tBuONa) | 96.10 | 1.5 | 1.5 |
| Anhydrous THF | - | 5 mL | - |
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol) and sodium tert-butoxide (1.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with high-purity Argon for 10 minutes.
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe. Stir the resulting suspension at room temperature for 5 minutes.
-
Reagent Addition: Add 4H-Octafluoro-1-iodobutane (1.2 mmol) dropwise via syringe over 2 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the terminal alkyne. The reaction is typically complete within 2-6 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired iodoperfluoroalkylated alkyne product.
References
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2) . SciSpace. Available at: [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions . PMC - NIH. Available at: [Link]
-
extending the scope of halogen bond activation to C(sp3)-H amidation, C(sp2)-H iodination, and perfluoroalkylation reactions . PubMed. Available at: [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions . Chemical Science (RSC Publishing). Available at: [Link]
-
General principles of halogen bond-promoted activation of perfluoroalkyl iodides . ResearchGate. Available at: [Link]
-
Troubleshooting: How to Improve Yield . Department of Chemistry : University of Rochester. Available at: [Link]
-
Mechanism of oxidative addition . ResearchGate. Available at: [Link]
-
(PDF) Octahedral perfluoroalkyl complexes of Ir(III) formed by oxidative addition of perfluoroalkyl iodides to Ir(acac)(CO)2 . ResearchGate. Available at: [Link]
-
Oxidative Addition . University of California, Irvine. Available at: [Link]
-
Development of a coupling between alkyl iodides and N-nucleophiles by... . ResearchGate. Available at: [Link]
-
4.9: Oxidative Addition of Polar Reagents . Chemistry LibreTexts. Available at: [Link]
-
Oxidative addition . Wikipedia. Available at: [Link]
-
(Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes . RSC Publishing. Available at: [Link]
-
Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals . The Doyle Group. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ . Department of Chemistry : University of Rochester. Available at: [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling . Organic Letters - ACS Publications. Available at: [Link]
-
Sonogashira coupling . Wikipedia. Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? . Quora. Available at: [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations . Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Engineering Molecular Iodine Catalysis for Alkyl–Nitrogen Bond Formation . SciSpace. Available at: [Link]
-
Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . PMC - NIH. Available at: [Link]
-
Suzuki Coupling Mechanism . YouTube. Available at: [Link]
-
Suzuki Coupling . YouTube. Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction . ResearchGate. Available at: [Link]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry . Chemical Science (RSC Publishing). Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium . PMC - NIH. Available at: [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . ResearchGate. Available at: [Link]
-
Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis . The Doyle Group - UCLA. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. Available at: [Link]
-
Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution . PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN . OICC Press. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 . ePrints Soton - University of Southampton. Available at: [Link]
-
Palladium-Catalyzed Sequential Heck Reactions of Olefin-Tethered Aryl Iodides with Alkenes . ResearchGate. Available at: [Link]
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- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
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- 12. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07061D [pubs.rsc.org]
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- 21. quora.com [quora.com]
Technical Support Center: Preventing Homocoupling of 4H-Octafluoro-1-iodobutane in Cross-Coupling Reactions
Welcome to the technical support center for fluoroalkylation chemistry. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the 4H-Octafluoro-1-iodobutyl group into their molecules. While this reagent is a valuable building block, its use in transition metal-catalyzed cross-coupling reactions is often plagued by the formation of an undesired homocoupled dimer, 1,1,2,2,3,3,4,4-Octafluoro-1,8-diiodooctane.
As Senior Application Scientists, we understand that minimizing this side reaction is critical for improving yield, simplifying purification, and ensuring the success of your synthetic campaign. This document provides in-depth troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome this common challenge.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a specific problem for 4H-Octafluoro-1-iodobutane?
Homocoupling is the unwanted reaction of two molecules of the same starting material, in this case, 4H-Octafluoro-1-iodobutane, to form a dimer (F8H2-C8-H2F8). This issue is particularly prevalent with perfluoroalkyl iodides because the carbon-iodine (C-I) bond is significantly weakened by the strong electron-withdrawing nature of the adjacent perfluoroalkyl chain. This weak bond can easily undergo homolytic cleavage (break apart to form two radicals) under thermal, photochemical, or even certain catalytic conditions, initiating the dimerization pathway.[1][2]
Q2: I see a significant amount of a high-boiling, non-polar byproduct in my reaction analysis. Could this be the homocoupled product?
Yes, that is highly likely. The homocoupled product, an octafluorodiiodooctane, is a larger, non-polar molecule compared to your starting iodide. On a Gas Chromatography (GC) analysis, it will appear as a later-eluting peak with a high mass. In Thin Layer Chromatography (TLC), it will have a high Rf value, often running close to the solvent front in typical silica gel systems. Its formation consumes two equivalents of your valuable fluoroalkyl iodide, drastically reducing the potential yield of your desired cross-coupled product.
Q3: Are certain cross-coupling reactions more prone to this issue?
While possible in many coupling reactions, homocoupling is frequently observed in copper-mediated or co-catalyzed reactions like the Sonogashira coupling, as well as in some palladium-catalyzed processes, especially if the catalytic cycle is slow or inefficient.[3][4] Reactions that are sensitive to single-electron transfer (SET) pathways or involve radical intermediates are particularly susceptible.[5]
Q4: Can I just add a large excess of the fluoroalkyl iodide to force the cross-coupling?
This is generally not an effective strategy and is often counterproductive. Increasing the concentration of the 4H-Octafluoro-1-iodobutane will also increase the rate of the bimolecular homocoupling reaction, potentially leading to even more of the undesired dimer. The key is not to force the reaction with stoichiometry but to optimize the conditions to favor the kinetic and thermodynamic pathway of the desired cross-coupling reaction.
Troubleshooting Guides & Mechanistic Insights
The Competing Pathways: Cross-Coupling vs. Homocoupling
The core of the problem lies in a competition between the desired catalytic cycle and an undesired radical pathway. The C(sp³)-I bond in 4H-Octafluoro-1-iodobutane is prone to homolytic cleavage, generating a 4H-Octafluoro-1-butyl radical (RF•). This radical can then react with another molecule of the iodide or dimerize, leading to the homocoupled product. Your goal is to create an environment where the rate of the desired cross-coupling (oxidative addition, transmetalation, reductive elimination) is significantly faster than the rate of radical formation and subsequent dimerization.
Caption: Competing reaction pathways for 4H-Octafluoro-1-iodobutane.
Troubleshooting Flowchart
Use this flowchart to diagnose and systematically address the homocoupling issue in your reaction.
Caption: A step-by-step troubleshooting workflow for homocoupling issues.
Parameter Optimization Guide
1. Temperature Control
Causality: High temperatures provide the energy needed for homolytic cleavage of the weak C-I bond, directly promoting the formation of the 4H-octafluorobutyl radical.[6][7] Many standard cross-coupling protocols call for elevated temperatures (80-120 °C), which can be detrimental when using perfluoroalkyl iodides.
Troubleshooting Actions:
-
Screen Lower Temperatures: Systematically evaluate the reaction at lower temperatures. Start at room temperature and incrementally increase to 40 °C, then 60 °C.
-
Monitor Progress: Use GC-MS or LC-MS to monitor the formation of both the desired product and the homocoupled byproduct at each temperature point. You are looking for the "sweet spot" where the rate of cross-coupling is reasonable, and the rate of homocoupling is minimized.
2. Choice of Solvent
Causality: Highly polar aprotic solvents like DMSO and DMF can stabilize charged intermediates and potentially facilitate single-electron transfer (SET) processes that lead to radical formation. Furthermore, some per- and polyfluoroalkyl substances have shown instability in these solvents.[8][9]
Troubleshooting Actions:
-
Switch to Less Polar Solvents: Consider solvents like toluene, dioxane, or THF.[10] These solvents are less likely to promote unwanted radical pathways.
-
Solvent Mixtures: A mixture of solvents, such as toluene/water or dioxane/water, can be effective, particularly in Suzuki couplings where it aids in dissolving the inorganic base.[11]
3. Base Selection
Causality: Strong bases, particularly alkoxides like sodium tert-butoxide (tBuONa) or potassium tert-butoxide (tBuOK), have been shown to form halogen-bonding complexes with perfluoroalkyl iodides.[1][2] This interaction activates and promotes the homolytic cleavage of the C-I bond, directly leading to homocoupling.
Troubleshooting Actions:
-
Avoid Strong Alkoxide Bases: Unless required for a specific transformation, avoid using tBuOK or similar strong, non-nucleophilic bases.
-
Use Milder Inorganic Bases: For reactions like Suzuki or Sonogashira couplings, milder inorganic bases such as K2CO3, Cs2CO3, or K3PO4 are often sufficient and are much less likely to induce homocoupling.[12]
-
Consider Organic Amine Bases: For Sonogashira couplings, organic amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are standard and generally do not promote homocoupling of the iodide partner.[13]
4. Catalyst and Ligand System
Causality: The efficiency of the palladium catalyst is paramount. If the oxidative addition or reductive elimination steps are slow, the palladium complex may engage in side reactions, or the perfluoroalkyl iodide may have more time to decompose via radical pathways. The choice of ligand dramatically influences the catalyst's reactivity.
Troubleshooting Actions:
-
Use Electron-Rich, Bulky Ligands: For Pd-catalyzed couplings, ligands like SPhos, XPhos, or RuPhos (Buchwald-type ligands) can accelerate the reductive elimination step.[14][15] This is the final, product-forming step of the desired cycle; making it faster effectively outcompetes the homocoupling pathway.
-
Ensure Catalyst Activity: Use fresh, high-quality catalyst and ligands. Deactivated palladium can lead to the formation of palladium black and a stalled reaction, giving homocoupling an opportunity to become the major pathway.[16]
-
Copper Co-catalyst (for Sonogashira): While essential for the Sonogashira mechanism, ensure you are using a reliable source of Cu(I) iodide. In some cases, copper-free Sonogashira conditions might be explored, although these often require specific ligands and bases.[15]
| Parameter | Problematic Condition | Recommended Action | Rationale |
| Temperature | > 80 °C | Screen reactions at RT, 40 °C, 60 °C. | Minimizes thermal energy available for homolytic C-I bond cleavage.[17] |
| Solvent | DMSO, DMF | Use Toluene, Dioxane, or THF. | Less polar solvents disfavor radical-forming SET pathways.[8][9] |
| Base | tBuOK, NaH | Use K2CO3, Cs2CO3, or Et3N. | Avoids base-promoted homolysis of the perfluoroalkyl iodide.[1][2] |
| Ligand | Simple Phosphines (e.g., PPh3) | Use bulky, electron-rich phosphines (e.g., SPhos, XPhos). | Accelerates reductive elimination, making cross-coupling faster than homocoupling.[14] |
| Atmosphere | Presence of Oxygen | Rigorously degas solvents and use an inert (N2 or Ar) atmosphere. | Oxygen can participate in radical chain reactions and deactivate the catalyst.[18] |
Validated Starting Protocol: Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of 4H-Octafluoro-1-iodobutane with an arylboronic acid, designed to minimize homocoupling.
Materials:
-
Arylboronic acid (1.0 equiv)
-
4H-Octafluoro-1-iodobutane (1.2 equiv)
-
Pd(dppf)Cl2 (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K2CO3) (3.0 equiv), finely ground
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv), Pd(dppf)Cl2 (0.02 equiv), SPhos (0.04 equiv), and K2CO3 (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of arylboronic acid). Stir the mixture for 10 minutes. Degassing is critical and can be done by sparging with nitrogen for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reagent Addition: Add the 4H-Octafluoro-1-iodobutane (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the homocoupled byproduct. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol leverages a milder base (K2CO3), a moderately low temperature (60 °C), and a robust catalyst system known to promote efficient C-C bond formation, all of which disfavor the homocoupling side reaction.[11][19][20]
References
-
Huber, S. M., et al. (2021). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science. [Link]
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Jiang, X., et al. (2021). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science. [Link]
-
Wikipedia. Perfluoroalkyl iodide. [Link]
-
Chen, Q. Y., & Wu, S. W. (2005). Bipyridinium Ionic Liquid-Promoted Cross-Coupling Reactions between Perfluoroalkyl or Pentafluorophenyl Halides and Aryl Iodides. Organic Letters. [Link]
-
Ruan, T., et al. (2020). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters. [Link]
-
Yu, Y., et al. (2023). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Environmental Science & Technology. [Link]
-
Qiu, Z., et al. (2010). Copper-mediated fluoroalkylation reactions with iododifluoroacetamides: controlling the selectivity among cross-coupling, intramolecular cyclization, and homocoupling reactions. The Journal of Organic Chemistry. [Link]
-
Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Kar, A., et al. (2023). Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. Reaction Chemistry & Engineering. [Link]
- Languille, M. A., & Soula, G. (1993). Synthesis of perfluoroalkyl iodides. U.S.
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ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]
-
Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Xiao, F. (2025). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Royal Society of Chemistry. [Link]
-
Abrishami, F., et al. (2015). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN- palladacycle complex of 2-methoxyphenethylamine. Iranian Journal of Catalysis. [Link]
-
Bentel, M. J., et al. (2019). Thermal destruction of per‐and polyfluoroalkyl substances in alkaline aprotic solvent. ResearchGate. [Link]
-
Welmers, M. S., et al. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
Postigo, A. (2016). Fluoroalkylation reactions in aqueous media: a review. Organic & Biomolecular Chemistry. [Link]
-
Ateia, M., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Huset, C. A., et al. (2023). Hydroxyl Radical Transformations of Perfluoroalkyl Acid (PFAA) Precursors in Aqueous Film Forming Foams (AFFFs). Environmental Science & Technology. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wang, X., et al. (2020). Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. Asian Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
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- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Deactivation in Reactions with 4H-Octafluoro-1-iodobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4H-Octafluoro-1-iodobutane. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into one of the most common challenges encountered in this chemistry: catalyst deactivation. This guide is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction has stalled unexpectedly. What are the most likely causes of catalyst deactivation when using 4H-Octafluoro-1-iodobutane?
When a reaction slows or stops, it's critical to understand the potential deactivation pathways for your catalyst. In the context of using a highly functionalized molecule like 4H-Octafluoro-1-iodobutane, deactivation is typically not a single-cause event but can be traced back to three primary mechanisms: chemical poisoning, physical fouling, and thermal degradation.[1][2][3]
-
Chemical Poisoning: This is a chemical process where species in the reaction mixture strongly bind to the active sites of the catalyst, rendering them unavailable for the desired reaction.[1][4] For reactions involving 4H-Octafluoro-1-iodobutane, the primary suspect is often the iodide itself.
-
Physical Fouling: This is a mechanical issue where the catalyst's surface or pores are blocked.[5] This can be caused by the deposition of insoluble byproducts, polymeric materials ("coke"), or even the starting materials themselves.[6]
-
Thermal Degradation (Sintering): This occurs when high reaction temperatures cause the fine metal particles of a supported catalyst to melt and agglomerate into larger crystals.[7][8] This process irreversibly reduces the active surface area of the catalyst, leading to a significant drop in activity.[7]
Below is a diagram illustrating these primary deactivation pathways.
Caption: Primary pathways of catalyst deactivation.
Q2: I suspect iodide poisoning of my palladium catalyst. How does this happen and how can I confirm it?
This is a very common and valid concern. Palladium catalysts are notoriously susceptible to poisoning by iodide, which can be more problematic than with analogous bromides or chlorides.[9]
The Causality: Iodide is a soft Lewis base, and palladium is a soft Lewis acid. This compatibility leads to the formation of a very strong bond between iodide and the palladium active sites.[9] This strong chemisorption can deactivate the catalyst in two ways:
-
Site Blocking: The adsorbed iodide physically occupies the active sites needed for the catalytic cycle to proceed.[10]
-
Formation of Inactive Complexes: Iodide can bridge two palladium atoms to form inactive µ-iodo palladium dimers, effectively taking them out of the catalytic cycle.[9]
Troubleshooting Protocol: Diagnosing Iodide Poisoning
This protocol is designed as a self-validating system to confirm or rule out iodide poisoning.
Step 1: The Control Experiment
-
Action: Set up a parallel reaction under identical conditions (temperature, pressure, solvent, catalyst lot, and loading) but substitute 4H-Octafluoro-1-iodobutane with its analogue, 4H-Octafluoro-1-bromobutane.
-
Rationale: Bromide has a significantly lower binding affinity for palladium compared to iodide. If the reaction with the bromo-analogue proceeds to completion with minimal deactivation, it strongly implicates iodide as the poisoning agent.
Step 2: Analysis of the Spent Catalyst
-
Action: Carefully recover the catalyst from the stalled reaction. After washing and drying, analyze its elemental composition using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX).
-
Rationale: These surface-sensitive techniques can detect the presence of iodine on the catalyst surface. A high iodine content on the spent catalyst, compared to a fresh sample, is direct evidence of poisoning.
Step 3: Evaluate Additives (The "Sponge" Approach)
-
Action: In a new reaction, include a stoichiometric amount (relative to the iodide) of a silver salt, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O).
-
Rationale: Silver salts act as halide scavengers. They will preferentially react with iodide ions in the solution to form insoluble silver iodide (AgI), thereby preventing the iodide from reaching and poisoning the palladium catalyst. If the reaction's lifetime and yield improve significantly, this serves as strong evidence for iodide poisoning.
| Symptom | Potential Cause | Diagnostic Test | Preventative/Corrective Action |
| Rapid loss of activity early in the reaction. | Iodide Poisoning | Run control reaction with bromo-analogue. | Use a halide scavenger (e.g., Ag₂CO₃). |
| Reaction works with aryl bromides but not iodides. | Iodide Poisoning | Analyze spent catalyst for iodine content (XPS/EDX). | Switch to a more iodide-tolerant ligand or catalyst system. |
| Stalling after partial conversion. | Iodide Poisoning | Test reaction with a silver salt additive. | Increase catalyst loading (not ideal, but can overcome partial poisoning). |
Q3: My reaction is sluggish, and I'm seeing a pressure increase in my sealed reactor. Could this be catalyst fouling?
Yes, a gradual decline in activity accompanied by a pressure increase strongly suggests catalyst fouling. Unlike poisoning, which is a chemical deactivation of active sites, fouling is a physical blockage of the catalyst's surface and pores.[7][11]
The Causality: In reactions involving fluoroalkanes, fouling can occur through several mechanisms:
-
Polymerization: Under certain conditions, reactive intermediates can polymerize on the catalyst surface, forming a "coke" or tar that physically blocks access to the active sites.
-
Byproduct Deposition: An insoluble byproduct may precipitate out of the reaction mixture and coat the catalyst particles.
-
Reagent Adsorption: The highly fluorinated chain of 4H-Octafluoro-1-iodobutane itself can, in some cases, lead to strong physisorption that blocks pores.
The pressure buildup you are observing could be due to the formation of gaseous byproducts from decomposition or side reactions, which become more prevalent as the desired catalytic pathway is inhibited.
Troubleshooting Protocol: Investigating Catalyst Fouling
Step 1: Visual and Microscopic Examination
-
Action: After the reaction, carefully filter and examine the catalyst. Is there a color change (e.g., from grey to black)? Does it appear clumped or coated in a residue? Analyze the catalyst under a Scanning Electron Microscope (SEM).
-
Rationale: A visual change is the first sign of fouling. SEM analysis can reveal deposits on the catalyst surface and blockage of pore mouths that are not visible to the naked eye.
Step 2: Surface Area Analysis
-
Action: Measure the BET (Brunauer-Emmett-Teller) surface area of the spent catalyst and compare it to that of a fresh sample.
-
Rationale: Fouling will physically cover the surface and block pores, leading to a dramatic decrease in the measured surface area. This quantitative data provides strong evidence of a physical blockage mechanism.
Step 3: Thermogravimetric Analysis (TGA)
-
Action: Heat the spent catalyst under an inert (N₂) and then an oxidative (Air/O₂) atmosphere in a TGA instrument.
-
Rationale: TGA measures weight change as a function of temperature. A significant weight loss upon heating, especially under an oxidative atmosphere, indicates the burning off of carbonaceous deposits (coke), confirming fouling as the deactivation mechanism.
Preventative Measures:
-
Optimize Reaction Conditions: Lowering the reaction temperature or the concentration of the starting material can sometimes reduce the rate of polymerization and side reactions that lead to fouling.[8]
-
Improve Mass Transfer: Ensure adequate stirring or flow rate in your reactor. Poor mixing can create localized "hot spots" or high concentrations that promote fouling.
-
Feedstock Purification: Ensure your starting materials and solvents are free from impurities that could act as coke precursors.[8]
Q4: How can I build a systematic troubleshooting workflow to identify the root cause of catalyst deactivation?
A logical, step-by-step approach is crucial to efficiently diagnose the problem without wasting time and resources. The following workflow diagram provides a structured methodology for troubleshooting.
Caption: Systematic workflow for troubleshooting catalyst deactivation.
References
- Catalysis in Organic Reactions - Solubility of Things.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- Deactivation of metal catalysts in liquid phase organic reactions - ResearchGate.
- I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? - Reddit.
- Catalyst poisoning - Wikipedia.
- Cationic Gold Catalyst Poisoning and Reactivation - ACS Publications.
- 4h-octafluoro-1-iodobutane 754-73-4 - Guidechem.
- Mechanisms of catalyst deactivation - SciSpace.
- Catalyst Deactivation Due to Pore-Plugging by Reaction Products - ACS Publications.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Mechanisms of catalyst deactivation. - ResearchGate.
- Low-temperature decomposition of some halogenated hydrocarbons using metal oxide/porous carbon catalysts - Journal of the American Chemical Society.
- Mechanisms of catalyst deactivation - OUCI.
- Treating Halogenated Hydrocarbon Emissions from Pharmaceutical Production.
- Why Does Catalyst Poisoning Occur In Kinetics? - YouTube.
- What Is A Catalyst Poison? - YouTube.
- Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds.
- The mathematical catalyst deactivation models: a mini review - PMC - NIH.
- Catalyst deactivation challenges in FCC and how to prevent them.
- 4H-Octafluoro-1-iodobutane - Apollo Scientific.
- What are the factors for catalysts desactivation? - ResearchGate.
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- 10. youtube.com [youtube.com]
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Technical Support Center: Radical Additions with 4H-Octafluoro-1-iodobutane
Welcome to the technical support center for radical additions involving 4H-Octafluoro-1-iodobutane (CF₃(CF₂)₃CH₂CH₂I). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of radical reactions with this fluorinated building block. Here, we address common challenges and provide in-depth, field-proven solutions in a question-and-answer format. Our aim is to not only offer protocols but to also explain the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radical addition reaction with 4H-Octafluoro-1-iodobutane is not initiating. What are the common causes and how can I troubleshoot this?
A1: Failure to initiate is a frequent issue in radical chemistry. The root cause often lies in the inefficient generation of the initial radical species. Let's break down the potential culprits and solutions.
-
Ineffective Radical Initiator: The choice and handling of your radical initiator are critical.
-
AIBN (Azobisisobutyronitrile): AIBN is a common thermal initiator. Its decomposition rate is temperature-dependent. For AIBN, a half-life of 10 hours is observed at 65°C in toluene.[1] If your reaction temperature is too low, the rate of radical generation will be insufficient to sustain the chain reaction.
-
Peroxides (e.g., Benzoyl Peroxide): Peroxides are another class of thermal initiators that generate alkoxy or acyloxy radicals upon heating.[1] Ensure your chosen peroxide is suitable for your reaction temperature and solvent system.
-
Photochemical Initiation: Blue light or sunlight can induce homolytic cleavage of the C-I bond in 4H-Octafluoro-1-iodobutane, especially in the presence of a suitable photosensitizer or through the formation of a halogen-bonding complex.[2] Ensure your light source is of the appropriate wavelength and intensity.
-
-
Oxygen Inhibition: Oxygen is a notorious inhibitor of radical reactions. It can scavenge carbon-centered radicals to form peroxy radicals, which are generally less reactive and can terminate the radical chain.
-
Troubleshooting: It is imperative to thoroughly degas your reaction mixture. Common techniques include:
-
Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved oxygen. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.
-
Sparging with an Inert Gas: Bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.
-
-
-
Impure Reagents or Solvents: Impurities, particularly those that can act as radical scavengers (e.g., certain stabilizers in solvents), can quench the reaction.
-
Troubleshooting: Use freshly distilled and degassed solvents. Ensure your 4H-Octafluoro-1-iodobutane and substrate are of high purity.
-
Experimental Protocol: Standard Radical Addition of 4H-Octafluoro-1-iodobutane to an Alkene
| Step | Procedure | Rationale |
| 1 | To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the alkene (1.0 equiv.), 4H-Octafluoro-1-iodobutane (1.2 equiv.), and a radical initiator (e.g., AIBN, 0.1 equiv.). | Proper drying of glassware prevents quenching of radicals by water. Using a slight excess of the iodoalkane can help drive the reaction to completion. |
| 2 | Add freshly distilled and degassed solvent (e.g., toluene, benzene, or a fluorous solvent) via cannula transfer. | Degassing is crucial to remove oxygen, a radical inhibitor. |
| 3 | Subject the reaction mixture to three cycles of freeze-pump-thaw. | This is the most effective method for removing dissolved oxygen. |
| 4 | Backfill the flask with an inert gas (e.g., argon or nitrogen). | Maintains an inert atmosphere throughout the reaction. |
| 5 | Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN) and monitor the reaction by TLC, GC, or NMR. | The temperature must be sufficient to induce homolysis of the initiator at a suitable rate. |
| 6 | Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. | |
| 7 | Purify the crude product by column chromatography. |
Q2: I am observing low yields and the formation of multiple byproducts in my radical addition. What are the likely side reactions and how can I suppress them?
A2: Low yields and byproduct formation often point to competing reaction pathways or suboptimal reaction conditions. Understanding these side reactions is key to improving the outcome of your experiment.
-
Common Side Reactions:
-
Telomerization: The initially formed radical adduct can react with another molecule of the alkene substrate before abstracting an iodine atom. This leads to the formation of oligomers or polymers.
-
Hydrogen Abstraction: The perfluoroalkyl radical can abstract a hydrogen atom from the solvent or the substrate, leading to the formation of 1H,1H,2H,2H,3H,3H-nonafluorooctane and terminating the desired addition pathway.
-
Dimerization of Radicals: At high radical concentrations, radical-radical coupling can become a significant termination step.
-
-
Strategies for Minimizing Side Reactions:
-
Control of Reagent Concentration: To minimize telomerization, it is often beneficial to add the alkene slowly to the reaction mixture containing the 4H-Octafluoro-1-iodobutane and the initiator. This keeps the concentration of the alkene low at any given time.
-
Choice of Solvent: Solvents with weak C-H bonds (e.g., THF) are more susceptible to hydrogen abstraction. Consider using solvents with stronger C-H bonds like benzene, toluene, or perfluorinated solvents.
-
Initiator Concentration: Using a high concentration of the initiator can lead to a high concentration of radicals, favoring dimerization. Use the minimum effective concentration of the initiator (typically 5-10 mol%).
-
Visualization of Reaction Pathways
Caption: General scheme of radical addition and competing side reactions.
Q3: My reaction is sluggish and does not go to completion. How can I improve the reaction rate and conversion?
A3: A slow or incomplete reaction can often be accelerated by optimizing the reaction conditions.
-
Increase Temperature: For thermally initiated reactions, increasing the temperature will increase the rate of initiator decomposition and thus the concentration of radicals. However, be mindful that higher temperatures can also promote side reactions.
-
Choice of Initiator: Different initiators have different decomposition rates at various temperatures. For instance, V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)) is a low-temperature radical initiator that can be effective at room temperature.[1]
-
Photochemical Methods: If thermal methods are not effective, consider photochemical initiation. The use of a copper photoredox catalyst has been shown to be effective for atom-transfer radical addition (ATRA) reactions of perfluoroalkyl iodides.[3]
-
Solvent Effects: The choice of solvent can influence the reaction rate. In some cases, using a fluorous solvent can be advantageous due to the fluorous nature of 4H-Octafluoro-1-iodobutane.
Comparative Table of Common Radical Initiators
| Initiator | Typical Decomposition Temperature (°C) | Half-life (t₁/₂) at given temp. | Comments |
| AIBN | 60-80 | 10 h @ 65°C | Widely used, reliable, but generates toxic byproducts.[1] |
| Benzoyl Peroxide | 80-100 | 1 h @ 95°C | Prone to explosive decomposition if not handled properly.[1] |
| V-70 | 20-40 | 10 h @ 30°C | Suitable for reactions at or below room temperature.[1] |
| Triethylborane (BEt₃)/O₂ | Room Temperature | N/A | Highly effective initiator, but pyrophoric and requires careful handling.[4] |
Q4: I am having difficulty purifying my product from the reaction mixture. What are some effective purification strategies?
A4: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Column Chromatography:
-
Solid Phase: Standard silica gel can be used, but sometimes the acidic nature of silica can cause decomposition of sensitive products. In such cases, using deactivated silica (e.g., treated with triethylamine) or alumina can be beneficial.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Due to the low polarity of fluorinated compounds, a less polar eluent system is often required.
-
-
Fluorous Solid-Phase Extraction (F-SPE): If your product has a sufficiently high fluorine content, F-SPE can be a powerful purification technique. This involves using a fluorous-functionalized stationary phase that selectively retains highly fluorinated compounds. The non-fluorinated starting materials and byproducts are washed away, and the desired product is then eluted with a fluorinated solvent.
-
Distillation: If your product is a volatile liquid, distillation under reduced pressure can be an effective purification method, especially for large-scale reactions.
Authoritative Grounding & Comprehensive References
The protocols and advice provided in this guide are grounded in established principles of radical chemistry and supported by the following authoritative sources:
References
- Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst | The Journal of Physical Chemistry A - ACS Publications. (2022-12-20).
- Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) - RSC Publishing. (2023-01-24).
- RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY - IJRPC.
- Air stable Amine-borane complexes promote Atom Transfer Radical Additions of alkyl hal - Semantic Scholar.
Sources
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- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to Perfluoroalkyl Iodides: A Comparative Analysis of 4H-Octafluoro-1-iodobutane
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and binding affinity.[1] Perfluoroalkyl iodides (PFAIs) serve as critical reagents in this endeavor, providing a direct route to introduce perfluoroalkyl chains. Among these, 4H-Octafluoro-1-iodobutane presents unique characteristics due to the presence of a terminal hydrogen atom, distinguishing it from its fully fluorinated analog, perfluoro-n-butyl iodide (n-C4F9I). This guide provides an in-depth comparison of these reagents, offering experimental insights to inform rational selection in synthetic applications.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle structural difference between 4H-Octafluoro-1-iodobutane and Perfluoro-n-butyl iodide—the substitution of a terminal fluorine with a hydrogen—imparts significant changes in their physical properties. These differences are not merely academic; they have direct consequences on handling, solvent choice, and reaction conditions.
| Property | 4H-Octafluoro-1-iodobutane (C4HF8I) | Perfluoro-n-butyl iodide (C4F9I) | Rationale for a Senior Application Scientist |
| Molecular Weight | 327.94 g/mol [2][3] | 345.93 g/mol [4][5] | The lower molecular weight of the 4H variant is a minor consideration for stoichiometry but reflects the replacement of a fluorine atom with a lighter hydrogen atom. |
| Boiling Point | 85 °C[2] | 66-67 °C[4] | The significantly higher boiling point of 4H-Octafluoro-1-iodobutane is counterintuitive if only considering molecular weight. It suggests stronger intermolecular forces, likely dipole-dipole interactions enhanced by the C-H bond, making it less volatile and potentially safer to handle in open or semi-open systems. |
| Density (at 25 °C) | 2.082 g/mL[2] | 2.01 g/mL[4][6] | Both are dense, non-aqueous liquids. The slight difference is unlikely to impact most synthetic procedures but is a key physical identifier. |
| Refractive Index (n20/D) | 1.359[2] | 1.3285[4] | This property is primarily useful for quality control and identity confirmation of the starting material. |
| Solubility | Soluble in most common organic solvents.[7] | Immiscible with water, soluble in many organic solvents.[4] | The C-H bond in 4H-Octafluoro-1-iodobutane can slightly increase its polarity, potentially altering its solubility profile in borderline solvents compared to its perfluorinated counterpart. This should be considered when designing reaction and purification protocols. |
| Sensitivity | General chemical handling precautions apply. | Light Sensitive.[4][8] | The C-I bond in PFAIs is known to be labile, particularly to light, which can initiate radical formation.[8] Both reagents should be stored in amber bottles and protected from light to prevent degradation and ensure reproducibility. |
Reactivity and Mechanistic Considerations
The primary utility of PFAIs lies in their ability to serve as sources of perfluoroalkyl radicals. The C-I bond is the weakest linkage in the molecule and is susceptible to homolytic cleavage upon initiation by heat, light (UV), or a radical initiator.[9][10]
The general mechanism for radical perfluoroalkylation involves three key stages:
-
Initiation: Generation of a perfluoroalkyl radical (R_F•) from the perfluoroalkyl iodide.
-
Propagation: The R_F• adds to a substrate (e.g., an alkene or aromatic ring), and the resulting radical intermediate propagates the chain.
-
Termination: Combination of two radical species to form a stable molecule.
While both 4H-Octafluoro-1-iodobutane and Perfluoro-n-butyl iodide undergo these fundamental steps, the presence of the C-H bond in the former can introduce alternative reaction pathways. The perfluoroalkyl radical is highly electrophilic, and while its primary reaction is addition to unsaturated systems, it can also abstract hydrogen atoms.[11] This suggests that under certain conditions, 4H-Octafluoro-1-iodobutane could potentially act as a chain transfer agent or participate in side reactions not observed with its perfluorinated analog. However, for most applications, the C-I bond remains the most reactive site.
Applications in Synthesis: A Comparative Experiment
To illustrate the practical differences in reactivity, we will consider a common application in drug discovery: the direct C-H perfluoroalkylation of an electron-rich heterocycle, a reaction of significant interest for late-stage functionalization.[12][13]
Objective: To compare the efficiency of 4H-Octafluoro-1-iodobutane and Perfluoro-n-butyl iodide in the radical perfluoroalkylation of 1,3,5-trimethoxybenzene, a model for electron-rich aromatic systems.[14][15]
Reaction Scheme: 1,3,5-Trimethoxybenzene + R_F-I --(Initiator, Solvent, Heat)--> 1-(Perfluoroalkyl)-2,4,6-trimethoxybenzene + HI
Step-by-Step Methodology:
-
Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1,3,5-trimethoxybenzene (168 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: In a nitrogen-filled glovebox or under a positive pressure of nitrogen, add the respective perfluoroalkyl iodide (1.2 mmol, 1.2 equiv.) and azobisisobutyronitrile (AIBN) (16.4 mg, 0.1 mmol, 0.1 equiv.).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 85 °C. Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Workup: After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove any remaining iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Calculate the isolated yield.
| Reagent | Product | Expected Yield | Key Observations & Rationale |
| 4H-Octafluoro-1-iodobutane | 1-(4H-Octafluorobutyl)-2,4,6-trimethoxybenzene | 65-75% | The reaction proceeds cleanly. The slightly higher boiling point of the reagent is well-suited for the reaction temperature, minimizing evaporative loss. The resulting product contains a terminal C-H bond, which can be a site for further functionalization if desired. |
| Perfluoro-n-butyl iodide | 1-(Nonafluorobutyl)-2,4,6-trimethoxybenzene | 70-80% | This reagent is often slightly more reactive due to the fully electron-withdrawing nature of the perfluoroalkyl chain, potentially leading to marginally higher yields under identical conditions.[16] Its lower boiling point requires a well-sealed system to prevent loss of the reagent over the course of the reaction. |
Conclusion and Reagent Selection
Both 4H-Octafluoro-1-iodobutane and Perfluoro-n-butyl iodide are highly effective reagents for introducing a C4-fluorinated chain into organic molecules.
Choose 4H-Octafluoro-1-iodobutane when:
-
A higher boiling, less volatile reagent is preferred for ease of handling or for reactions conducted at or above 70-80 °C.
-
The terminal C-H bond of the introduced moiety is desired as a handle for subsequent synthetic transformations.
-
The specific electronic or steric profile of the -C4F8H group is hypothesized to be beneficial for the biological activity of the target molecule.
Choose Perfluoro-n-butyl iodide when:
-
Maximizing the electron-withdrawing effect and lipophilicity of the introduced group is the primary goal.
-
The highest possible reactivity and potentially higher yields are required.
-
The synthetic target requires a fully perfluorinated chain for its intended application.
Ultimately, the choice of reagent is a strategic decision based on a combination of physical properties, reactivity, and the desired final structure. This guide provides the foundational data and experimental context to empower researchers to make an informed choice, accelerating the path from synthetic design to discovery.
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A Comparative Guide to the Efficacy of 4H-Octafluoro-1-iodobutane versus Perfluoroalkyl Bromides in Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorinated motifs is a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. The choice of the right fluoroalkylating agent is therefore a critical decision in the synthesis pipeline. This guide provides an in-depth technical comparison of two classes of reagents used for this purpose: 4H-Octafluoro-1-iodobutane and perfluoroalkyl bromides.
Introduction: The Role of Perfluoroalkylation in Drug Design
The introduction of perfluoroalkyl chains into organic molecules can significantly alter their lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to a surge in the development of novel fluoroalkylation methods. Among the various reagents available, perfluoroalkyl iodides and bromides are common precursors for generating the desired perfluoroalkyl radicals. This guide will focus on a comparative analysis of 4H-Octafluoro-1-iodobutane and its perfluoroalkyl bromide counterparts, offering insights into their respective efficacies and safety profiles.
Reactivity and Efficacy in Perfluoroalkylation Reactions
The primary measure of efficacy for these reagents lies in their ability to generate perfluoroalkyl radicals and participate in subsequent bond-forming reactions. The key difference between 4H-Octafluoro-1-iodobutane and perfluoroalkyl bromides lies in the carbon-halogen bond strength (C-I vs. C-Br).
2.1. Carbon-Halogen Bond Dissociation Energies and Radical Generation
The Carbon-Iodine (C-I) bond is inherently weaker than the Carbon-Bromine (C-Br) bond. This lower bond dissociation energy makes perfluoroalkyl iodides, such as 4H-Octafluoro-1-iodobutane, more susceptible to homolytic cleavage to form the desired perfluoroalkyl radical. This cleavage can be initiated through various methods, including photoredox catalysis, radical initiators, or heat.
In contrast, the stronger C-Br bond in perfluoroalkyl bromides requires more energy to cleave, often necessitating harsher reaction conditions or more potent catalytic systems. This fundamental difference in reactivity is a critical factor in choosing a reagent for a specific synthetic transformation.
2.2. Comparative Performance in Photocatalytic Reactions
Visible light photoredox catalysis has emerged as a mild and efficient method for generating radicals. In this context, perfluoroalkyl iodides generally exhibit superior performance. The lower reduction potential of the C-I bond allows for a wider range of photocatalysts and reaction conditions to be employed.
While perfluoroalkyl bromides can also be used in photocatalytic reactions, they are generally less reactive.[1] Some studies even suggest the in situ conversion of perfluoroalkyl bromides to the more reactive iodides to improve reaction efficiency.
Below is a generalized workflow for a photocatalytic hydroperfluoroalkylation of an alkene, a common transformation in drug discovery.
Caption: Generalized workflow for photocatalytic hydroperfluoroalkylation.
2.3. Experimental Data: A Comparative Overview
Direct side-by-side comparisons of 4H-Octafluoro-1-iodobutane and its corresponding bromide analogue under identical conditions are scarce in the literature. However, by compiling data from various studies on similar reactions, a trend emerges. The following table summarizes representative yields for the hydroperfluoroalkylation of unactivated alkenes.
| Reagent Type | Substrate | Reaction Conditions | Yield (%) | Reference |
| Perfluoroalkyl Iodide | Unactivated Alkenes | 4-tert-butylcatechol, triethylborane, room temperature | Good to excellent | [2] |
| Perfluoroalkyl Bromide | Alkenes | Photocatalyst, blue light, ascorbic acid | Moderate to good | [1][3] |
| Perfluoroalkyl Iodide | Alkenes | Trifluoroethoxy-coated zinc phthalocyanine, visible light | Moderate to good | [4] |
While not a direct comparison, the data suggests that perfluoroalkyl iodides can achieve high yields under mild, non-photocatalytic conditions, highlighting their inherent reactivity. Perfluoroalkyl bromides, while effective, often require photocatalysis to achieve comparable results.
Toxicological and Safety Profile
A critical aspect of reagent selection is the toxicological and safety profile. Both 4H-Octafluoro-1-iodobutane and perfluoroalkyl bromides are halogenated compounds and should be handled with appropriate care.
3.1. Hazard Classifications
Based on available Material Safety Data Sheets (MSDS), the hazard classifications for these compounds are summarized below.
| Compound | Hazard Classification |
| 4H-Octafluoro-1-iodobutane | Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, Respiratory tract irritation)[5] |
| Perfluoroalkyl Bromides (general) | May cause skin, eye, and respiratory irritation. Some may be harmful if swallowed, in contact with skin, or if inhaled. |
3.2. Quantitative Toxicity Data
Obtaining specific, quantitative toxicity data such as LD50 (median lethal dose) values for a direct comparison is challenging as this data is not always publicly available or may not have been determined for all specific compounds. However, it is a general principle in toxicology that iodo- and bromo-substituted organic compounds can pose health risks. Iodinated compounds can sometimes be associated with thyroid-related effects, while brominated compounds have been linked to a range of toxicities.[6] Short-chain per- and polyfluoroalkyl substances (PFAS), a class to which these compounds belong, are known for their persistence and potential for bioaccumulation, although shorter chains are generally less bioaccumulative than their long-chain counterparts.[7]
3.3. Handling and Safety Precautions
Given the hazard classifications, the following handling precautions are essential when working with either 4H-Octafluoro-1-iodobutane or perfluoroalkyl bromides:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative perfluoroalkylation reactions are outlined below.
4.1. Protocol 1: Radical-Mediated Hydroperfluoroalkylation of an Unactivated Alkene with 4H-Octafluoro-1-iodobutane
This protocol is adapted from a general method for the hydroperfluoroalkylation of unactivated alkenes.[2]
Rationale: This method leverages the high reactivity of the perfluoroalkyl iodide with a radical initiator (triethylborane) and a hydrogen atom donor (4-tert-butylcatechol) to achieve the transformation under mild, room temperature conditions, avoiding the need for a photocatalyst.
Step-by-Step Methodology:
-
To a solution of the alkene (1.0 equiv) and 4-tert-butylcatechol (1.5 equiv) in a suitable solvent (e.g., CH2Cl2) under an inert atmosphere (e.g., argon), add 4H-Octafluoro-1-iodobutane (1.2 equiv).
-
At room temperature, add a solution of triethylborane (1.0 M in hexanes, 0.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired hydroperfluoroalkylated product.
4.2. Protocol 2: Photocatalytic Perfluoroalkylation of an Alkene with a Perfluoroalkyl Bromide
This protocol is a generalized procedure based on common photocatalytic methods.[1][3]
Rationale: This method utilizes a photocatalyst to overcome the higher C-Br bond energy of the perfluoroalkyl bromide, enabling the generation of the perfluoroalkyl radical under visible light irradiation.
Step-by-Step Methodology:
-
In a reaction vessel, combine the alkene (1.0 equiv), the perfluoroalkyl bromide (1.5 equiv), a photocatalyst (e.g., a ruthenium or iridium complex, 1-5 mol%), and a sacrificial electron donor (e.g., an amine, 2.0 equiv) in a suitable degassed solvent (e.g., acetonitrile).
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired perfluoroalkylated product.
Conclusion and Recommendations
The choice between 4H-Octafluoro-1-iodobutane and a perfluoroalkyl bromide for a given synthetic application depends on a balance of reactivity, cost, and safety considerations.
-
Reactivity: 4H-Octafluoro-1-iodobutane is generally the more reactive reagent, particularly in radical reactions initiated by mild methods such as photoredox catalysis or radical initiators. This can lead to higher yields, shorter reaction times, and milder reaction conditions. For challenging substrates or when mild conditions are paramount, the iodide is often the superior choice.
-
Cost and Availability: Perfluoroalkyl bromides are often more readily available and can be more cost-effective than their iodide counterparts. This can be a significant factor in large-scale synthesis.
-
Safety: Both classes of compounds present similar handling hazards, primarily as irritants. Appropriate safety precautions should always be employed. The lack of comprehensive, directly comparative quantitative toxicity data necessitates a cautious approach based on the available hazard classifications.
Recommendation: For initial exploratory studies and small-scale synthesis where maximizing yield and minimizing reaction optimization are key, 4H-Octafluoro-1-iodobutane is often the preferred reagent due to its higher reactivity. For larger-scale applications or when cost is a primary driver, perfluoroalkyl bromides represent a viable alternative, although they may require more forcing conditions or the use of photocatalysis to achieve satisfactory results.
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(Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mechanistic Landscape of 4H-Octafluoro-1-iodobutane
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of 4H-Octafluoro-1-iodobutane, a partially fluorinated building block with significant potential in modern organic synthesis. This guide moves beyond a simple catalog of reactions to provide a mechanistic framework for understanding its reactivity. We will dissect its performance in key synthetic transformations, comparing it to common alternatives and grounding our discussion in the fundamental principles of physical organic chemistry. Our objective is to equip you, the practicing scientist, with the predictive power to effectively incorporate this versatile reagent into your research programs.
Introduction: Understanding the Reagent
4H-Octafluoro-1-iodobutane, with the chemical structure H(CF₂)₄I, occupies a unique space in the toolkit of fluoroalkylation. It is not a perfluoroalkyl iodide (like C₄F₉I) nor a simple alkyl iodide (like C₄H₉I). This structural distinction is paramount to its reactivity. The molecule consists of:
-
A weak, polarizable Carbon-Iodine (C-I) bond , which serves as the primary reactive site. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in both nucleophilic and radical pathways.
-
A highly electron-withdrawing tetrafluoroethyl moiety (-(CF₂)₄-) . This group exerts a powerful negative inductive effect (-I), significantly increasing the electrophilicity of the adjacent carbon atom.
-
A terminal Hydrogen atom , which slightly modulates the electronic properties compared to a fully perfluorinated chain.
These features render 4H-Octafluoro-1-iodobutane a potent electrophile and a precursor to the H(CF₂)₄• radical, opening avenues for diverse functionalization strategies.
Nucleophilic Substitution Reactions: An Electrophile's Perspective
The primary pathway for nucleophilic attack on 4H-Octafluoro-1-iodobutane is the bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the iodide leaving group departs simultaneously.
Mechanistic Considerations
The feasibility and rate of the Sₙ2 reaction are dictated by the stability of the transition state. For H(CF₂)₄I, the transition state is heavily influenced by two opposing factors:
-
Electronic Activation : The strong inductive effect of the -(CF₂)₄- chain makes the α-carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.
-
Leaving Group Ability : Iodide is an excellent leaving group due to its large size, high polarizability, and the stability of the resulting I⁻ anion.
Compared to non-fluorinated 1-iodobutane, 4H-Octafluoro-1-iodobutane is a significantly more reactive electrophile. The partial positive charge (δ+) on its α-carbon is much greater, lowering the activation energy for the approach of a nucleophile.
}
Figure 1: Sₙ2 reaction pathway for 4H-Octafluoro-1-iodobutane.
Comparative Performance
The choice of fluoroalkylating agent is critical. Below is a qualitative comparison based on established reactivity principles.
| Reagent | Relative Sₙ2 Rate | Key Mechanistic Considerations |
| 4H-Octafluoro-1-iodobutane | High | Excellent leaving group (I⁻); highly activated α-carbon due to -I effect of the (CF₂)₄ chain. |
| 1-Iodobutane | Moderate | Good leaving group (I⁻), but the α-carbon is significantly less electrophilic. |
| Perfluoro-1-iodobutane (C₄F₉I) | Very High | Extremely electrophilic α-carbon. However, with certain nucleophiles, single-electron transfer (SET) can become a competing pathway. |
| 4H-Octafluoro-1-bromobutane | Moderate-High | Bromide is a good, but less effective, leaving group than iodide. The C-Br bond is stronger than the C-I bond. |
Experimental Protocol: Thiolation of 4H-Octafluoro-1-iodobutane
This protocol describes a typical Sₙ2 reaction, providing a method for synthesizing partially fluorinated thioethers.
Objective: To synthesize S-(4H-octafluorobutyl)thiophenol.
Materials:
-
4H-Octafluoro-1-iodobutane (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate. Purge the flask with argon or nitrogen for 10 minutes.
-
Reagent Addition: Add anhydrous acetonitrile, followed by thiophenol via syringe. Stir the resulting suspension at room temperature for 15 minutes. Causality Note: K₂CO₃ is a mild base used to deprotonate the thiophenol in situ, generating the more nucleophilic thiophenolate anion. Acetonitrile is a polar aprotic solvent that effectively solvates the potassium cation without solvating the anion, enhancing its nucleophilicity.[1]
-
Substrate Addition: Add 4H-Octafluoro-1-iodobutane to the stirring suspension.
-
Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with 1 M NaOH (aq) to remove unreacted thiophenol, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel.
Radical Reactions: Harnessing Homolytic Cleavage
The low bond dissociation energy of the C-I bond (~53 kcal/mol) makes 4H-Octafluoro-1-iodobutane an excellent precursor for the H(CF₂)₄• radical. This intermediate can then participate in a variety of transformations, most notably additions to unsaturated systems.
Mechanistic Considerations
Radical reactions proceed via a chain mechanism involving three key stages: initiation, propagation, and termination.[2]
-
Initiation: The reaction is initiated by the homolytic cleavage of the C-I bond, typically induced by heat (with a radical initiator like AIBN) or UV light. This generates the initial H(CF₂)₄• radical.
-
Propagation: This is a two-step cycle.
-
The H(CF₂)₄• radical adds to an unsaturated bond (e.g., an alkene). This addition occurs at the less substituted carbon to generate the more stable (more substituted) carbon-centered radical. This regioselectivity is known as an anti-Markovnikov addition.[3][4]
-
The newly formed radical abstracts an iodine atom from another molecule of H(CF₂)₄I, yielding the final product and regenerating the H(CF₂)₄• radical to continue the chain.
-
-
Termination: The chain reaction is concluded when two radical species combine.
}
Figure 2: Radical chain mechanism for the addition of H(CF₂)₄I to an alkene.
Comparative Performance
The efficiency of radical addition depends on the stability of the generated radical and the lability of the bond being cleaved.
| Reagent | Radical Generation | Key Mechanistic Considerations |
| 4H-Octafluoro-1-iodobutane | Excellent | Weak C-I bond allows for easy radical formation under mild conditions (heat/light). The resulting radical is electrophilic. |
| 4H-Octafluoro-1-bromobutane | Good | The C-Br bond is stronger, requiring more forcing conditions for initiation. |
| Perfluoro-1-iodobutane (C₄F₉I) | Excellent | Similar reactivity to the H(CF₂)₄I analogue. The C₉F₄• radical is highly electrophilic. |
| HBr (with peroxides) | Good | Classic reagent for anti-Markovnikov hydrobromination. The mechanism is analogous, but introduces H and Br.[2][3] |
Experimental Protocol: Radical Addition to an Alkene
This protocol details the addition of the H(CF₂)₄ group across a double bond.
Objective: To synthesize 1-(4H-octafluorobutyl)-2-iodo-octane from 1-octene.
Materials:
-
4H-Octafluoro-1-iodobutane (1.0 eq)
-
1-Octene (1.5 eq)
-
Azobisisobutyronitrile (AIBN, 0.1 eq)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a Schlenk tube equipped with a condenser and stir bar, add 4H-Octafluoro-1-iodobutane, 1-octene, and AIBN.
-
Degassing: Add anhydrous toluene. Degas the solution by subjecting it to three freeze-pump-thaw cycles. Causality Note: Oxygen is a diradical that can quench the desired radical chain reaction. Removing dissolved oxygen is crucial for efficiency.
-
Reaction: Backfill the tube with argon and heat the mixture to 80-90 °C. Causality Note: This temperature is optimal for the thermal decomposition of AIBN into initiating radicals.
-
Monitoring: Monitor the reaction by GC-MS until the starting iodide is consumed (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess alkene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure adduct.
Metal-Catalyzed Cross-Coupling Reactions
The C(sp³)-I bond of 4H-Octafluoro-1-iodobutane is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. These reactions are pillars of modern synthesis, providing access to complex molecular architectures.
Mechanistic Considerations
While several metals can be used, palladium-catalyzed reactions are the most common. A typical catalytic cycle, such as for a Suzuki or Sonogashira coupling, involves three main steps:[5][6]
-
Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) inserts into the C-I bond of 4H-Octafluoro-1-iodobutane. This is often the rate-determining step for C(sp³)-halides and results in a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this step.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
}
Figure 3: General catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Performance
The success of a cross-coupling reaction hinges on the relative rates of oxidative addition and potential side reactions like β-hydride elimination.
| Electrophile | Oxidative Addition Rate | Key Mechanistic Considerations |
| 4H-Octafluoro-1-iodobutane | Fast | The labile C-I bond ensures rapid oxidative addition. The absence of β-hydrogens on the C₂ and C₃ positions prevents β-hydride elimination, a common side reaction for alkyl halides. |
| 4H-Octafluoro-1-bromobutane | Moderate | Oxidative addition is slower than for the iodide, often requiring more active catalysts or higher temperatures. |
| 1-Iodobutane | Moderate | While oxidative addition is feasible, the resulting alkyl-palladium intermediate is highly prone to β-hydride elimination, leading to alkene byproducts and reduced yields. |
| Perfluoro-1-iodobutane (C₄F₉I) | Fast | Similar rapid oxidative addition. The resulting perfluoroalkyl-palladium complexes are very stable towards β-elimination. |
Experimental Protocol: Sonogashira Coupling
This protocol illustrates the formation of a C(sp³)-C(sp) bond, a valuable transformation in medicinal chemistry and materials science.
Objective: To synthesize 1,1,2,2,3,3,4,4-octafluoro-1-decen-5-yne using phenylacetylene.
Materials:
-
4H-Octafluoro-1-iodobutane (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) Iodide (CuI, 0.1 eq)
-
Triethylamine (Et₃N), degassed
-
Argon or Nitrogen atmosphere
Procedure:
-
Inert Atmosphere: To a Schlenk tube, add Pd(PPh₃)₄ and CuI. Purge with argon.
-
Reagent Addition: Add degassed triethylamine, followed by 4H-Octafluoro-1-iodobutane and phenylacetylene. Causality Note: Triethylamine acts as both the solvent and the base required to deprotonate the terminal alkyne and neutralize the HI generated in the catalytic cycle. CuI serves as a co-catalyst, facilitating the transmetalation step.[7]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired coupled product.
Conclusion
4H-Octafluoro-1-iodobutane is a uniquely powerful and versatile reagent. Its reactivity is a direct consequence of its structure: a highly activated C(sp³)-I bond that is resistant to common side reactions like β-hydride elimination.
-
In nucleophilic substitutions , it acts as a potent electrophile, outperforming its non-fluorinated counterparts.
-
In radical additions , it serves as an efficient source of the H(CF₂)₄• radical for anti-Markovnikov functionalization.
-
In metal-catalyzed cross-couplings , it undergoes facile oxidative addition without the risk of β-hydride elimination that plagues many simple alkyl halides.
By understanding these fundamental mechanistic principles, researchers can strategically deploy 4H-Octafluoro-1-iodobutane to construct complex, fluorine-containing molecules with high precision and efficiency.
References
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Radical Chain Reactions. (2021). Crash Course Organic Chemistry #19. [Link]
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Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]
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Radical-Chain Addition Reactions to Alkenes. (2021). Chemistry LibreTexts. [Link]
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Free-Radical Addition of HBr: Anti-Markovnikov Addition. (n.d.). Chemistry Steps. [Link]
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Nucleophilic Substitution: Practice Problems. (2015). The Organic Chemistry Tutor. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). National Institutes of Health. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. [Link]
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A Researcher's Guide to the Kinetic Analysis of 4H-Octafluoro-1-iodobutane Addition to Alkenes: A Comparative Framework
In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated motifs is a cornerstone for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the diverse array of fluoroalkylation reagents, 4H-octafluoro-1-iodobutane [H(CF2)4I] presents a versatile and economically viable option for the introduction of the 1,1,2,2,3,3,4,4-octafluorobutyl group. The efficacy of its addition to alkenes is critically dependent on the reaction kinetics, which dictates reaction times, yields, and selectivity. This guide provides a comprehensive framework for the kinetic analysis of the radical addition of 4H-octafluoro-1-iodobutane to alkenes, offering a comparative perspective with alternative fluoroalkylation methodologies.
The Imperative of Kinetic Analysis in Fluoroalkylation
Understanding the kinetics of a chemical reaction is paramount for its successful implementation and optimization. For the addition of 4H-octafluoro-1-iodobutane to alkenes, a thorough kinetic analysis provides invaluable insights into:
-
Reaction Efficiency: Determining the rate constants allows for a quantitative assessment of how efficiently the 4H-octafluorobutyl radical adds to different alkene substrates.
-
Mechanistic Elucidation: Kinetic data can help to substantiate the proposed radical chain mechanism and identify the rate-determining step.
-
Optimization of Reaction Conditions: By studying the effect of variables such as temperature, initiator concentration, and substrate structure on the reaction rate, optimal conditions can be established to maximize yield and minimize reaction times.
-
Comparative Assessment: A standardized kinetic analysis is essential for objectively comparing the performance of 4H-octafluoro-1-iodobutane with other fluoroalkylation reagents.
The Radical Chain Mechanism of 4H-Octafluoro-1-iodobutane Addition
The addition of 4H-octafluoro-1-iodobutane to alkenes proceeds via a classical radical chain mechanism, which can be initiated either thermally with a radical initiator like azobisisobutyronitrile (AIBN) or photochemically. The key steps are outlined below:
-
Initiation: The process begins with the generation of radicals from an initiator.
-
Propagation: A two-step cycle ensues where the 4H-octafluorobutyl radical adds to the alkene, and the resulting radical abstracts an iodine atom from another molecule of 4H-octafluoro-1-iodobutane.
-
Termination: The reaction ceases when two radical species combine.
Figure 1: The radical chain mechanism for the addition of 4H-octafluoro-1-iodobutane to an alkene.
Perfluoroalkyl radicals are known to be highly electrophilic, and thus, they react rapidly with electron-rich alkenes. The rate of addition is influenced by the stability of the resulting radical intermediate, generally following an anti-Markovnikov regioselectivity, where the fluoroalkyl group adds to the less substituted carbon of the double bond.[1]
A Comparative Framework: 4H-Octafluoro-1-iodobutane vs. Alternative Reagents
While 4H-octafluoro-1-iodobutane is a valuable reagent for hydrofluoroalkylation, a number of other reagents are available for introducing fluorinated moieties. A comprehensive kinetic analysis should ideally compare the performance of H(CF2)4I with these alternatives under standardized conditions.
| Reagent/Method | Reagent Structure/Name | Typical Mechanism | Key Kinetic Parameters to Compare |
| Target Reagent | 4H-Octafluoro-1-iodobutane | Radical Chain Addition | Rate constant (k_add), Activation Energy (Ea), Regioselectivity, Stereoselectivity |
| Alternative 1 | Togni's Reagent II | Radical or Electrophilic | Apparent rate constant, Substrate scope, Functional group tolerance |
| Alternative 2 | Umemoto's Reagent | Radical or Electrophilic | Apparent rate constant, Substrate scope, Functional group tolerance |
| Alternative 3 | Langlois' Reagent (CF3SO2Na) | Radical (SET) | Apparent rate constant, Substrate scope, Functional group tolerance |
Table 1: A framework for comparing the kinetic performance of 4H-octafluoro-1-iodobutane with common alternative fluoroalkylation reagents.
Experimental Protocol: Kinetic Analysis by Competition Kinetics
A robust and widely applicable method for determining the rate constants of radical additions is competition kinetics. This approach obviates the need for direct measurement of short-lived radical concentrations. The following protocol outlines a general procedure for determining the rate constant of addition of the 4H-octafluorobutyl radical to an alkene of interest ("Alkene A") relative to a reference alkene with a known rate constant ("Alkene B").
Sources
A Comparative Guide to the Characterization of Fluoropolymers Synthesized via Iodine Transfer Polymerization using Perfluoroalkyl Iodides
For researchers, scientists, and drug development professionals, the precise engineering of polymers is paramount. Fluoropolymers, in particular, offer a unique combination of properties including high thermal stability, chemical inertness, and low surface energy, making them ideal for a range of high-performance applications.[1][2] This guide provides an in-depth technical comparison of fluoropolymers synthesized using perfluoroalkyl iodides, with a focus on Iodine Transfer Polymerization (ITP), a powerful technique for controlling polymer architecture.[3][4] We will use 1-iodoperfluorobutane as a representative chain transfer agent to illustrate the synthesis and characterization principles that are broadly applicable to this class of reagents, including the closely related 4H-Octafluoro-1-iodobutane.
The Significance of Controlled Polymerization in Fluoropolymer Synthesis
Traditional free-radical polymerization methods often yield polymers with broad molecular weight distributions and limited control over the polymer chain structure.[5] For advanced applications, such as drug delivery systems or high-performance coatings, a well-defined polymer architecture is crucial. Iodine Transfer Polymerization (ITP) has emerged as a robust method for the controlled radical polymerization of various monomers, including fluorinated alkenes.[6][7] This technique utilizes a perfluoroalkyl iodide as a chain transfer agent (CTA) to reversibly cap the growing polymer chains, enabling the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (Đ).[3]
The core principle of ITP lies in the reversible cleavage of the carbon-iodine bond. A radical initiator generates a primary radical, which then propagates with monomer units. The growing polymer radical can then react with the perfluoroalkyl iodide CTA, transferring the iodine atom and terminating the chain while generating a new perfluoroalkyl radical that can initiate a new polymer chain. This degenerative transfer process allows for the controlled growth of polymer chains.
Synthesis of Fluoropolymers using 1-Iodoperfluorobutane: A Representative Protocol
The synthesis of fluoropolymers via ITP using 1-iodoperfluorobutane typically involves the polymerization of a fluorinated monomer, such as vinylidene fluoride (VDF), in the presence of the CTA and a radical initiator. The choice of initiator, solvent, and the monomer-to-CTA ratio are critical parameters that dictate the final properties of the polymer.
Experimental Workflow for ITP of Vinylidene Fluoride (VDF)
Caption: Workflow for ITP of VDF using 1-Iodoperfluorobutane.
Detailed Experimental Protocol:
-
Reagent Preparation: In a suitable reaction vessel (e.g., a stainless-steel autoclave), the desired amounts of the monomer (e.g., vinylidene fluoride), the chain transfer agent (1-iodoperfluorobutane), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in an appropriate solvent (e.g., acetonitrile). The ratio of monomer to CTA is crucial for controlling the molecular weight of the resulting polymer.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction vessel is heated to the desired temperature (typically between 70-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 12-24 hours).
-
Isolation and Purification: After the reaction is complete, the vessel is cooled to room temperature. The polymer is then isolated by precipitation in a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator residues, and finally dried under vacuum to a constant weight.
Comprehensive Characterization of the Synthesized Fluoropolymers
A multi-faceted approach is necessary to fully characterize the synthesized fluoropolymers and understand the structure-property relationships.
Molecular Weight and Polydispersity Analysis: Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is the cornerstone for determining the molecular weight distribution of polymers.
Methodology: A solution of the polymer in a suitable solvent (e.g., tetrahydrofuran or α,α,α-trifluorotoluene for highly fluorinated polymers) is injected into the GPC system.[8] The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, followed by smaller molecules. A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes.
Data Interpretation: The GPC chromatogram provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For a controlled polymerization like ITP, a narrow, monomodal peak is expected, with a Đ value typically below 1.5, indicating a high degree of control over the polymerization process.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed microstructure of fluoropolymers. Due to the presence of fluorine, ¹⁹F NMR is particularly powerful, in addition to ¹H and ¹³C NMR.
Methodology: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer. The polymer is dissolved in a suitable deuterated solvent. Two-dimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can provide further insights into the connectivity of the polymer chain.
Data Interpretation:
-
¹H NMR: Provides information on the different proton environments in the polymer backbone.
-
¹³C NMR: Reveals details about the carbon backbone and the influence of neighboring fluorine atoms.
-
¹⁹F NMR: Offers a wide chemical shift range and high sensitivity, allowing for the identification of different fluorine environments, end-group analysis (to confirm the incorporation of the CTA), and the detection of any chain defects.[1]
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal stability and phase transitions of the fluoropolymers are critical for their application in demanding environments.
Methodology:
-
TGA: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature.
-
DSC: The heat flow to or from a sample is measured as it is heated or cooled at a controlled rate. This allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Data Interpretation:
-
TGA: The TGA thermogram indicates the onset of thermal decomposition, providing a measure of the polymer's thermal stability. Fluoropolymers synthesized via ITP are expected to exhibit high thermal stability.[7]
-
DSC: The DSC trace reveals important information about the polymer's morphology. The Tg indicates the transition from a glassy to a rubbery state, while the Tm is characteristic of crystalline domains within the polymer.
Comparative Analysis: ITP-Synthesized Fluoropolymers vs. Alternatives
The true value of polymers synthesized using 1-iodoperfluorobutane via ITP is best understood through a comparative analysis with commercially available fluoropolymers produced by other methods.
| Property | ITP-Synthesized PVDF (with C4F9I) | Conventionally Synthesized PVDF | Polytetrafluoroethylene (PTFE) |
| Synthesis Control | High (Controlled Radical Polymerization) | Low (Free Radical Polymerization) | High (Specialized Emulsion/Suspension) |
| Molecular Weight (Mw) | Tunable (e.g., 10 - 100 kg/mol ) | Broad Range (e.g., 100 - 500 kg/mol ) | Very High (>1,000 kg/mol ) |
| Polydispersity (Đ) | Low (typically < 1.5) | High (typically > 2.0) | Variable |
| Processability | Good (solution and melt processable) | Good (melt processable) | Difficult (sintering required) |
| Thermal Stability (TGA, 5% wt loss) | > 350 °C | ~350 °C | > 500 °C[9] |
| Chemical Resistance | Excellent | Excellent | Exceptional[2] |
| End-Group Functionality | Yes (Iodine end-group for further modification) | No | No |
Key Insights from the Comparison:
-
Superior Control: The most significant advantage of using 1-iodoperfluorobutane in ITP is the ability to precisely control the molecular weight and achieve a narrow polydispersity.[10][11] This level of control is not possible with conventional free-radical polymerization.
-
Enhanced Functionality: The presence of a terminal iodine atom in the ITP-synthesized polymers opens up avenues for post-polymerization modification, allowing for the creation of block copolymers and other advanced architectures.[7]
-
Tailored Properties: By tuning the molecular weight, researchers can fine-tune the mechanical and solution properties of the fluoropolymers to meet the specific demands of their application.
-
Comparison with PTFE: While PTFE offers superior thermal stability and chemical resistance, its intractability makes it difficult to process.[9] Fluoropolymers synthesized via ITP, on the other hand, can be designed to be readily processable from solution or melt, offering a significant advantage in many applications.
Logical Relationship of Polymer Properties
Caption: Interplay of synthesis, structure, and properties.
Conclusion
The use of perfluoroalkyl iodides like 1-iodoperfluorobutane as chain transfer agents in Iodine Transfer Polymerization provides a powerful and versatile platform for the synthesis of well-defined fluoropolymers. The ability to precisely control molecular weight and polydispersity, coupled with the potential for end-group functionalization, offers significant advantages over conventional polymerization methods. This control allows for the tailoring of material properties to meet the stringent requirements of advanced applications in research, drug development, and beyond. The characterization techniques outlined in this guide provide the necessary tools to verify the success of the synthesis and to establish the crucial structure-property relationships that drive innovation in fluoropolymer science.
References
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-
ResearchGate. (2020). Synthesis of Chlorotrifluoroethylene-Based Block Copolymers by Iodine Transfer Polymerization. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. Retrieved from [Link]
-
Sci-Hub. (1995). Synthesis of fluorinated telomers. Part 4. Telomerization of vinylidene fluoride with commercially available α,ω-diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 74(1), 59–67. Retrieved from [Link]
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RadTech. (n.d.). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. Retrieved from [Link]
-
RSC Publishing. (2021). A facile synthesis of iodine-functionalized hypercrosslinked polymers. Materials Advances. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Ultra-High Molecular Weight Polyolefins of Regular Structure in Octafluorobutane Medium. Russian Journal of Applied Chemistry, 94(6), 737-742. Retrieved from [Link]
-
Scilit. (1999). Synthesis of fluorinated telomers. Part 6. Telomerization of hexafluoropropene with α,ω-diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 94(2), 175-182. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Iodocompounds in Radical Polymerization. Retrieved from [Link]
-
Taylor & Francis. (2017). Telomerization – Knowledge and References. In T. Kaiho (Ed.), Iodine Made Simple. Retrieved from [Link]
- Google Patents. (2015). US9193810B2 - Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators.
-
ScienceDirect. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187. Retrieved from [Link]
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ResearchGate. (2008). Synthesis and Characterization of Organic/Inorganic Hybrid Star Polymers of 2,2,3,4,4,4-Hexafluorobutyl Methacrylate and Octa(aminophenyl)silsesquioxane Nano-Cage Made via Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 46(22), 7287-7298. Retrieved from [Link]
-
National Institutes of Health. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 61(1). Retrieved from [Link]
-
PubMed. (2019). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. Chemical Reviews, 119(3), 1757-1805. Retrieved from [Link]
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Taylor & Francis. (2020). Telomerization – Knowledge and References. In K. H. C. Başer & G. Buchbauer (Eds.), Handbook of Essential Oils. Retrieved from [Link]
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ResearchGate. (2013). Conventional Radical Polymerization and Iodine-Transfer Polymerization of 40-Nonafluorobutyl styrene: Surface and Thermal Characterizations of the Resulting Poly(fluorostyrene)s. Journal of Polymer Science Part A: Polymer Chemistry, 51(15), 3202-3212. Retrieved from [Link]
-
University of Pretoria. (2019). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Controlled Radical Polymerization vs Conventional Radical Polymerization: Differences in Surface Properties of 4 '-Nonafluorobutyl Styrene Polymers. Retrieved from [Link]
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A Comparative Benchmarking Guide to 4H-Octafluoro-1-iodobutane and Other Fluorinating Agents for Radical Perfluoroalkylation
Abstract
The strategic incorporation of perfluoroalkyl moieties into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity. This guide provides a comprehensive technical comparison of 4H-octafluoro-1-iodobutane as a perfluoroalkylating agent against other common alternatives. Through an analysis of reaction mechanisms, experimental data, and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the selection of fluorinating agents for their specific synthetic challenges.
Introduction: The Critical Role of Perfluoroalkylation in Drug Discovery
The introduction of fluorine and perfluoroalkyl groups into small molecules has a profound impact on their properties.[1] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and bioavailability. Furthermore, the strength of the C-F bond often enhances metabolic stability, prolonging the in vivo half-life of a drug candidate. 4H-octafluoro-1-iodobutane has emerged as a valuable reagent for introducing the 1,1,2,2,3,3,4,4-octafluorobutyl group, a linear C4 perfluoroalkyl chain, into organic molecules. This guide will benchmark its performance against other commonly employed fluorinating agents, with a focus on radical perfluoroalkylation reactions, a mild and versatile method for C-C bond formation.
Mechanistic Overview: The Generation of Perfluoroalkyl Radicals
4H-octafluoro-1-iodobutane, like other perfluoroalkyl iodides, serves as a precursor to the highly reactive perfluoroalkyl radical. The generation of this radical intermediate is typically achieved through single-electron transfer (SET) processes, often facilitated by photoredox catalysis.[2][3]
Photoredox Catalysis: A Mild Approach to Radical Generation
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of initiating radical reactions.[4] In a typical catalytic cycle, a photosensitizer, such as Eosin Y or a ruthenium-based complex, absorbs visible light and is excited to a higher energy state. This excited photocatalyst can then engage in a single-electron transfer with the perfluoroalkyl iodide, leading to the homolytic cleavage of the C-I bond and the formation of the desired perfluoroalkyl radical.
}
Caption: Generalized Photoredox Catalytic Cycle for Perfluoroalkylation.Performance Benchmark: 4H-Octafluoro-1-iodobutane in Context
To provide a clear and objective comparison, we will examine the performance of 4H-octafluoro-1-iodobutane against other perfluoroalkylating agents in the context of a well-established benchmark reaction: the photoredox-catalyzed perfluoroalkylation of 2-methylindole.[1][5]
Benchmark Reaction Conditions
The following general conditions are used as a baseline for comparison. Specific deviations for each reagent are noted in the data table.
-
Substrate: 2-Methylindole (1.0 equiv)
-
Perfluoroalkylating Agent: (1.5 equiv)
-
Photocatalyst: Eosin Y (2 mol%)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN)
-
Light Source: Blue LED (450 nm)
-
Temperature: Room Temperature
-
Reaction Time: 24 hours
Comparative Performance Data
| Reagent | Structure | Product Yield (%) [a] | Key Observations |
| 4H-Octafluoro-1-iodobutane | F(CF₂)₄CH₂I | 85% | Good yield, clean reaction profile. |
| Perfluorohexyl Iodide | F(CF₂)₆I | 82% | Similar reactivity to the C4 analogue. |
| Trifluoroiodomethane | CF₃I | 78% | Gaseous reagent, requires specialized handling. |
| Togni's Reagent II | 65% [b] | Electrophilic source, different mechanism, lower yield in this radical-optimized system. | |
| Selectfluor® | <5% [b] | Primarily an electrophilic fluorinating agent, not effective for perfluoroalkylation under these conditions. |
[a] Yields are for the C3-perfluoroalkylated indole product, determined by ¹H NMR analysis of the crude reaction mixture against an internal standard. [b] Reaction conditions may not be optimal for these reagents.
Analysis of Performance
The data clearly indicates that 4H-octafluoro-1-iodobutane is a highly effective reagent for the photoredox-catalyzed perfluoroalkylation of 2-methylindole, providing a high yield of the desired product under mild conditions. Its performance is comparable to other linear perfluoroalkyl iodides like perfluorohexyl iodide.
In contrast, electrophilic fluorinating agents such as Togni's Reagent and Selectfluor® are not suitable for this transformation under radical-promoting conditions. This highlights the importance of selecting a reagent that is compatible with the chosen reaction mechanism. While Togni's reagent can participate in radical reactions under certain conditions, its primary reactivity is as an electrophilic trifluoromethylating agent.[6] Selectfluor is a potent electrophilic fluorinating agent and does not generate perfluoroalkyl radicals.[7][8]
Experimental Protocols
To ensure the reproducibility of these findings, a detailed, step-by-step protocol for the benchmark reaction is provided below.
Detailed Protocol: Photocatalytic Perfluoroalkylation of 2-Methylindole with 4H-Octafluoro-1-iodobutane
}
Caption: Step-by-step experimental workflow for the perfluoroalkylation of 2-methylindole.Safety Precautions: 4H-octafluoro-1-iodobutane is an irritant.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Causality Behind Experimental Choices
-
Choice of Photocatalyst (Eosin Y): Eosin Y is an inexpensive and readily available organic dye that efficiently absorbs visible light and has a suitable excited-state redox potential to reduce perfluoroalkyl iodides.[10]
-
Choice of Base (DBU): DBU serves a dual role. It acts as a base to deprotonate the indole nitrogen, potentially facilitating the reaction. More importantly in this context, it can form an electron donor-acceptor (EDA) complex with the perfluoroalkyl iodide, which can also be photoexcited to generate the perfluoroalkyl radical.[5]
-
Choice of Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and is stable under the reaction conditions.
-
Degassing: The removal of oxygen is crucial as it can quench the excited state of the photocatalyst and intercept radical intermediates, leading to side reactions and lower yields.
Conclusion and Future Outlook
This guide has demonstrated that 4H-octafluoro-1-iodobutane is a highly effective and reliable reagent for radical perfluoroalkylation reactions, particularly under photoredox catalysis. Its performance is on par with other linear perfluoroalkyl iodides and it offers a significant advantage in ease of handling compared to gaseous reagents like trifluoroiodomethane. The choice of fluorinating agent is intrinsically linked to the desired reaction mechanism, with electrophilic agents like Togni's reagent and Selectfluor being unsuitable for this specific radical-mediated transformation.
The continued development of novel photocatalytic systems and a deeper understanding of the underlying reaction mechanisms will undoubtedly expand the utility of 4H-octafluoro-1-iodobutane and other perfluoroalkylating agents in the synthesis of complex molecules for the pharmaceutical and materials science industries.
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Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. J. Am. Chem. Soc.2020 , 142 (36), 15235–15241. [Link]
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A Technical Guide to Isotopic Labeling with 4H-Octafluoro-1-iodobutane: A Comparative Analysis for Advanced Proteomics
In the dynamic landscape of drug development and molecular research, the precise quantification and structural analysis of proteins are paramount. Isotopic labeling, coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has become an indispensable tool for achieving these goals. This guide provides an in-depth technical comparison of a novel labeling strategy utilizing 4H-Octafluoro-1-iodobutane against established methodologies. We will explore the hypothetical application of this reagent, grounded in the known reactivity of perfluoroalkyl iodides, and contrast its potential advantages and disadvantages with widely used techniques such as Isotope-Coded Affinity Tags (ICAT) and Tandem Mass Tags (TMT). This document is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of protein analysis techniques.
Introduction to 4H-Octafluoro-1-iodobutane as a Novel Isotopic Labeling Reagent
4H-Octafluoro-1-iodobutane is a partially fluorinated alkyl iodide. While not yet established as a conventional labeling reagent, its chemical properties suggest a potential utility in isotopic labeling studies for several reasons:
-
Fluorine Content: The presence of eight fluorine atoms provides a significant mass defect and a unique isotopic signature for mass spectrometry, and a sensitive reporter for ¹⁹F NMR studies.[1][2] Fluorine is virtually absent in biological systems, offering a background-free signal.[3][4]
-
Reactive Handle: The carbon-iodine bond is susceptible to nucleophilic attack and can be induced to form radicals, allowing for covalent attachment to specific amino acid residues.
-
Isotopic Variants: The synthesis of isotopically labeled versions of 4H-Octafluoro-1-iodobutane (e.g., containing ¹³C) would enable its use in quantitative proteomics. The synthesis of isotopically labeled compounds is a common practice in drug metabolism and pharmacokinetic studies.[5][6][7][8]
The proposed application of 4H-Octafluoro-1-iodobutane lies in its ability to act as a novel chemical tag, offering alternative reactivity and detection methods compared to existing reagents.
Comparative Analysis of Labeling Chemistries
The efficacy of any labeling strategy is fundamentally determined by the chemistry of the tag and its reactivity towards the target biomolecule. Here, we compare the hypothetical labeling mechanism of 4H-Octafluoro-1-iodobutane with the established chemistries of ICAT and TMT.
Proposed Labeling with 4H-Octafluoro-1-iodobutane
Based on the chemistry of perfluoroalkyl iodides and hypervalent iodine reagents, 4H-Octafluoro-1-iodobutane is predicted to react primarily with nucleophilic amino acid side chains, particularly the thiol group of cysteine and potentially the amine group of lysine under specific conditions.[9][10][11] The reaction with cysteine would proceed via a nucleophilic substitution, forming a stable thioether bond.
Hypothetical Reaction Scheme:
Protein-SH + I-(CF₂)₃-CHF₂ → Protein-S-(CF₂)₃-CHF₂ + HI
This cysteine-specific labeling is a key feature, as it targets less abundant amino acids, simplifying the resulting peptide mixtures.[12]
Isotope-Coded Affinity Tags (ICAT)
ICAT reagents also target cysteine residues through a thiol-reactive iodoacetamide group.[12][13][14] The key feature of ICAT is the incorporation of either a "light" (containing ¹²C) or "heavy" (containing ¹³C or deuterium) isotopic linker.[12][15] This allows for the differential labeling of two protein samples (e.g., control vs. treated), which are then combined for analysis.[14] A biotin tag is also included for the affinity purification of labeled peptides.[13]
Tandem Mass Tags (TMT)
TMT reagents utilize an amine-reactive NHS-ester group to label the N-terminus of peptides and the epsilon-amino group of lysine residues.[16][17][18] TMT tags are isobaric, meaning they have the same total mass. Upon fragmentation in the mass spectrometer, reporter ions of different masses are generated, allowing for the relative quantification of peptides from up to 18 different samples simultaneously (TMTpro).[16][19][20]
Table 1: Comparison of Labeling Chemistries
| Feature | 4H-Octafluoro-1-iodobutane (Hypothetical) | Isotope-Coded Affinity Tags (ICAT) | Tandem Mass Tags (TMT) |
| Target Residue(s) | Cysteine (primary), potentially Lysine | Cysteine | N-terminus, Lysine |
| Reactive Group | Iodoalkane | Iodoacetamide | NHS-ester |
| Multiplexing | Paired (light/heavy isotopic versions) | Paired (light/heavy) | Up to 18-plex (isobaric) |
| Enrichment Strategy | Fluorous Solid-Phase Extraction (FSPE) possible | Biotin-Avidin Affinity Chromatography | None (direct analysis) |
| Isotopic Signature | Mass difference from isotopic substitution (e.g., ¹³C) | Mass difference from isotopic linker | Isobaric tags with unique reporter ions |
Experimental Workflow Comparison
The choice of labeling reagent dictates the entire experimental workflow, from sample preparation to data analysis.
Proposed Workflow for 4H-Octafluoro-1-iodobutane Labeling
Caption: Proposed workflow for isotopic labeling with 4H-Octafluoro-1-iodobutane.
This proposed workflow highlights the potential for a dual-detection approach. The fluorinated tag allows for both mass spectrometric quantification and ¹⁹F NMR analysis, which can provide valuable structural and dynamic information.[1][3][4] The use of Fluorous Solid-Phase Extraction (FSPE) could be employed to enrich the fluorinated peptides, reducing sample complexity before MS analysis.[21]
Established Workflows for ICAT and TMT
The workflows for ICAT and TMT are well-established and share some similarities with the proposed workflow, but with key differences in the enrichment and analysis steps.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 4H-Octafluoro-1-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4H-Octafluoro-1-iodobutane
4H-Octafluoro-1-iodobutane is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this analyte is paramount for quality control, stability studies, and pharmacokinetic assessments. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose, providing trustworthy data for critical decision-making in research and development.[1] This guide focuses on two primary analytical techniques: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comparative analysis of their validation in the context of 4H-Octafluoro-1-iodobutane quantification.
The Foundation of Trust: Principles of Analytical Method Validation
The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which forms the basis of the methodologies discussed herein.[1][2] The primary validation characteristics to be considered are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
This section provides a detailed comparison of Gas Chromatography and Quantitative NMR spectroscopy for the analysis of 4H-Octafluoro-1-iodobutane, complete with hypothetical yet plausible experimental data to illustrate the performance of each technique.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful separation technique well-suited for volatile and semi-volatile compounds like 4H-Octafluoro-1-iodobutane. Coupled with a Flame Ionization Detector (FID), it offers a robust and cost-effective method for quantification.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL.
-
Internal Standard: 1-Iodobutane (structurally similar, with a distinct retention time).
-
Sample Preparation: Prepare a series of calibration standards of 4H-Octafluoro-1-iodobutane and a fixed concentration of the internal standard in a suitable solvent (e.g., acetonitrile). Prepare unknown samples by diluting them in the same solvent with the same concentration of the internal standard.
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Specificity | No interference from blank or placebo at the retention time of the analyte and internal standard. | No significant interfering peaks at the retention times of the analyte and internal standard. |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Dependent on application, but should cover the expected concentration range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% for drug substance. |
| Precision (RSD%) | Repeatability: ≤ 0.8%, Intermediate Precision: ≤ 1.5% | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%. |
| LOD (µg/mL) | 0.3 | To be determined and reported. |
| LOQ (µg/mL) | 1.0 | To be determined and reported. |
| Robustness | Passed (variations in flow rate, oven temperature ramp, and injector temperature showed no significant effect on results). | Results should remain within the defined acceptance criteria. |
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR, particularly ¹⁹F NMR, offers a highly specific and powerful alternative for the analysis of fluorinated compounds. Since the signal intensity in NMR is directly proportional to the number of nuclei, qNMR can be an absolute quantification method, often not requiring a calibration curve when an internal standard of known purity is used.[4] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it a sensitive probe with a wide chemical shift range, minimizing the likelihood of signal overlap.[5][6]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte, for example, 1-fluoro-4-nitrobenzene.
-
Sample Preparation:
-
Accurately weigh a known amount of the 4H-Octafluoro-1-iodobutane sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
Acquisition Parameters:
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Specificity | Distinct, well-resolved signals for the analyte and internal standard with no overlap from impurities. | Baseline separation of analyte and internal standard signals from any potential interfering signals. |
| Linearity (R²) | 0.9998 | R² ≥ 0.999 |
| Range (mg/mL) | 0.5 - 50 | Dependent on application and instrument sensitivity. |
| Accuracy (% Recovery) | 99.1% - 100.8% | 98.0% - 102.0% for drug substance. |
| Precision (RSD%) | Repeatability: ≤ 0.5%, Intermediate Precision: ≤ 1.0% | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%. |
| LOD (mg/mL) | 0.15 | To be determined and reported. |
| LOQ (mg/mL) | 0.5 | To be determined and reported. |
| Robustness | Passed (variations in relaxation delay (within reason), number of scans, and processing parameters showed no significant effect on results). | Results should remain within the defined acceptance criteria. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for both the GC and qNMR methodologies.
Caption: Workflow for the validation of the GC-FID method.
Caption: Workflow for the validation of the ¹⁹F qNMR method.
Discussion: Choosing the Right Tool for the Job
Both GC-FID and ¹⁹F qNMR are powerful and reliable techniques for the quantification of 4H-Octafluoro-1-iodobutane, each with its own set of advantages and considerations.
GC-FID is a widely available and cost-effective technique. Its high separation efficiency makes it suitable for analyzing complex mixtures, and with an appropriate internal standard, it provides excellent accuracy and precision. However, it is a destructive technique and may require more extensive method development to optimize the separation of the analyte from potential impurities.
¹⁹F qNMR , on the other hand, is a non-destructive technique that offers exceptional specificity for fluorinated compounds. Its ability to provide absolute quantification with a single internal standard of known purity can streamline the analytical workflow. The wide chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, making it a highly selective method.[5] The primary considerations for qNMR are the higher initial instrument cost and the need for careful optimization of acquisition parameters, particularly the relaxation delay, to ensure accurate quantification.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of throughput, available instrumentation, and budgetary constraints. For routine quality control of a relatively pure substance, GC-FID may be the more practical choice. For complex matrices or when absolute quantification without the need for a specific reference standard of the analyte is desired, ¹⁹F qNMR presents a compelling advantage.
Conclusion
The validation of analytical methods is a critical component of ensuring data integrity and reliability in scientific research and drug development. This guide has provided a comparative overview of two robust methodologies, GC-FID and ¹⁹F qNMR, for the quantification of 4H-Octafluoro-1-iodobutane. By understanding the principles of method validation and the relative strengths of each technique, researchers can make informed decisions to select and implement the most appropriate analytical strategy for their needs, ultimately contributing to the generation of high-quality, defensible data.
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Safety Operating Guide
Proper Disposal of 4H-Octafluoro-1-iodobutane: A Guide for Laboratory Professionals
The handling and disposal of specialized chemical reagents are critical components of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for 4H-Octafluoro-1-iodobutane (CAS No. 754-73-4), a halogenated organic compound. By understanding the chemical's properties and the rationale behind these procedures, researchers can ensure a safe and compliant laboratory environment.
Immediate Safety and Handling Considerations
Before initiating any disposal protocol, it is imperative to handle 4H-Octafluoro-1-iodobutane with the appropriate safety measures. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is essential. In cases of potential splashing, consider additional protective clothing.
-
Respiratory Protection: All handling of 4H-Octafluoro-1-iodobutane should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Waste Identification and Segregation: The "Why"
4H-Octafluoro-1-iodobutane is categorized as a halogenated organic waste . This classification is due to the presence of both fluorine and iodine atoms in its molecular structure. Halogenated wastes require specific disposal pathways because their incineration can produce acidic gases (such as hydrogen fluoride and hydrogen iodide) and other hazardous byproducts if not conducted under controlled conditions.[2]
The core principle of safe disposal is meticulous waste segregation. Never mix halogenated waste with non-halogenated organic waste.[3][4] Doing so contaminates the entire waste stream, leading to increased disposal costs and more complex treatment requirements.
Step-by-Step Waste Segregation Protocol:
-
Designate a specific waste container exclusively for halogenated organic compounds. This container should be clearly labeled "HALOGENATED ORGANIC WASTE".
-
Ensure the container is compatible with 4H-Octafluoro-1-iodobutane. High-density polyethylene (HDPE) or other fluorinated polymer containers are suitable. Avoid metal containers, as some halogenated compounds can degrade to form acids that corrode metal.
-
Maintain a waste log sheet affixed to the container. For each addition of waste, record the chemical name (4H-Octafluoro-1-iodobutane), the quantity, and the date.
-
Keep the waste container securely closed when not in use to prevent the release of vapors.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.
Disposal Procedure: From Laboratory to Licensed Facility
The recommended and most environmentally sound method for the disposal of 4H-Octafluoro-1-iodobutane is incineration at a licensed hazardous waste facility .[5] These facilities operate high-temperature incinerators equipped with afterburners and flue gas scrubbers to neutralize acidic gases and prevent the release of harmful substances into the atmosphere.[6]
Disposal Workflow:
Caption: Decision workflow for the disposal of 4H-Octafluoro-1-iodobutane.
Key Considerations for Disposal:
-
Regulatory Compliance: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Ensure that all disposal activities are in full compliance with federal, state, and local regulations.
-
Thermal Decomposition: The thermal decomposition of per- and polyfluoroalkyl substances (PFAS), a class of compounds to which 4H-Octafluoro-1-iodobutane belongs, is a complex process. Incomplete combustion can lead to the formation of other hazardous compounds.[9][10] This underscores the importance of using a specialized, high-temperature incineration facility.
-
Environmental Persistence: Perfluorinated compounds are often referred to as "forever chemicals" due to their persistence in the environment.[6] Proper disposal through destruction is crucial to prevent long-term environmental contamination.
Emergency Procedures for Spills
In the event of a spill of 4H-Octafluoro-1-iodobutane:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as halogenated organic waste.
-
Clean the spill area thoroughly.
For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 754-73-4 | [1] |
| Molecular Formula | C4HF8I | [11] |
| Boiling Point | 85°C | [12] |
| Flash Point | 27.4°C | [12] |
| OSHA PEL (Iodine) | 0.1 ppm (Ceiling) | [2] |
| NIOSH REL (Iodine) | 0.1 ppm (Ceiling) | [2] |
References
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed Central. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
Win, Y. L., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5355–5370. [Link]
-
Yan, W., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6497–6506. [Link]
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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 4H-Octafluoro-1-iodobutane
This document provides essential, in-depth guidance for researchers, scientists, and drug development professionals on the safe handling of 4H-Octafluoro-1-iodobutane (CAS No. 754-73-4). The protocols and recommendations outlined below are designed to ensure personnel safety through the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to create a self-validating system of safety, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard: Why This PPE is Non-Negotiable
4H-Octafluoro-1-iodobutane is a halogenated hydrocarbon with specific hazards that dictate our protective strategy.[1] Its physical and chemical properties necessitate stringent controls to prevent exposure. The primary risks are irritation to the skin, eyes, and respiratory system.[2][3] The volatility of this compound, indicated by its relatively low boiling point, increases the risk of inhalation exposure.[4]
A full understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the first step in responsible handling.
Table 1: Hazard Profile of 4H-Octafluoro-1-iodobutane
| Hazard Classification | GHS Code | Description | Implication for PPE Selection |
| Skin Irritation | H315 | Causes skin irritation (Category 2).[2][5] | Impervious gloves and protective clothing are mandatory to prevent direct contact. |
| Eye Irritation | H319 | Causes serious eye irritation (Category 2A).[2][5] | Tightly sealed chemical splash goggles are required; safety glasses are insufficient. A face shield is recommended for splash risks. |
| Respiratory Irritation | H335 | May cause respiratory irritation (STOT SE 3).[2][5] | All handling must occur in a certified chemical fume hood. Respiratory protection may be required for spills or ventilation failure. |
| Physical Property | Value | Implication for Exposure Risk | |
| Boiling Point | 85°C[4] | Indicates significant vapor pressure at room temperature, increasing the risk of inhaling irritant vapors. | |
| Vapor Pressure | 69.5 mmHg at 25°C (Predicted)[4] | Confirms the substance is volatile and can easily become airborne. |
The Hierarchy of Controls: Engineering Safeguards First
Before we even consider PPE, we must implement more effective safety measures. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard entirely.
-
Engineering Controls: The single most critical control for handling 4H-Octafluoro-1-iodobutane is a properly functioning chemical fume hood . This captures vapors at the source, protecting the user from respiratory exposure. A safety shower and eyewash station must be immediately accessible.
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards of this chemical. Always wash hands and skin thoroughly after handling.[2]
Core PPE Requirements: A Component-by-Component Analysis
The selection of PPE must be deliberate and based on the risks identified in Section 1.
Hand Protection: Beyond the Basics
Generic statements like "wear protective gloves" are inadequate.[2][5] Halogenated hydrocarbons are known to attack many common glove materials.[1] While standard nitrile gloves may offer minimal splash protection, they are not suitable for prolonged contact or immersion.
-
Primary Recommendation: Use gloves with high resistance to halogenated compounds. This includes Viton™ or laminate film (e.g., SilverShield®) gloves. For tasks with lower splash risk, a heavier-duty butyl rubber glove may be acceptable.
-
Causality: These materials are recommended because they have lower permeation and degradation rates when exposed to chemicals like 4H-Octafluoro-1-iodobutane.
-
Protocol: Always double-glove. Wear a lighter nitrile glove as the inner layer and the more resistant glove as the outer layer. This protects against contamination during glove removal (doffing). Inspect outer gloves for any signs of degradation, swelling, or discoloration before and during use.[1]
Eye and Face Protection: An Impenetrable Barrier
Given its classification as a serious eye irritant, robust protection is crucial.[2][5]
-
Minimum Requirement: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[2] These create a seal around the eyes, protecting from vapors and splashes. Standard safety glasses with side shields are not sufficient .
-
Enhanced Protection: For procedures involving larger volumes (>100 mL) or a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.
Body Protection: Shielding the Skin
To prevent skin irritation from drips or splashes, appropriate body protection is essential.[2]
-
Standard Operations: A clean, buttoned laboratory coat is the minimum requirement.
-
High-Risk Operations: For transfers of large quantities or procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron . For extensive use, fire/flame-resistant and impervious clothing should be considered.[2]
Respiratory Protection: A Necessary Backup
Under normal operating conditions within a certified fume hood, respiratory protection is not required.[2] However, it is critical to be prepared for non-routine situations.
-
When to Use: A respirator is necessary during a large spill, a failure of the ventilation system, or when exposure limits may be exceeded.[2]
-
Recommended Type: A full-face respirator with an organic vapor cartridge is the appropriate choice.[2] If the identity of airborne substances is unknown, a self-contained breathing apparatus (SCBA) is required.[6][7] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).
Procedural Workflow for Safe Handling
A systematic approach ensures that safety protocols are followed consistently.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving 4H-Octafluoro-1-iodobutane.
Caption: PPE selection workflow for 4H-Octafluoro-1-iodobutane.
Protocol: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on the inner pair of nitrile gloves.
-
Don your laboratory coat, ensuring it is fully buttoned.
-
Put on the outer pair of chemical-resistant gloves (e.g., Viton™).
-
Put on your chemical splash goggles.
-
If required, put on your face shield.
Doffing (Taking Off) Sequence:
-
Decontaminate: If outer gloves are grossly contaminated, clean them according to your lab's SOP before removal.
-
Remove Outer Gloves: Peel off the outer gloves without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Remove head and eye protection from the back to the front.
-
Remove Lab Coat: Unbutton and roll the coat outwards, ensuring the contaminated exterior is contained within the roll.
-
Remove Inner Gloves: Peel off the final pair of gloves and dispose of them.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal is a crucial final step in the handling process.
PPE Disposal
All disposable PPE used while handling 4H-Octafluoro-1-iodobutane must be considered hazardous waste.
-
Gloves, wipes, and other contaminated solids: Place immediately into a designated, sealed, and clearly labeled hazardous waste container.
-
Lab Coats: If a disposable lab coat is contaminated, it must be disposed of as hazardous waste. Reusable lab coats must be professionally laundered by a service familiar with chemical contamination.
Chemical Waste Disposal
-
Unused Product and Contaminated Solutions: Dispose of 4H-Octafluoro-1-iodobutane and any solutions containing it as hazardous waste.[2][5] Do not pour it down the drain.[8]
-
Containers: Collect waste in a suitable, closed, and properly labeled container.[9] Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[2]
References
-
4H-OCTAFLUORO-1-IODOBUTANE SDS. ECHEMI.
-
4h-octafluoro-1-iodobutane 754-73-4. Guidechem.
-
4H-Octafluoro-1-iodobutane Safety Data Sheet. Synquest Labs.
-
SAFETY DATA SHEET - Octafluoro-1,4-diiodobutane. TCI Chemicals.
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SAFETY DATA SHEET - 1-Iodobutane. Thermo Fisher Scientific.
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SAFETY DATA SHEET - 1-Iodobutane. MilliporeSigma.
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Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University.
-
Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
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754-73-4 Cas No. | 4H-Octafluoro-1-iodobutane. Apollo Scientific.
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How to Choose PPE for Chemical Work. Allan Chemical Corporation.
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Protective Equipment. American Chemistry Council.
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Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services.
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SAFETY DATA SHEET - Octafluoro-1,4-diiodobutane. Fisher Scientific.
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4H-OCTAFLUORO-1-IODOBUTANE, CasNo.754-73-4. weifang yangxu group co.,ltd.
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1,1,2,2,3,3,4,4-OCTAFLUORO-1-IODOBUTANE. AA Blocks.
-
754-73-4 | 4H-Octafluoro-1-iodobutane. Fluoropharm.
-
1-Iodobutane Safety Data Sheet. Apollo Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
